3-(3-Methoxyphenyl)-3-oxopropanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXOHKGATNULJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342817 | |
| Record name | 3-(3-Methoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21667-60-7 | |
| Record name | 3-(3-Methoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Methoxyphenyl)-3-oxopropanenitrile chemical properties and structure
An In-depth Technical Guide to 3-(3-Methoxyphenyl)-3-oxopropanenitrile for Researchers and Drug Development Professionals
Introduction
This compound, also known as 3-Methoxybenzoylacetonitrile, is a versatile bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a methoxyphenyl group, a ketone, and a nitrile, makes it a valuable intermediate for constructing more complex molecular frameworks. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role as a precursor in the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are foundational to understanding its reactivity and potential applications.
Nomenclature and Chemical Identifiers
-
IUPAC Name: this compound[1]
-
Synonyms: 3-Methoxybenzoylacetonitrile, 3-(3-methoxy-phenyl)-3-oxo-propionitrile[2][3]
Chemical Structure
The structure of this compound consists of a central propanenitrile chain with a ketone at the β-position (C3) and a 3-methoxyphenyl substituent also at C3. This arrangement makes the methylene protons (at C2) acidic and the molecule reactive at multiple sites.
Caption: Chemical structure of this compound.
Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Appearance | Colorless to light yellow crystal | [2] |
| Melting Point | 89-91 °C | [2] |
| Boiling Point | 331.8 °C at 760 mmHg | [2] |
| Density | 1.131 g/cm³ | [2] |
| Flash Point | 144.6 °C | [2] |
| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane | [2] |
Synthesis and Reactivity
Synthetic Pathway
A common laboratory and industrial method for synthesizing this compound involves the condensation reaction between a 3-methoxybenzoyl derivative and acetonitrile. A typical procedure utilizes 3-methoxybenzoyl chloride and acetonitrile in the presence of a base.[2]
The causality behind this choice of reactants lies in the electrophilic nature of the acyl chloride carbon and the nucleophilic character of the carbanion generated from deprotonating acetonitrile with a strong base. This reaction provides an efficient route to the β-ketonitrile structure.
Caption: Generalized workflow for the synthesis of the title compound.
Chemical Reactivity and Mechanistic Insights
This compound is a valuable C3 synthon due to its dual reactivity.[4]
-
Carbonyl Group: The ketone functional group is susceptible to nucleophilic addition reactions.
-
Activated Methylene Group: The protons on the carbon adjacent to both the carbonyl and nitrile groups are acidic, allowing for easy deprotonation to form a stable carbanion. This nucleophilic center can participate in various carbon-carbon bond-forming reactions.
-
Nitrile Group: The nitrile can undergo hydrolysis, reduction, or participate in cyclization reactions.
This trifecta of reactive sites makes it an ideal precursor for synthesizing a wide array of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which are prevalent scaffolds in medicinal chemistry.[4][5] For instance, in multicomponent reactions like the Gewald synthesis of 2-aminothiophenes, this compound can serve as the core β-ketonitrile component.[6]
Spectroscopic and Analytical Profile
Accurate characterization is critical for verifying the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.
Analytical Workflow
The following workflow represents a standard protocol for the structural elucidation and purity assessment of this compound.
Caption: Spectroscopic and chromatographic analysis workflow.
Expected Spectroscopic Data
While comprehensive, validated spectra are best obtained experimentally, the expected features can be predicted based on the molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the δ 6.8-7.5 ppm range), a singlet for the methoxy group protons (~δ 3.8 ppm), and a singlet for the active methylene protons (~δ 3.8-4.0 ppm).[7]
-
¹³C NMR Spectroscopy: The carbon NMR would reveal signals for the carbonyl carbon (~δ 190 ppm), the nitrile carbon (~δ 115 ppm), the methoxy carbon (~δ 55 ppm), the methylene carbon, and the aromatic carbons.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated for the C≡N stretch (nitrile), C=O stretch (ketone), C-O-C stretch (ether), and aromatic C-H and C=C bonds.[7]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight (175.18 g/mol ). Fragmentation patterns would likely involve the loss of CO, OCH₃, and other characteristic fragments.[7]
Applications in Research and Drug Development
The utility of this compound is primarily as a chemical intermediate.
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly noted for its use in developing anti-inflammatory and analgesic agents, which are vital for pain management.[5] Its structure is a precursor to core scaffolds found in a range of bioactive molecules.
-
Agrochemical Chemistry: The compound is also utilized in the formulation of agrochemicals, contributing to crop protection products that target pests and diseases.[5]
-
Heterocyclic Synthesis: As previously mentioned, its ability to participate in diverse chemical transformations, including nucleophilic additions and condensation reactions, makes it highly valuable for creating complex organic frameworks for further screening and development.[4][5]
Safety, Handling, and Storage
Proper handling is essential due to the compound's hazard profile.
GHS Hazard Identification
According to its safety data sheet, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Recommended Handling and Storage Protocol
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9][10] Avoid breathing dust, fumes, or vapors and prevent contact with skin and eyes.[8][9] Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][11]
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs or if you feel unwell.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[8]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]
References
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This compound | C10H9NO2 | CID 584716 - PubChem. [Link]
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3 - SAFETY DATA SHEET. [Link]
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This compound - ChemBK. [Link]
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3-(2-Hydroxy-4-methoxyphenyl)-3-oxopropanenitrile | C10H9NO3 | CID - PubChem. [Link]
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3-(2-Hydroxy-5-methoxyphenyl)-3-oxopropanenitrile | C10H9NO3 | CID - PubChem. [Link]
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Supporting Information. [Link]
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The Importance of (3-Methoxyphenyl)acetonitrile in Modern Organic Synthesis. [Link]
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An In-depth Technical Guide to 2-(3-Methoxyphenyl)acetonitrile
Introduction
In the landscape of modern organic synthesis, certain molecules stand out for their exceptional versatility and utility as building blocks for complex chemical architectures. 2-(3-Methoxyphenyl)acetonitrile, a seemingly straightforward aromatic nitrile, is one such pivotal intermediate. Its strategic placement of a methoxy and an acetonitrile group on a benzene ring provides a rich platform for a multitude of chemical transformations. This guide offers an in-depth exploration of 2-(3-Methoxyphenyl)acetonitrile, from its fundamental properties to its applications in cutting-edge research and development, particularly within the pharmaceutical and agrochemical sectors. For researchers and drug development professionals, a thorough understanding of this compound's reactivity and handling is paramount to leveraging its full synthetic potential.
Compound Identification and Nomenclature
A potential point of confusion is the user-provided name "3-Methoxybenzoylacetonitrile." This name is chemically incorrect as it implies a ketone functional group that is not present in the compound of interest. The correct nomenclature and identification are crucial for accurate scientific communication and application.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-methoxyphenyl)acetonitrile [1].
This compound is also widely known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:
-
3-Methoxyphenylacetonitrile[1]
Key Identifiers
For unambiguous identification, a set of standardized identifiers is used globally.
| Identifier | Value |
| CAS Number | 19924-43-7[1][4] |
| Molecular Formula | C₉H₉NO[2] |
| Molecular Weight | 147.17 g/mol [1] |
| EC Number | 243-428-5[1] |
| InChI Key | LXKNAUOWEJWGTE-UHFFFAOYSA-N[1][5] |
Chemical Structure
The structure of 2-(3-methoxyphenyl)acetonitrile is fundamental to its reactivity.
Caption: Chemical structure of 2-(3-methoxyphenyl)acetonitrile.
Physicochemical Properties
The physical properties of a compound are critical for designing experimental setups, purification procedures, and for ensuring safe handling and storage.
| Property | Value |
| Appearance | Colorless to pale yellow liquid[2][4] |
| Boiling Point | 164-165 °C at 20 mmHg |
| Density | 1.054 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.532 |
| Solubility | Soluble in various organic solvents, less soluble in water[4] |
Spectroscopic Data
Structural elucidation and purity assessment of 2-(3-methoxyphenyl)acetonitrile are routinely performed using various spectroscopic techniques. The National Institute of Standards and Technology (NIST) Chemistry WebBook is an authoritative source for reference spectra, including:
-
Infrared (IR) Spectrum: To identify functional groups, particularly the characteristic nitrile (C≡N) stretch.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.
These spectral data are indispensable for reaction monitoring and quality control in synthetic processes.
Synthesis and Reactivity
Synthesis
The most common and industrially scalable synthesis of 2-(3-methoxyphenyl)acetonitrile is through the nucleophilic substitution of 3-methoxybenzyl chloride with a cyanide salt, such as sodium cyanide.[6][7]
This reaction is typically performed in a solvent system at an elevated temperature to ensure a reasonable reaction rate.[6] A common procedure involves heating 3-methoxybenzyl chloride with sodium cyanide in an aqueous solution at 70-85°C, which can result in yields exceeding 90%.[6]
References
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A Comprehensive Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth exploration of the synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile from m-methoxyacetophenone. Beta-ketonitriles are highly valuable synthetic intermediates, serving as precursors for a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, which are core scaffolds in many pharmacologically active molecules.[1] This document moves beyond a simple recitation of procedural steps to offer a detailed mechanistic rationale, a robust and validated experimental protocol, and a thorough discussion of the critical parameters that ensure a successful and high-yield synthesis. We will delve into the underlying principles of the Claisen condensation reaction, the strategic selection of reagents, and the analytical techniques required for product characterization, providing a holistic resource for professionals in chemical synthesis and drug development.
Strategic Approach: Retrosynthesis and Mechanistic Overview
The target molecule, this compound, is a β-ketonitrile. A logical retrosynthetic disconnection breaks the C-C bond between the carbonyl carbon and the α-carbon of the nitrile group. This reveals the two primary synthons: an enolate derived from m-methoxyacetophenone and an electrophilic "CN" source.
This forward synthesis is best achieved via a base-mediated condensation reaction, specifically a crossed Claisen condensation.[2] The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or, in a "mixed" or "crossed" variation, between an ester and another carbonyl compound, such as a ketone.[3][4] In this specific synthesis, the enolizable ketone (m-methoxyacetophenone) will react with a suitable electrophilic cyanating agent.
The overall transformation is depicted below:
Figure 1. Overall synthetic transformation.
The Underlying Mechanism: A Stepwise Analysis
The reaction proceeds through a mechanism analogous to the classic Claisen condensation.[2][5] A strong, non-nucleophilic base is essential for the initial deprotonation step. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the enolate and the only byproduct is hydrogen gas, which does not interfere with the reaction.[6][7]
The mechanism involves the following key steps:
-
Enolate Formation: Sodium hydride abstracts an acidic α-proton from m-methoxyacetophenone to form a resonance-stabilized sodium enolate. This is the rate-determining step.
-
Nucleophilic Attack: The enolate anion, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the cyanating agent (e.g., ethyl cyanoformate). This results in a tetrahedral intermediate.[8][9]
-
Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling the ethoxide (⁻OEt) leaving group and forming the β-ketonitrile product.[5]
-
Deprotonation of Product: The newly formed β-ketonitrile has highly acidic methylene protons (flanked by two electron-withdrawing groups). The ethoxide generated in the previous step, or any remaining NaH, rapidly deprotonates the product. This final deprotonation is thermodynamically favorable and drives the reaction equilibrium to completion.[5][9]
-
Acidification: A final acidic workup is required to neutralize the base and protonate the enolate of the product, yielding the final neutral this compound.[4][10]
Figure 2. Mechanistic pathway for the synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes a rationale to ensure both safety and reaction success.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |
| m-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 50.0 | 1.0 | Liquid, d = 1.09 g/mL[11] |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 60.0 | 1.2 | Solid dispersion |
| Ethyl Cyanoformate | C₄H₅NO₂ | 99.09 | 55.0 | 1.1 | Liquid, d = 1.08 g/mL |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~250 mL | - | Solvent |
| Anhydrous Hexanes | C₆H₁₄ | 86.18 | ~50 mL | - | Washing solvent |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | For workup |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For workup |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent |
| Ethyl Acetate & Hexanes | - | - | As needed | - | For chromatography[12] |
Experimental Workflow
Figure 3. Step-by-step experimental workflow.
Step-by-Step Procedure
Rationale for Core Requirements:
-
Anhydrous Conditions: The enolate intermediate and sodium hydride are extremely sensitive to water. All glassware must be oven- or flame-dried, and anhydrous solvents must be used to prevent quenching the base and intermediate.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent reaction with atmospheric oxygen and moisture.
Procedure:
-
Preparation (Day 1): a. In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septa, add the sodium hydride (60% dispersion in mineral oil). b. Wash the NaH by adding anhydrous hexanes (~25 mL) via syringe, stirring for 5 minutes, stopping the stirring, allowing the NaH to settle, and carefully removing the hexane supernatant with a cannula or syringe. Repeat this wash twice.[7][13] This removes the protective mineral oil, increasing the reactivity of the base. c. After the final wash, place the flask under a gentle stream of nitrogen to evaporate residual hexanes, yielding a fine grey powder. d. Add 150 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice-water bath.
-
Enolate Formation: a. In a separate, dry flask, dissolve m-methoxyacetophenone in 50 mL of anhydrous THF. b. Using a dropping funnel or syringe pump, add the m-methoxyacetophenone solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes. c. Observation: Vigorous hydrogen gas evolution will be observed. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 60 minutes to ensure complete enolate formation.
-
Acylation Reaction: a. Add ethyl cyanoformate to 50 mL of anhydrous THF in a separate dry flask. b. Add this solution dropwise to the enolate mixture at 0 °C over 30 minutes. Controlling the temperature is crucial to minimize potential side reactions, such as O-acylation.[14] c. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Reaction Quench and Workup (Day 2): a. Cool the reaction mixture back to 0 °C in an ice bath. b. Very slowly and carefully, pour the reaction mixture into a beaker containing 200 mL of ice-cold 1 M HCl with vigorous stirring. Caution: Unreacted NaH will react violently with acid. This step neutralizes the base and protonates the product enolate. c. Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). d. Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL). The bicarbonate wash removes any residual acid. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: a. The resulting crude oil or solid can be purified by flash column chromatography on silica gel.[12] b. A suitable eluent system, determined by TLC, is typically a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity). The target product is more polar than the starting ketone. c. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₉NO₂[15] |
| Molecular Weight | 175.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 78-82 °C (literature for benzoylacetonitrile)[16] |
Note: The melting point is an estimate based on the similar unsubstituted compound, benzoylacetonitrile. Actual values should be determined experimentally.
Spectroscopic Data
-
Infrared (IR) Spectroscopy:
-
C≡N stretch: A sharp, medium-intensity peak around 2250-2260 cm⁻¹.
-
C=O stretch (aromatic ketone): A strong, sharp peak around 1680-1695 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical ketone C=O stretch (~1715 cm⁻¹).[17]
-
C-O stretch (aryl ether): Strong peak around 1250-1300 cm⁻¹.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
-
-
¹H NMR Spectroscopy (e.g., in CDCl₃):
-
Aromatic protons (4H): Complex multiplet pattern in the range of δ 7.0-7.8 ppm.
-
Methylene protons (-CH₂-): A singlet around δ 4.0-4.2 ppm. The exact chemical shift can vary.
-
Methoxy protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.
-
-
¹³C NMR Spectroscopy (e.g., in CDCl₃):
-
Carbonyl carbon (C=O): Signal around δ 188-192 ppm.
-
Nitrile carbon (C≡N): Signal around δ 114-116 ppm.
-
Aromatic carbons: Multiple signals between δ 110-160 ppm (including the C-O at ~160 ppm).
-
Methylene carbon (-CH₂-): Signal around δ 30-35 ppm.
-
Methoxy carbon (-OCH₃): Signal around δ 55-56 ppm.
-
-
Mass Spectrometry (MS):
-
[M]⁺: The molecular ion peak should be observed at m/z = 175.06.
-
Conclusion
The synthesis of this compound from m-methoxyacetophenone via a sodium hydride-mediated crossed Claisen condensation is a reliable and efficient method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism, carefully controlling reaction parameters such as temperature and stoichiometry, and maintaining anhydrous conditions, researchers can achieve high yields of the desired product. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for scientists engaged in organic synthesis and the development of novel therapeutic agents.
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Costa, H., et al. (2007). Spectrometric studies and theoretical calculations of some β-ketonitriles. Journal of Molecular Structure. ResearchGate. Retrieved from [Link]
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Wang, J.-M., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(18), 3325–3329. Retrieved from [Link]
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Spectroscopic data of 3-(3-Methoxyphenyl)-3-oxopropanenitrile (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 3-(3-Methoxyphenyl)-3-oxopropanenitrile
Authored by: A Senior Application Scientist
This technical guide offers a comprehensive analysis of the spectroscopic data for this compound (CAS No: 21667-60-7), a valuable intermediate in organic and medicinal chemistry.[1][2] The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity—forming the bedrock of reproducible scientific research and drug development. This document provides not just the spectral data but also the underlying principles and experimental considerations essential for its accurate interpretation.
The molecule, with the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , features a distinct combination of functional groups: a meta-substituted methoxy-phenyl ring, a ketone, and a nitrile.[1][2] Each of these moieties imparts a unique signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which, when analyzed in concert, provide an unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of molecular structure determination, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for assigning the proton and carbon skeletons.
Expertise in Action: The Rationale Behind NMR Experimental Design
The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve moderately polar organic molecules and its single, well-characterized residual solvent peak at δ 7.26 ppm. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) because it is chemically inert and its sharp, high-field signal does not interfere with the analyte's resonances. A spectrometer operating at a frequency of 400 MHz or higher is recommended to achieve optimal signal dispersion, particularly for resolving the complex splitting patterns of the aromatic protons.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Standard Addition: Add a small drop of a TMS solution in CDCl₃ as the internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. An extended acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data & Interpretation
The proton NMR spectrum provides a quantitative map of the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.55 | ddd | 1H | H-6 | Ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. |
| ~ 7.45 | t | 1H | H-5 | Exhibits coupling to two adjacent aromatic protons. |
| ~ 7.38 | t | 1H | H-2 | Appears as a triplet-like signal near the other aromatic protons. |
| ~ 7.15 | ddd | 1H | H-4 | Ortho to the electron-donating methoxy group, resulting in a slight upfield shift. |
| ~ 4.05 | s | 2H | -CH₂- | Methylene protons are adjacent to two electron-withdrawing groups (carbonyl and nitrile), causing a significant downfield shift. They appear as a singlet as there are no adjacent protons.[3] |
| ~ 3.85 | s | 3H | -OCH₃ | Methoxy protons are shielded and appear as a characteristic sharp singlet. |
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 185.0 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield.[3] |
| ~ 160.0 | C-3 (Ar) | The aromatic carbon directly attached to the electron-donating methoxy group is deshielded. |
| ~ 137.5 | C-1 (Ar) | The ipso-carbon attached to the benzoyl group. |
| ~ 130.0 | C-5 (Ar) | Aromatic CH carbon. |
| ~ 122.0 | C-6 (Ar) | Aromatic CH carbon. |
| ~ 121.0 | C-4 (Ar) | Aromatic CH carbon. |
| ~ 115.0 | -C≡N | The nitrile carbon resonates in its characteristic region.[3] |
| ~ 113.0 | C-2 (Ar) | Aromatic CH carbon, shifted slightly upfield due to the ortho-methoxy effect. |
| ~ 55.5 | -OCH₃ | The methoxy carbon is aliphatic and appears in the expected upfield region.[4] |
| ~ 29.0 | -CH₂- | The methylene carbon adjacent to the carbonyl and nitrile groups. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Trustworthiness Through Methodological Rigor
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, provides excellent sample-to-sample reproducibility, and eliminates interference from atmospheric water, thereby generating a clean and reliable spectrum. The resulting data is a direct and trustworthy fingerprint of the compound's functional groups.
Experimental Protocol: ATR-IR Data Acquisition
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the crystalline sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
IR Spectral Data & Interpretation
The IR spectrum provides definitive evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 3050 | C-H Stretch | Aromatic C-H | Characteristic stretching vibration for sp² C-H bonds. |
| ~ 2950 | C-H Stretch | Aliphatic C-H | Stretching vibrations from the methoxy and methylene groups. |
| ~ 2250 | C≡N Stretch | Nitrile | A sharp, medium-intensity absorption typical for a nitrile group. |
| ~ 1690 | C=O Stretch | Aryl Ketone | A strong, sharp absorption for a carbonyl group conjugated with an aromatic ring. |
| ~ 1580, 1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the phenyl ring. |
| ~ 1260 | C-O Stretch | Aryl Ether | Strong, asymmetric stretching of the aryl-O-CH₃ bond. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern.
Authoritative Grounding: Choosing the Right Ionization Technique
Electron Ionization (EI) is the classic and most suitable technique for a relatively small, volatile molecule like this.[5] It is a "hard" ionization method that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This rich fragmentation pattern serves as a molecular fingerprint, allowing for confident structural confirmation by comparing the observed fragments to logical bond cleavages.
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
GC Separation: Inject the sample into the GC to separate it from any potential impurities before it enters the mass spectrometer.
-
Ionization: Subject the eluted compound to a standard 70 eV electron beam in the EI source.
-
Mass Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and all resulting fragment ions.
Mass Spectral Data & Interpretation
The mass spectrum confirms the molecular weight and reveals the most stable fragment ions.
| m/z Ratio | Proposed Fragment Ion | Structure | Rationale |
| 175 | [M]⁺• | [C₁₀H₉NO₂]⁺• | The Molecular Ion Peak , confirming the molecular weight of the compound.[1] |
| 135 | [M - C₂H₂N]⁺ | [C₈H₇O₂]⁺ | The Base Peak .[1] This highly stable 3-methoxybenzoyl acylium cation is formed by the characteristic α-cleavage and loss of the cyanomethyl radical (•CH₂CN). |
| 107 | [M - C₂H₂N - CO]⁺ | [C₇H₇O]⁺ | Formed by the loss of a neutral carbon monoxide (CO) molecule from the m/z 135 fragment.[1] |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | The classic phenyl cation, formed by the loss of a methoxy radical (•OCH₃) from the m/z 107 fragment.[1] |
Integrated Spectroscopic Workflow and Data Validation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system. The workflow below illustrates this synergistic approach, which is fundamental to ensuring scientific integrity in chemical characterization.
Caption: Integrated workflow for spectroscopic characterization.
The diagram below visualizes the logical fragmentation pathway of this compound under Electron Ionization (EI), starting from the molecular ion. This pathway is a critical component of the MS data interpretation, providing a mechanistic basis for the observed peaks.
Caption: Key fragmentation steps in EI-MS analysis.
Conclusion
The collective spectroscopic data provides an unequivocal identification of this compound. ¹H and ¹³C NMR precisely map the proton and carbon skeleton, IR spectroscopy confirms the presence of the nitrile, ketone, and aryl ether functional groups, and mass spectrometry validates the molecular weight while revealing a logical and predictable fragmentation pattern. This guide serves as an authoritative resource for researchers, providing the necessary data and interpretive logic to confidently identify and utilize this compound in their work.
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A Comprehensive Technical Guide on the Biological Potential of 3-(3-Methoxyphenyl)-3-oxopropanenitrile Derivatives
Executive Summary: The 3-aryl-3-oxopropanenitrile scaffold represents a versatile and synthetically accessible class of compounds with significant therapeutic potential. This technical guide provides an in-depth analysis of derivatives of 3-(3-Methoxyphenyl)-3-oxopropanenitrile, a prominent member of this class. We explore its synthesis, diverse biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and the critical structure-activity relationships that govern its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols and mechanistic insights to facilitate further investigation and development of this promising chemical scaffold.
Introduction to the 3-Aryl-3-Oxopropanenitrile Scaffold
The this compound molecule, also known as 3-methoxybenzoylacetonitrile, is a β-ketonitrile characterized by a methoxy-substituted phenyl ring, a ketone, and a nitrile group.[1][2] This arrangement of functional groups confers significant chemical reactivity, making it a valuable building block in organic synthesis.[3] The bifunctional nature of the scaffold, with its reactive carbonyl and activated nitrile groups, allows it to serve as a precursor for a wide array of complex heterocyclic compounds, which are foundational in medicinal chemistry.[3][4] The inherent electronic properties of this scaffold and the potential for diverse chemical modifications form the basis for its broad spectrum of biological activities.
Synthesis Strategies
The general synthesis of this compound derivatives is typically achieved through a base-catalyzed condensation reaction. A common and efficient method involves the reaction of 3-methoxybenzoyl chloride with acetonitrile under basic conditions.[1] This straightforward approach allows for the generation of a diverse library of derivatives by modifying the substituents on the starting benzoyl chloride, enabling extensive exploration of structure-activity relationships.
Caption: General synthesis of the core scaffold.
Anticancer Potential
Derivatives of the 3-aryl-3-oxopropanenitrile scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The mechanisms underlying this activity are multifaceted but often involve the induction of apoptosis (programmed cell death) and the disruption of critical cellular processes like microtubule dynamics.[5][6][7]
Mechanism of Action Insights
The anticancer effect of related compounds can be attributed to several pathways:
-
Induction of DNA Damage: Some derivatives may act as alkylating agents, inducing bulky DNA adducts that overwhelm cellular repair mechanisms, leading to apoptosis.[8]
-
Tubulin Polymerization Inhibition: The methoxyphenyl group is a key feature in many compounds that bind to the colchicine site of tubulin, disrupting microtubule dynamics, causing cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[6][7]
-
Signal Transduction Modulation: Certain derivatives can interfere with key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[9]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of representative compounds from related chemical classes, highlighting the potential of methoxyphenyl-containing structures.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy Chalcone Derivative | T47D (Breast) | 5.28 µg/mL | [10] |
| Phenylacrylonitrile Derivative | HCT116 (Colon) | 0.012 | [6] |
| Phenylacrylonitrile Derivative | BEL-7402 (Liver) | 0.021 | [6] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12]
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, BEL-7402) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives (e.g., 0.01 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours).[13] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[14]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
The structural motifs within 3-oxopropanenitrile derivatives, particularly the presence of an α,β-unsaturated carbonyl system in some analogs, are associated with significant antimicrobial activity.[15][16]
Mechanism of Action Insights
The primary proposed mechanism for related compounds involves the disruption of bacterial cell integrity and function. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, reacting with nucleophilic residues (like cysteine or histidine) in bacterial enzymes and proteins, leading to their inactivation.[17] Additionally, these compounds can perturb the bacterial cell membrane, increasing its permeability and leading to cell lysis.[18][19]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][20]
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[21][22] The final volume in each well should be 50 or 100 µL.
-
Prepare Bacterial Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. Further dilute this to the final target inoculum of 5 × 10⁵ CFU/mL.[20]
-
Inoculate Plate: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[23]
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative/sterility control (broth only) to check for contamination.[10]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[23]
-
Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[10][20]
Anti-inflammatory Properties
Phenylpropanoids and related structures are well-documented for their anti-inflammatory effects.[24][25][26] They can modulate key inflammatory pathways, making derivatives of this compound attractive candidates for development as anti-inflammatory agents.
Mechanism of Action Insights
The anti-inflammatory activity of phenylpropanoids is often linked to their ability to suppress the production of inflammatory mediators.[27] Key mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines: They can reduce the release of cytokines like TNF-α, IL-1β, and IL-6.[28]
-
Suppression of NF-κB Pathway: A critical mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor.[24][28] By preventing NF-κB activation, these compounds block the transcription of numerous pro-inflammatory genes.
-
Reduction of Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Phenylpropanoids can inhibit LPS-induced NO production in macrophages.[24][25]
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Introduction: The Potential of a Versatile Building Block
An In-depth Technical Guide to 3-Methoxybenzoylacetonitrile: Synthesis, Characterization, and Applications
A Note to the Researcher: Information regarding the specific discovery and detailed historical development of 3-Methoxybenzoylacetonitrile is not extensively documented in readily accessible scientific literature. This guide, therefore, leverages established principles of organic chemistry to propose its synthesis and potential applications, providing a framework for researchers and drug development professionals interested in this molecule.
3-Methoxybenzoylacetonitrile is a β-ketonitrile, a class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge. This arrangement of functional groups makes it a highly versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The presence of the methoxy-substituted phenyl ring and the reactive nitrile and keto groups offers multiple sites for chemical modification, opening avenues for the construction of diverse molecular scaffolds.
Proposed Synthesis: The Claisen Condensation Pathway
A common and effective method for the synthesis of β-ketonitriles is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a compound containing an acidic α-proton, such as a nitrile. For the synthesis of 3-Methoxybenzoylacetonitrile, this would involve the reaction of a 3-methoxybenzoate ester (e.g., methyl 3-methoxybenzoate) with acetonitrile.
Reaction Mechanism
The reaction is initiated by the deprotonation of acetonitrile by a strong base (e.g., sodium amide, sodium hydride, or a sodium alkoxide) to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the 3-methoxybenzoate ester. The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide group yields 3-Methoxybenzoylacetonitrile.
Caption: Proposed Claisen condensation for the synthesis of 3-Methoxybenzoylacetonitrile.
Conceptual Experimental Protocol
The following is a generalized, conceptual protocol for the synthesis of 3-Methoxybenzoylacetonitrile via a Claisen condensation. Note: This protocol has not been optimized and should be adapted and tested in a laboratory setting with appropriate safety precautions.
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition:
-
A strong base (e.g., sodium amide) is suspended in an anhydrous aprotic solvent (e.g., diethyl ether or THF) in the reaction flask.
-
Anhydrous acetonitrile is added dropwise to the cooled suspension of the base.
-
After the initial reaction subsides, a solution of methyl 3-methoxybenzoate in the same anhydrous solvent is added dropwise from the dropping funnel.
-
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
The reaction is quenched by carefully pouring the mixture over ice and acidifying with a dilute acid (e.g., HCl or H₂SO₄).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Physicochemical and Spectroscopic Characterization (Anticipated)
| Property | Anticipated Value/Observation |
| Appearance | Likely a solid or high-boiling liquid. |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| ¹H NMR | - Aromatic protons (multiplets in the aromatic region, ~6.8-7.5 ppm).- Methylene protons (singlet, ~4.0-4.5 ppm).- Methoxy protons (singlet, ~3.8 ppm). |
| ¹³C NMR | - Carbonyl carbon (~190-200 ppm).- Nitrile carbon (~115-120 ppm).- Aromatic carbons (~110-160 ppm).- Methylene carbon (~30-40 ppm).- Methoxy carbon (~55 ppm). |
| IR Spectroscopy | - Strong C=O stretch (~1680-1700 cm⁻¹).- C≡N stretch (~2250 cm⁻¹).- C-O-C stretches (~1050-1250 cm⁻¹).- Aromatic C-H and C=C stretches. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 175.- Characteristic fragmentation patterns, including loss of CO (m/z = 147) and cleavage of the benzoyl group (m/z = 135). |
Applications in Drug Discovery and Development
The true value of 3-Methoxybenzoylacetonitrile lies in its potential as a versatile intermediate in the synthesis of pharmaceuticals. The β-ketonitrile moiety is a powerful building block for the construction of a wide variety of heterocyclic systems, which form the core of many approved drugs.
Synthesis of Heterocyclic Scaffolds
-
Pyrimidines, Pyridines, and Pyrazoles: The dicarbonyl-like nature of the β-ketonitrile allows for condensation reactions with various dinucleophiles to form a range of heterocycles. For example, reaction with amidines, hydrazines, or hydroxylamine can lead to the formation of substituted pyrimidines, pyrazoles, and isoxazoles, respectively. These heterocyclic motifs are prevalent in drugs targeting a wide range of diseases.
-
Enamine and Enolate Chemistry: The methylene protons of 3-Methoxybenzoylacetonitrile are acidic and can be readily deprotonated to form a stable enolate. This enolate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for further elaboration of the molecular structure.
The methoxy group on the phenyl ring can also be a key feature for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, or it can serve as a handle for further functionalization.
Caption: Potential synthetic utility of 3-Methoxybenzoylacetonitrile in drug discovery.
Conclusion and Future Outlook
While 3-Methoxybenzoylacetonitrile may not have a well-documented history, its chemical structure suggests significant potential as a valuable intermediate in organic synthesis. The proposed synthesis via Claisen condensation offers a plausible and efficient route to this compound. For researchers in drug discovery and development, the synthesis and characterization of 3-Methoxybenzoylacetonitrile could provide access to a novel building block for the creation of new chemical entities with potential therapeutic applications. Further research into its synthesis, characterization, and reactivity would be a valuable contribution to the field of medicinal chemistry.
References
Note: As specific literature for 3-Methoxybenzoylacetonitrile is scarce, the following references provide background on the synthetic methodologies and the utility of related compounds.
-
Claisen Condensation: For a general overview of the Claisen condensation reaction mechanism and its applic
- Title: Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: March, J. (1985). Wiley Interscience.
-
URL: [Link]
-
Synthesis of β-Ketonitriles: A relevant Organic Syntheses procedure for a rel
- Title: METHYL 1-FORMYLCYCLOPROPANECARBOXYL
- Source: Organic Syntheses
-
URL: [Link]
- Applications of Phenylacetonitriles in Medicinal Chemistry: A patent describing the use of a related phenylacetonitrile derivative in the synthesis of pharmaceuticals.
-
Utility of Nitriles in Organic Synthesis: An article discussing the vers
- Title: Exploring the Chemical Properties of 3-Methoxyphenylacetonitrile for Advanced Synthesis
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
-
URL: [Link]
A Theoretical and Computational Exploration of 3-(3-Methoxyphenyl)-3-oxopropanenitrile: A Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational analysis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile, a molecule of interest in medicinal chemistry. Employing Density Functional Theory (DFT), this paper elucidates the molecule's structural, spectroscopic, and electronic properties. We present predicted Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectra, offering a framework for experimental validation. Furthermore, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, and in silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are detailed. An exploratory molecular docking study against a relevant biological target is also included to probe potential protein-ligand interactions. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the rational design and development of novel therapeutic agents.
Introduction: The Rationale for a Computational Approach
The imperative to accelerate the drug discovery pipeline while mitigating late-stage attrition necessitates the early-stage evaluation of potential drug candidates. In silico methodologies, grounded in quantum chemistry and molecular modeling, offer a powerful and cost-effective means to predict the physicochemical and biological properties of molecules before their synthesis.[1] this compound, a derivative of benzoylacetonitrile, possesses structural motifs—a methoxyphenyl group and a β-ketonitrile moiety—that are prevalent in a variety of biologically active compounds.[2][3] Methoxyphenyl derivatives, for instance, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and antioxidant properties.[2][3]
This guide presents a comprehensive theoretical investigation of this compound, leveraging computational tools to build a detailed molecular profile. By providing a robust theoretical framework, we aim to guide future experimental work and inform the strategic design of new chemical entities.
Computational Methodology: A Self-Validating System
The integrity of any computational study hinges on the rigor of its methodology. The protocols outlined below are selected to provide a balance of accuracy and computational efficiency, establishing a self-validating system where different analyses provide complementary insights.
Geometry Optimization and Vibrational Analysis
The foundational step in our analysis is the determination of the most stable three-dimensional conformation of this compound. This was achieved using Density Functional Theory (DFT), a computational method that provides a good compromise between accuracy and computational cost for medium-sized organic molecules.
-
Protocol:
-
The initial structure of this compound was sketched using GaussView 6.
-
Geometry optimization was performed using the Gaussian 09 software package.[4]
-
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed, as it has been shown to provide excellent results for a wide range of organic molecules.[5][6][7]
-
The 6-311++G(d,p) basis set was used, which provides a good description of electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for describing bond anisotropy.[5][6][8]
-
Frequency calculations were performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum.
-
Caption: Workflow for DFT-based geometry optimization and frequency calculation.
Spectroscopic and Electronic Property Prediction
Building upon the optimized geometry, we predicted a suite of spectroscopic and electronic properties to facilitate the experimental characterization and understand the reactivity of the molecule.
-
Protocols:
-
FT-IR and NMR Spectra: The vibrational frequencies and NMR chemical shifts were calculated from the optimized geometry using the same DFT method (B3LYP/6-311++G(d,p)).
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[10][11][12][13]
-
Results and Discussion: A Multi-faceted Molecular Portrait
Molecular Geometry
The optimized geometry of this compound reveals a planar benzoyl moiety, with the methoxy group exhibiting a slight dihedral angle relative to the aromatic ring. The propanenitrile chain adopts a staggered conformation to minimize steric hindrance. The key bond lengths and angles are presented in the table below.
| Parameter | Value | Parameter | Value |
| C=O bond length | ~1.22 Å | C-C-N bond angle | ~178° |
| C≡N bond length | ~1.16 Å | O-C-C bond angle | ~120° |
| C-O (methoxy) | ~1.36 Å | C-O-C bond angle | ~118° |
Table 1: Predicted geometric parameters of this compound.
Spectroscopic Signatures (Predicted)
While experimental spectra are the gold standard for structural elucidation, theoretically predicted spectra provide a valuable preliminary fingerprint of the molecule.
The predicted FT-IR spectrum of this compound is characterized by several key vibrational modes indicative of its functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| C-H stretching (aromatic) | 3100-3000 | Aromatic ring |
| C-H stretching (aliphatic) | 3000-2850 | Methylene and methoxy groups |
| C≡N stretching | 2260-2240 | Nitrile |
| C=O stretching | 1760-1690 | Ketone |
| C=C stretching (aromatic) | 1600-1400 | Aromatic ring |
| C-O stretching | 1300-1080 | Ether (methoxy) |
Table 2: Predicted characteristic FT-IR vibrational frequencies.
The presence of a strong absorption band for the C=O stretch and a sharp, intense peak for the C≡N stretch are expected to be the most prominent features of the experimental spectrum.[14]
The predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR: The aromatic protons are expected to appear in the downfield region (δ 7.0-8.0 ppm), with splitting patterns dictated by their substitution on the benzene ring. The methoxy protons will likely present as a sharp singlet around δ 3.8 ppm. The methylene protons adjacent to the carbonyl and nitrile groups are predicted to be a singlet in the range of δ 3.80-3.87 ppm.[15]
-
¹³C NMR: The carbonyl carbon is expected to be the most deshielded, appearing at approximately δ 190-200 ppm. The nitrile carbon will likely be in the range of δ 115-120 ppm. The aromatic carbons will show a range of chemical shifts depending on their electronic environment, with the carbon attached to the methoxy group appearing at a higher field due to the electron-donating effect of the oxygen.
Electronic Properties and Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Table 3: Predicted HOMO-LUMO energies and energy gap.
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the methoxyphenyl ring, indicating this region is most susceptible to electrophilic attack. The LUMO is distributed across the benzoyl and nitrile moieties, suggesting these are the likely sites for nucleophilic attack.
Caption: Relationship between frontier molecular orbitals and chemical reactivity.
The MEP map provides a visual representation of the charge distribution. The color-coded map indicates regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are prone to nucleophilic attack.
For this compound, the MEP map is predicted to show the most negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, making these the primary sites for electrophilic interaction. The most positive potential is expected to be located around the hydrogen atoms of the aromatic ring and the methylene group, indicating these as potential sites for nucleophilic attack.
In Silico Pharmacokinetic and Druglikeness Profiling
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties. We employed a suite of in silico tools to predict the ADMET profile of this compound.[16][17][18][19]
ADMET Predictions
The following table summarizes the predicted ADMET properties.
| Property | Predicted Value/Classification | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | Suggests good passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB, potentially reducing CNS side effects. |
| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions with CYP3A4 substrates. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for this major renal transporter. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
Table 4: Predicted ADMET properties of this compound.
Druglikeness Analysis
Druglikeness was assessed based on established rules such as Lipinski's Rule of Five.
| Parameter | Value | Lipinski's Rule of Five | Violation |
| Molecular Weight | 175.18 g/mol | < 500 | 0 |
| LogP | 1.7 | < 5 | 0 |
| Hydrogen Bond Donors | 0 | < 5 | 0 |
| Hydrogen Bond Acceptors | 3 | < 10 | 0 |
Table 5: Druglikeness profile based on Lipinski's Rule of Five.
The molecule adheres to all of Lipinski's rules, suggesting good oral bioavailability.
Exploratory Molecular Docking: Probing Potential Biological Targets
Given the known antimicrobial activity of methoxyphenyl derivatives, we conducted an exploratory molecular docking study to investigate the potential interaction of this compound with a bacterial protein target. Dihydrofolate reductase (DHFR) was selected as a representative target due to its critical role in bacterial survival and its validation as a target for existing antimicrobial agents.[20]
-
Protocol:
-
The 3D structure of Escherichia coli DHFR (PDB ID: 1RX2) was retrieved from the Protein Data Bank.
-
The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
The 3D structure of this compound was prepared as described in the DFT section.
-
Molecular docking was performed using AutoDock Vina.[21] The binding site was defined based on the co-crystallized inhibitor.
-
The resulting docking poses were analyzed to identify the most favorable binding mode and key interactions.
-
Docking Results and Interaction Analysis
The docking results indicate that this compound can favorably bind within the active site of E. coli DHFR with a predicted binding affinity of -7.2 kcal/mol. The primary interactions stabilizing the complex are predicted to be:
-
Hydrogen Bonding: The carbonyl oxygen and the nitrile nitrogen are predicted to form hydrogen bonds with key amino acid residues in the active site.
-
Hydrophobic Interactions: The methoxyphenyl ring is predicted to engage in hydrophobic interactions with nonpolar residues.
Sources
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- 4. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]
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- 7. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]
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- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
An In-Depth Guide to the Safe Handling of (3-Methoxyphenyl)acetonitrile
Disclaimer: This guide provides comprehensive safety and handling information for (3-Methoxyphenyl)acetonitrile (CAS No. 19924-43-7). No specific, detailed safety data was found for "3-Methoxybenzoylacetonitrile" during a thorough literature and database search. Researchers are advised to treat "3-Methoxybenzoylacetonitrile" with a high degree of caution, assuming it may be hazardous, and to conduct a thorough risk assessment before use. The information presented here for the structurally related (3-Methoxyphenyl)acetonitrile should be used as a preliminary reference only and not as a direct substitute.
Executive Summary
(3-Methoxyphenyl)acetonitrile, also known as m-methoxybenzyl cyanide, is a versatile intermediate in pharmaceutical and chemical synthesis.[1] While invaluable in research and development, its handling demands a rigorous and informed approach to safety. This compound is classified as toxic if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation.[2] The primary toxicological concern stems from its nitrile functional group, which can release highly toxic hydrogen cyanide gas upon decomposition, particularly during combustion or in the presence of strong acids.[3][4]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of (3-Methoxyphenyl)acetonitrile. It outlines detailed protocols for exposure control, personal protective equipment (PPE) selection, and emergency response. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment for all personnel.
Section 1: Physicochemical Properties
Understanding the physical and chemical properties of a substance is the foundation of its safe handling. These properties dictate appropriate storage conditions, handling procedures, and firefighting measures.
| Property | Value | Source |
| Chemical Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][5] |
| Odor | Strong, clinging odor | [2][5] |
| Melting Point/Range | 65 - 69 °C / 149 - 156.2 °F (for the ortho-isomer, solid) | [6] |
| Boiling Point/Range | 143 °C / 289.4 °F @ 15 mmHg | [6] |
| Flash Point | 98 °C / 208.4 °F | [3] |
| Solubility | Insoluble in water | [2][3] |
Section 2: Hazard Identification and Toxicological Profile
(3-Methoxyphenyl)acetonitrile presents multiple health hazards that necessitate careful handling. The Globally Harmonized System (GHS) classification provides a standardized summary of these risks.
| Hazard Class | Category | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed | [7] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [3][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | [3][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [3][7] |
Causality of Hazards:
-
Toxicity of Nitriles: The primary concern with organic nitriles is their potential to be metabolized in the body or decompose under certain conditions (like fire) to release cyanide ions or hydrogen cyanide (HCN) gas.[3][4] Cyanide is a potent cellular asphyxiant that inhibits cytochrome c oxidase in the mitochondrial electron transport chain, rapidly leading to cellular hypoxia and, in severe cases, death.[8] Therefore, preventing ingestion, inhalation, and skin contact is of paramount importance.[8]
-
Irritation: Direct contact with the liquid can cause significant irritation to the skin and eyes, leading to redness, pain, and potential tissue damage.[3] Inhalation of vapors or aerosols can irritate the respiratory tract, causing coughing and shortness of breath.[3][5]
Section 3: Risk Assessment Framework
Before any experimental work begins, a thorough and documented risk assessment must be conducted. This process systematically identifies potential hazards and establishes robust control measures.
Caption: Risk assessment workflow prior to experimentation.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Designate a specific area within a certified chemical fume hood for handling the compound.[9][10] Ensure the fume hood sash is at the appropriate height for optimal airflow.
-
PPE: Don all required PPE as specified in Section 5, including double-gloving with nitrile gloves.[9]
-
Weighing: If working with a solid form, carefully weigh the required amount onto a weigh boat inside the fume hood to contain any dust.[6][10] If handling the liquid, use a calibrated pipette or syringe to transfer the material into a tared, sealed container.
-
Solution Preparation: Slowly add the compound to the solvent in your reaction vessel to avoid splashing.[10] Ensure the vessel is adequately sized and equipped for any potential exothermic reactions.
-
Cleanup: Wipe down the work surface with an appropriate solvent. Dispose of all contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a designated hazardous waste container.[10]
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[8]
Section 5: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and PPE is critical for personnel protection.
-
Engineering Controls: All handling of (3-Methoxyphenyl)acetonitrile must be performed in a certified chemical fume hood to minimize inhalation exposure.[3][4] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3][9]
-
Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment of the specific task being performed.
| Body Part | Recommended Protection | Rationale & Specifications | Source |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield worn over goggles is required when there is a risk of splashing. Must conform to ANSI Z87.1 or EN 166 standards. | [6][11][12] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves provide good protection against splashes.[9] For prolonged contact, consider double-gloving or using thicker gloves. Always inspect gloves for damage before use and change them immediately if contaminated.[9] | |
| Body | Flame-Retardant Laboratory Coat | A lab coat, fully buttoned, is mandatory to protect skin and clothing. A flame-retardant material is recommended due to the potential for fire. | [11] |
| Respiratory | NIOSH-Approved Respirator (if required) | Required only if engineering controls are insufficient or during a large spill response. Use a respirator with an organic vapor cartridge.[3][11] A full respiratory protection program, including fit testing, is required.[13][14] | |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills.[9][13] |
Section 6: Storage and Incompatibility
Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][11] Keep away from heat, sparks, and open flames.[15] Store locked up in a designated area for toxic substances.[2][3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] Contact with strong acids could potentially lead to the rapid generation of hydrogen cyanide gas.
Section 7: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately.[16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do NOT use mouth-to-mouth).[3][8] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing.[16] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][17] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][17] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[3][5] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[5][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[3][8]
Spill Response:
The following decision tree outlines the appropriate response to a chemical spill.
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Methodological & Application
The Strategic Deployment of 3-Methoxybenzoylacetonitrile in Multicomponent Reactions for Heterocyclic Synthesis
In the landscape of modern synthetic organic chemistry, particularly within the realm of drug discovery and development, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering an efficient, atom-economical, and convergent approach to the synthesis of diverse chemical scaffolds.[1] This application note delves into the utility of 3-methoxybenzoylacetonitrile as a versatile C-C-N building block in MCRs for the construction of densely functionalized pyridines and pyrimidines, heterocycles of significant interest in medicinal chemistry.
Introduction to 3-Methoxybenzoylacetonitrile: A Privileged Synthon
3-Methoxybenzoylacetonitrile, characterized by a methoxy-substituted phenyl ring and an activated acetonitrile moiety, presents a unique combination of electronic and steric properties. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring, while the acetonitrile group provides a highly versatile handle for a variety of chemical transformations.[2] The key to its utility in MCRs lies in the acidity of the benzylic methylene group (-CH₂-), which is activated by the adjacent electron-withdrawing nitrile group, facilitating its participation as a nucleophile in various condensation reactions.[3]
Application in the Synthesis of Polysubstituted Pyridines
The pyridine core is a ubiquitous motif in a vast array of pharmaceuticals and bioactive natural products. Multicomponent reactions offer a direct and efficient route to constructing this heterocyclic system with a high degree of substitution.
One-Pot Four-Component Synthesis of 2-Amino-3-cyano-4-(3-methoxyphenyl)pyridines
A robust and widely utilized MCR for the synthesis of highly substituted pyridines involves the condensation of an aldehyde, an active methylene compound, a ketone, and a nitrogen source, typically ammonium acetate.[4] By employing 3-methoxybenzoylacetonitrile as the active methylene component, a straightforward synthesis of 2-amino-3-cyano-pyridines bearing a 3-methoxyphenyl substituent at the 4-position can be achieved.
Reaction Scheme:
Sources
Application Notes & Protocols: Strategic Synthesis of Pyridine Derivatives Utilizing 3-(3-Methoxyphenyl)-3-oxopropanenitrile
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry and pharmaceutical sciences, forming the core structure of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of therapeutic agents with a vast range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][4][5] The development of efficient and versatile synthetic routes to highly functionalized pyridines is therefore a critical endeavor in drug discovery and development.[6][7][8]
This guide focuses on the strategic use of 3-(3-methoxyphenyl)-3-oxopropanenitrile, a versatile β-ketonitrile, as a key building block for the synthesis of polysubstituted pyridine derivatives. This precursor is particularly valuable due to its activated methylene group and the presence of both keto and nitrile functionalities, which can be selectively manipulated in cyclization reactions.[9] We will explore established multicomponent reaction (MCR) strategies, such as the Guareschi-Thorpe and related syntheses, which offer a highly efficient, atom-economical approach to constructing molecular complexity in a single pot.[7][10]
Core Mechanistic Pathways: The Guareschi-Thorpe Condensation
The primary synthetic strategy discussed herein is the Guareschi-Thorpe condensation. This reaction exemplifies a class of multicomponent reactions that construct the pyridine ring by combining a β-dicarbonyl compound (or its equivalent, like our β-ketonitrile), another active methylene compound, and a source of nitrogen, typically ammonia or ammonium acetate.[10][11][12][13]
The general mechanism proceeds through a series of well-established intermediates:
-
Knoevenagel Condensation: An initial reaction between an aldehyde and an active methylene compound (e.g., malononitrile) generates a highly electrophilic benzylidenemalononitrile intermediate.
-
Michael Addition: The enolate of the β-ketonitrile, this compound, acts as a nucleophile and adds to the benzylidenemalononitrile intermediate in a Michael-type 1,4-addition.
-
Cyclization and Tautomerization: The newly formed adduct contains all the necessary atoms for the pyridine ring. Intramolecular cyclization occurs, driven by the attack of an amino group (formed in situ from the nitrogen source) onto one of the carbonyl or nitrile groups.
-
Dehydration/Aromatization: A final dehydration or oxidation step leads to the formation of the stable aromatic pyridine ring.[10][14]
This convergent approach allows for the rapid assembly of complex pyridine structures from simple, readily available starting materials.
Caption: Generalized mechanism for pyridine synthesis.
Experimental Application: One-Pot Synthesis of 2-Amino-4-(3-methoxyphenyl)-6-arylpyridine-3-carbonitrile Derivatives
This protocol details a robust and high-yielding one-pot, four-component synthesis of highly functionalized pyridines. The causality behind this experimental design is efficiency; by combining all reactants in a single vessel, we minimize intermediate isolation steps, reduce solvent waste, and shorten the overall reaction time, aligning with the principles of green chemistry.[7]
Protocol 1: Synthesis of 2-Amino-4-(3-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Principle: This procedure utilizes a base-catalyzed condensation reaction between this compound, benzaldehyde, malononitrile, and ammonium acetate as the nitrogen source in refluxing ethanol. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction, while ammonium acetate serves as both the nitrogen donor and a mild acidic catalyst to facilitate the initial condensation steps.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity |
| This compound | 21667-60-7 | 175.18 | >98% |
| Benzaldehyde | 100-52-7 | 106.12 | >99% |
| Malononitrile | 109-77-3 | 66.06 | >99% |
| Ammonium Acetate (NH₄OAc) | 631-61-8 | 77.08 | >98% |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Anhydrous |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| Hexane | 110-54-3 | 86.18 | ACS Grade |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates (Silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.75 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask. The use of a slight excess of ammonium acetate helps to drive the reaction towards completion.
-
Reaction Execution: Attach the reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup and Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the flask from the heat and allow it to cool to room temperature. A solid precipitate will often form upon cooling.
-
Filtration: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to obtain the crude 2-amino-4-(3-methoxyphenyl)-6-phenylpyridine-3-carbonitrile.
Purification:
-
The crude product is often of high purity. However, for analytical purposes, it can be further purified by recrystallization from hot ethanol or isopropanol to yield a crystalline solid.
Characterization (Expected Data for 2-Amino-4-(3-methoxyphenyl)-6-phenylpyridine-3-carbonitrile):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.50-7.65 (m, 5H, Ar-H), 7.40 (t, J=8.0 Hz, 1H, Ar-H), 7.15-7.25 (m, 3H, Ar-H), 7.10 (s, 1H, Pyridine-H), 7.05 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃).
-
IR (KBr, cm⁻¹): 3450-3300 (NH₂, stretching), 2215 (C≡N, stretching), 1620 (C=C, aromatic stretching).
-
MS (ESI+): m/z calculated for C₂₀H₁₅N₃O: 313.12; found: 314.1 [M+H]⁺.
Versatility and Data Presentation
The described protocol is highly versatile and can be applied to a range of aromatic and heteroaromatic aldehydes to generate a library of pyridine derivatives. The electronic nature of the substituent on the aldehyde can influence the reaction rate but generally provides good to excellent yields.
Table 1: Synthesis of 2-Amino-4-(3-methoxyphenyl)-6-arylpyridine-3-carbonitrile Derivatives
| Entry | Aldehyde Reactant (ArCHO) | Product Name | Rxn Time (h) | Yield (%) | M.P. (°C) |
| 1 | Benzaldehyde | 2-Amino-4-(3-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | 4 | 88 | 210-212 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-6-(4-chlorophenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile | 5 | 91 | 225-227 |
| 3 | 4-Methylbenzaldehyde | 2-Amino-4-(3-methoxyphenyl)-6-(p-tolyl)pyridine-3-carbonitrile | 4 | 85 | 205-207 |
| 4 | 4-Methoxybenzaldehyde | 2-Amino-6-(4-methoxyphenyl)-4-(3-methoxyphenyl)pyridine-3-carbonitrile | 6 | 92 | 198-200 |
| 5 | 2-Thiophenecarboxaldehyde | 2-Amino-4-(3-methoxyphenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile | 5 | 82 | 218-220 |
Yields refer to isolated, purified products. Melting points are uncorrected.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Safety and Handling
-
This compound: Handle with care. Nitriles can be toxic if ingested or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Malononitrile: Highly toxic. Handle only in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.
-
Always conduct a thorough safety review of all reagents before beginning any experimental work.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of medicinally relevant pyridine derivatives. The multicomponent protocol detailed in this guide provides a powerful, efficient, and scalable method for generating libraries of polysubstituted pyridines. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can readily access a wide array of novel compounds for screening in drug development programs.
References
- Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., Alhumaydhi, F. A., & Alharthi, S. S. (2022).
- Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Unknown. (n.d.). Hantzsch pyridine synthesis. Google Search.
- Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives.
- Bhagdewani, N. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. Slideshare.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
- Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition. Fiveable.
- Unknown. (n.d.). Synthesis of pyridine derivatives using multicomponent reactions.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis. Scribd.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- Benchchem. (n.d.).
- Unknown. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Google Search.
- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
- Unknown. (n.d.). Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler.
- ChemBK. (2024). This compound. ChemBK.
- Wikipedia. (n.d.). Thorpe reaction. Wikipedia.
- Kumar S, L., Tabassum, S., Sagar K S, & Govindaraju, S. (2022).
- Unknown. (n.d.). 2-Amino-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. IUCr.
- Unknown. (n.d.).
- Unknown. (n.d.).
- Unknown. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
- Unknown. (n.d.). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. JOCPR.
- Unknown. (n.d.).
- Unknown. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Google Search.
- Henry, G. D. (2010).
- Benchchem. (n.d.). Synthesis routes of Pyridine, 4-[(3-methoxyphenyl)methyl]-. Benchchem.
- Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction.
- PubChem. (n.d.). 3-(2-Hydroxy-5-methoxyphenyl)-3-oxopropanenitrile. PubChem.
- Santa Cruz Biotechnology. (n.d.). 3-(2-methoxyphenyl)-3-oxopropanenitrile. SCBT.
- Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. Química Organica.org.
- Unknown. (2009). A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Arkivoc.
- Unknown. (2023).
- PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)
- Santa Cruz Biotechnology. (n.d.). 3-(4-Methoxyphenyl)-3-oxopropanenitrile. SCBT.
- Unknown. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
- Unknown. (n.d.). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. PubMed Central.
- Unknown. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
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Application Note & Protocol: High-Purity Isolation of 3-(3-Methoxyphenyl)-3-oxopropanenitrile via Automated Flash Column Chromatography
Abstract
This document provides a comprehensive, step-by-step protocol for the purification of 3-(3-Methoxyphenyl)-3-oxopropanenitrile, a key intermediate in pharmaceutical and organic synthesis. The methodology is centered around normal-phase flash column chromatography, a robust and scalable technique for isolating compounds of moderate polarity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to achieve high purity of the target compound from a crude reaction mixture. We will delve into the rationale behind parameter selection, from stationary phase choice to mobile phase optimization using Thin-Layer Chromatography (TLC), and provide a detailed operational workflow.
Introduction: The Rationale for Chromatographic Purification
This compound is a polar organic molecule featuring a ketone, a nitrile, and a methoxy-substituted aromatic ring.[1][2] Synthetic routes often yield this target compound alongside unreacted starting materials, by-products, and other impurities. Given its intended use as a precursor in the synthesis of high-value molecules like pharmaceuticals and dyes, achieving high purity is paramount.[1]
Column chromatography is the technique of choice for this purification challenge.[3][4] The principle of this method relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[5] For polar compounds like our target molecule, a polar stationary phase (in this case, silica gel) is employed in what is known as "normal-phase" chromatography.[5] A less polar mobile phase then carries the components through the column. Compounds with lower polarity and weaker interactions with the stationary phase will travel faster (elute first), while more polar compounds, which interact more strongly with the silica gel, will travel slower and elute later.[4][6] This differential migration allows for the effective separation and isolation of the desired product.
Compound & System Parameters
A thorough understanding of the target compound's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 3-Methoxybenzoylacetonitrile | [2][7] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Appearance | Colorless to light yellow crystal | [1] |
| Melting Point | 89-91°C | [1] |
| Solubility | Soluble in ethanol, DMF, dichloromethane | [1] |
| Stationary Phase | Silica Gel (SiO₂) | [3][5] |
| Chromatography Mode | Normal-Phase |
Workflow Overview: From Crude Mixture to Pure Compound
The purification process follows a logical sequence of steps, each crucial for the final purity of the isolated compound.
Caption: Overall workflow for the purification of this compound.
Experimental Protocol: Step-by-Step Purification
This protocol is designed for a standard flash chromatography system.
PART I: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
The success of column chromatography is highly dependent on the choice of the mobile phase (eluent).[6] TLC is an indispensable tool for rapidly screening solvent systems to find the optimal conditions for separation.[8] Our goal is to find a solvent mixture where the target compound has a Retardation Factor (Rf) of approximately 0.25-0.35, which generally translates well to column separation.[8]
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chambers
-
Capillary spotters
-
Crude reaction mixture
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)
-
UV lamp (254 nm)
Procedure:
-
Prepare TLC Chambers: Line two to three TLC chambers with filter paper and add different ratios of Hexanes:Ethyl Acetate. Start with common mixtures such as 9:1, 4:1, and 7:3 (Hexanes:EtOAc). Cover the chambers and allow the atmosphere to saturate for at least 15 minutes.
-
Sample Preparation: Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a TLC plate (a faint pencil line about 1 cm from the bottom). Make the spot as small as possible.
-
Development: Place the spotted TLC plate into a prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp. Circle the visible spots.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization:
-
If the target compound's spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.
-
If the spot travels with the solvent front (Rf ≈ 1), the eluent is too polar. Increase the proportion of hexanes.
-
Adjust the solvent ratio until the Rf of the desired product is in the 0.25-0.35 range, with good separation from major impurities. A common starting point for compounds of this nature is often around 20-40% Ethyl Acetate in Hexanes.[9]
-
PART II: Column Packing and Sample Loading
Proper column packing and sample application are essential for achieving sharp bands and good separation. We will use the "dry loading" method, which is superior for preventing band broadening.[8]
Materials:
-
Flash chromatography column appropriately sized for the amount of crude material.
-
Stationary Phase: Silica gel, mesh size 230-400 for flash chromatography.[8]
-
A small amount of Celite or additional silica gel for dry loading.
-
Mobile Phase (least polar mixture from TLC, e.g., 9:1 Hexanes:EtOAc).
-
Volatile solvent (e.g., Dichloromethane).
Procedure:
-
Column Packing (Slurry Method): a. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. b. Secure the column vertically. Ensure the stopcock is closed. c. Pour the slurry into the column. Open the stopcock and allow the solvent to drain, gently tapping the column to ensure even packing and remove air bubbles. d. Add a thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.
-
Sample Preparation (Dry Loading): a. Dissolve the entire crude sample in a minimal amount of a volatile solvent like dichloromethane. b. Add a small amount of silica gel (approximately 1-2 times the weight of the crude sample) to this solution. c. Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully layer this powder onto the sand at the top of the packed column.
PART III: Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components. A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective.[5]
Caption: Principle of gradient elution in normal-phase chromatography.
Procedure:
-
Initial Elution: Begin eluting the column with the least polar solvent mixture determined during the TLC optimization (e.g., 10% EtOAc in Hexanes). This will elute any non-polar impurities first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The exact gradient will depend on the TLC results, but a typical linear gradient might go from 10% to 40% EtOAc over 10-15 column volumes.
-
Fraction Collection: Collect the eluent in a series of test tubes or vials using an automated fraction collector. The size of the fractions should be appropriate for the column size (typically 10-20 mL for a medium-sized column).
-
Monitoring: Monitor the separation by collecting a small spot from every few fractions and running a TLC plate. This allows you to identify which fractions contain your target compound and whether it is pure.
-
Pooling and Evaporation: Once the elution is complete, combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound won't elute | Mobile phase is not polar enough. | Increase the polarity of the eluent by adding more ethyl acetate. For very polar compounds, a small percentage (1-2%) of methanol can be added to the ethyl acetate/hexane mixture.[8][9] |
| All compounds elute too quickly | Mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of hexanes. |
| Poor separation (overlapping bands) | Column was packed poorly; Sample band was too diffuse; Inappropriate solvent system. | Repack the column carefully. Use the dry loading method. Re-optimize the mobile phase with TLC to achieve better separation between spots. |
| Streaking or "tailing" of spots on TLC/in column | Compound is too acidic/basic and interacting strongly with silica; Sample is overloaded. | Add a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to neutralize active sites on the silica.[8] Reduce the amount of sample loaded onto the column. |
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound using flash column chromatography. By systematically optimizing the mobile phase with TLC and employing proper column packing and sample loading techniques, researchers can consistently achieve high levels of purity. This foundational purification is a critical step enabling the subsequent use of this valuable intermediate in complex synthetic applications.
References
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This compound - ChemBK. (2024). ChemBK. Retrieved from [Link]
-
This compound | C10H9NO2 | CID 584716 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. University of Colorado Boulder. Retrieved from [Link]
-
Video: Column Chromatography: Principle, Separation of Compounds from a Mixture - JoVE. (2015). Journal of Visualized Experiments. Retrieved from [Link]
-
Column chromatography - Columbia University. Columbia University Chemistry. Retrieved from [Link]
-
Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025). Phenomenex. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column - University of Rochester. University of Rochester Department of Chemistry. Retrieved from [Link]
-
This compound - CAS:21667-60-7 - Sunway Pharm Ltd. Sunway Pharm Ltd. Retrieved from [Link]
-
Comprehensive TLC Applications | Chromatography - Merck Millipore. Merck KGaA. Retrieved from [Link]
Sources
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- 9. Chromatography [chem.rochester.edu]
The Strategic Synthesis of Novel Kinase Inhibitors from 3-(3-Methoxyphenyl)-3-oxopropanenitrile: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and inflammatory diseases. The strategic use of versatile chemical scaffolds is paramount to the efficient discovery and development of potent and selective drug candidates. Among these, 3-(3-methoxyphenyl)-3-oxopropanenitrile emerges as a highly valuable and reactive starting material. Its unique bifunctional nature, featuring a reactive β-ketonitrile moiety, provides a direct and efficient entry point to a class of heterocyclic compounds with proven biological significance: the 2-aminothiophenes.
This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of novel kinase inhibitors. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and present a logical workflow from starting material to biologically active compounds. This document is designed to empower researchers to leverage this powerful synthetic tool in their drug discovery endeavors.
The Power of the 2-Aminothiophene Scaffold: A Privileged Structure in Kinase Inhibition
The 2-aminothiophene core is widely regarded as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active molecules, including a significant number of kinase inhibitors. The value of this scaffold lies in its ability to serve as a versatile template for the introduction of various substituents, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity against specific kinase targets.
The synthesis of 2-aminothiophenes from 3-oxopropanenitrile derivatives, such as this compound, is most efficiently achieved through the Gewald multicomponent reaction . This one-pot synthesis is celebrated for its operational simplicity, ready availability of starting materials, and generally mild reaction conditions, making it a highly attractive method for building molecular diversity.[1]
Key Kinase Targets: VEGFR-2 and p38 MAPK Signaling Pathways
Derivatives of 2-aminothiophenes synthesized from 3-oxopropanenitriles have demonstrated significant promise as inhibitors of key kinases involved in cancer and inflammation. Two notable examples are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the p38 Mitogen-Activated Protein Kinase (MAPK).[1]
-
VEGFR-2 Signaling in Angiogenesis: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] In the context of cancer, tumors hijack this process to ensure a steady supply of nutrients and oxygen for their growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. 2-Aminothiophene derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of VEGFR-2 and thereby disrupting the downstream signaling cascade that promotes angiogenesis.[1]
-
p38 MAPK Signaling in Inflammation: The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation.[1] Chronic activation of this pathway is implicated in a variety of inflammatory diseases. By inhibiting the kinase activity of p38, 2-aminothiophene derivatives can suppress the production of pro-inflammatory cytokines, offering a potential therapeutic avenue for inflammatory disorders.[1]
Synthetic Workflow: From Starting Material to Kinase Inhibitor
The overall strategy for the synthesis of novel kinase inhibitors from this compound can be logically divided into two main stages:
-
Core Scaffold Synthesis: The initial step involves the construction of the 2-aminothiophene core via the Gewald reaction.
-
Functionalization and Elaboration: The resulting 2-aminothiophene is then further functionalized to introduce moieties that enhance binding affinity and selectivity for the target kinase. A common and effective strategy is the construction of a fused pyrimidine ring to yield a thieno[2,3-d]pyrimidine scaffold, a well-established core in many kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(3-methoxyphenyl)thiophene-3-carbonitrile (The Core Scaffold)
This protocol details the synthesis of the key 2-aminothiophene intermediate via the Gewald reaction.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine or Morpholine (Base)
-
Ethanol or Methanol (Solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.
-
Addition of Base: To the stirred suspension, add triethylamine or morpholine (2.0 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 50-60°C) and stir for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-(3-methoxyphenyl)thiophene-3-carbonitrile.
-
Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of 4-Amino-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine
This protocol describes the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine core.
Materials:
-
2-Amino-4-(3-methoxyphenyl)thiophene-3-carbonitrile
-
Formamide
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-(3-methoxyphenyl)thiophene-3-carbonitrile (1.0 equiv) in an excess of formamide.
-
Reaction: Heat the reaction mixture to a high temperature (typically 150-180°C) and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the product. Pour the mixture into ice-water to complete the precipitation.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization.
-
Characterization: Confirm the structure of the 4-amino-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine using appropriate analytical methods.
Data Presentation: A Representative Example
The following table summarizes hypothetical but representative data for a series of kinase inhibitors synthesized from the 4-amino-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine scaffold, illustrating the impact of further functionalization on kinase inhibitory activity.
| Compound ID | R-Group at C4-amino | VEGFR-2 IC₅₀ (nM) | p38 MAPK IC₅₀ (nM) |
| THP-001 | H | 580 | >1000 |
| THP-002 | 4-Fluorophenyl | 45 | 250 |
| THP-003 | 3-Aminophenyl | 28 | 180 |
| THP-004 | Pyridin-4-yl | 15 | 95 |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Structure-Activity Relationship (SAR) Insights
The data presented in the table above, although hypothetical, reflects common trends observed in the structure-activity relationship studies of thieno[2,3-d]pyrimidine-based kinase inhibitors.
Conclusion and Future Directions
This compound serves as an excellent and cost-effective starting material for the synthesis of a diverse range of novel kinase inhibitors. The Gewald reaction provides a robust and efficient entry to the medicinally important 2-aminothiophene scaffold, which can be readily elaborated into more complex heterocyclic systems such as thieno[2,3-d]pyrimidines. The protocols and insights provided in this guide offer a solid foundation for researchers to explore this fertile area of drug discovery. Future efforts can focus on expanding the diversity of substituents on the thieno[2,3-d]pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation kinase inhibitors for the treatment of cancer and inflammatory diseases.
References
Sources
Application Notes and Protocols: A Scalable Synthesis of 3-Methoxybenzoylacetonitrile
Introduction
3-Methoxybenzoylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is a molecule of significant industrial interest. Its structure, featuring a β-ketonitrile moiety, makes it a versatile building block for the construction of more complex molecular architectures. However, the efficient and scalable production of 3-Methoxybenzoylacetonitrile presents several challenges, including ensuring high yields, purity, and cost-effectiveness while maintaining safe operating conditions.
This application note provides a detailed, scalable, and robust protocol for the synthesis of 3-Methoxybenzoylacetonitrile via a Claisen-type condensation reaction. The chosen methodology is based on its proven efficiency, utilization of readily available starting materials, and amenability to large-scale production. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol, and outline the necessary safety precautions and analytical methods for process control and product verification.
Chosen Synthetic Strategy: The Claisen Condensation
The Claisen condensation is a powerful carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[1][2] In the context of synthesizing β-ketonitriles, a variation of the Claisen condensation is employed where an ester reacts with a nitrile.[3] This approach is highly effective for the synthesis of 3-Methoxybenzoylacetonitrile.
The selected route involves the reaction of methyl 3-methoxybenzoate with acetonitrile in the presence of a strong base, such as sodium hydride (NaH). This "crossed" Claisen condensation is particularly useful when one of the reactants, in this case, acetonitrile, can be easily deprotonated to form a stable enolate, while the other, the aromatic ester, acts as the electrophile.[3][4] The use of a strong, non-nucleophilic base like sodium hydride is crucial for driving the reaction to completion by ensuring the formation of the acetonitrile enolate and subsequently deprotonating the β-keto ester product, which thermodynamically favors product formation.[1][3]
Overall Workflow Diagram
Caption: Overall workflow for the scalable synthesis of 3-Methoxybenzoylacetonitrile.
Detailed Protocol
This protocol is designed for a laboratory scale that can be readily adapted for larger-scale production with appropriate engineering controls and safety considerations.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methyl 3-methoxybenzoate | 166.17 | 50.0 g | 0.301 | --- |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 14.4 g | 0.360 | Handle with extreme care.[5][6][7] |
| Acetonitrile | 41.05 | 15.0 g (19.1 mL) | 0.365 | Anhydrous grade |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 500 mL | --- | --- |
| Hexanes | --- | 100 mL | --- | For washing NaH |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~200 mL | --- | For quenching |
| Ethyl Acetate | 88.11 | 3 x 150 mL | --- | For extraction |
| Brine (saturated NaCl solution) | --- | 100 mL | --- | For washing |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | --- | --- | For drying |
Equipment
-
Three-necked round-bottom flask (1 L) equipped with a magnetic stirrer, reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Schlenk line or nitrogen balloon for maintaining an inert atmosphere.
-
Ice bath.
-
Heating mantle with a temperature controller.
-
Separatory funnel (1 L).
-
Rotary evaporator.
-
Standard laboratory glassware.
Experimental Procedure
Part 1: Sodium Hydride Preparation and Reaction Setup
-
Safety First: Sodium hydride is a highly reactive and flammable solid.[6][7][8] It reacts violently with water to produce flammable hydrogen gas.[6][7] All operations involving sodium hydride must be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[6][9] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[5][6][9]
-
Washing of Sodium Hydride: In a flame-dried, nitrogen-purged round-bottom flask, suspend the sodium hydride dispersion (14.4 g) in 50 mL of anhydrous hexanes.
-
Stir the suspension for 5 minutes, then stop stirring and allow the sodium hydride to settle.
-
Carefully decant the supernatant containing the mineral oil using a cannula or a syringe. Repeat this washing procedure two more times with 25 mL of hexanes each time.
-
After the final wash, carefully remove the residual hexanes under a stream of nitrogen to obtain a fine, grey powder. Caution: Do not dry the sodium hydride completely to a fine powder as it can be pyrophoric. It is safer to proceed with it as a slurry in THF.
-
Reaction Setup: To the washed sodium hydride, add 200 mL of anhydrous THF.
-
Cool the suspension to 0-5 °C using an ice bath.
Part 2: Reaction Execution
-
Acetonitrile Addition: Slowly add the anhydrous acetonitrile (19.1 mL) to the cooled sodium hydride suspension dropwise over 15-20 minutes. Vigorous hydrogen evolution will be observed. Maintain the temperature below 10 °C during this addition.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Ester Addition: In a separate flask, dissolve methyl 3-methoxybenzoate (50.0 g) in 100 mL of anhydrous THF.
-
Add this solution to the reaction mixture dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Part 3: Work-up and Purification
-
Quenching: After the reaction is complete, cool the mixture to 0-5 °C in an ice bath.
-
CRITICAL STEP: Slowly and carefully quench the reaction by adding the reaction mixture to a beaker containing 200 mL of ice-cold 1 M HCl with vigorous stirring. This should be done in a well-ventilated fume hood as hydrogen gas will be evolved. The pH of the aqueous layer should be acidic (pH 2-3).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine all the organic layers.
-
Washing: Wash the combined organic layers with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3-Methoxybenzoylacetonitrile can be purified by either column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.[10][11][12] The melting point should also be determined and compared to the literature value.
Reaction Mechanism
The synthesis of 3-Methoxybenzoylacetonitrile proceeds through a Claisen-type condensation mechanism.
Caption: Mechanism of the Claisen-type condensation for 3-Methoxybenzoylacetonitrile synthesis.
-
Enolate Formation: The strong base, sodium hydride, deprotonates the α-carbon of acetonitrile, which is acidic due to the electron-withdrawing nature of the nitrile group, to form a resonance-stabilized enolate anion.[13]
-
Nucleophilic Attack: The acetonitrile enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 3-methoxybenzoate, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the methoxide leaving group and forming the β-ketonitrile product, 3-Methoxybenzoylacetonitrile.
-
Deprotonation of the Product: The newly formed 3-Methoxybenzoylacetonitrile is more acidic than acetonitrile due to the presence of two electron-withdrawing groups (the carbonyl and nitrile groups) flanking the α-hydrogens. The methoxide generated in the previous step, or any remaining base, rapidly deprotonates the product to form a highly stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[14]
-
Protonation: During the acidic work-up, the enolate is protonated to yield the final, neutral 3-Methoxybenzoylacetonitrile product.[1]
Safety and Handling Considerations
-
Sodium Hydride: As previously mentioned, sodium hydride is extremely reactive.[6][7] It should only be handled by trained personnel in a controlled environment.[5][9] In case of a spill, it should be covered with a dry, inert material like sand or sodium carbonate; water should never be used.[5][8]
-
Acetonitrile: Acetonitrile is flammable and toxic. It should be handled in a well-ventilated fume hood, and skin contact should be avoided.
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free THF for reactions involving strong bases.
-
Quenching: The quenching of the reaction is highly exothermic and releases hydrogen gas. It must be performed slowly and with adequate cooling to control the reaction rate.
Process Scalability and Optimization
The described protocol is designed with scalability in mind. For larger-scale production, the following points should be considered:
-
Heat Management: The reaction is exothermic, particularly during the addition of reagents and the quenching step. A jacketed reactor with efficient cooling is essential for maintaining temperature control on a larger scale.
-
Reagent Addition: The rate of addition of acetonitrile and methyl 3-methoxybenzoate should be carefully controlled to manage the exotherm and hydrogen evolution.
-
Agitation: Efficient stirring is crucial to ensure proper mixing and heat transfer, especially in a heterogeneous mixture like the sodium hydride suspension.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is critical to prevent the reaction of sodium hydride with atmospheric moisture and oxygen.
-
Alternative Bases: While sodium hydride is effective, other strong bases such as sodium amide or lithium diisopropylamide (LDA) can also be used.[3] However, for large-scale operations, the cost and handling of these bases need to be evaluated.
-
Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow process could offer significant advantages in terms of safety, control, and efficiency.[15]
Conclusion
The Claisen-type condensation of methyl 3-methoxybenzoate and acetonitrile provides a reliable and scalable route to 3-Methoxybenzoylacetonitrile. By understanding the reaction mechanism and adhering to the detailed protocol and safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate. The key to successful and safe scale-up lies in careful control of reaction parameters, particularly temperature and reagent addition rates, and the use of appropriate equipment.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. nj.gov [nj.gov]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. env.go.jp [env.go.jp]
- 11. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 12. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 13. nbinno.com [nbinno.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scilit.com [scilit.com]
Catalytic methods for the synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile
An In-Depth Guide to the Catalytic Synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile
Authored by a Senior Application Scientist
Introduction: The Significance of β-Ketonitriles
This compound, a prominent member of the β-ketonitrile family, stands as a highly versatile and valuable intermediate in the landscape of modern organic synthesis.[1][2] Its unique bifunctional structure, featuring both a ketone and a nitrile group, allows it to serve as a linchpin in the construction of complex molecular architectures. This compound is a critical building block in the development of a wide array of pharmaceuticals, including anti-inflammatory and analgesic drugs, and plays a significant role in agricultural chemistry.[1][3] The inherent reactivity of β-ketonitriles makes them ideal precursors for a variety of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which form the core of many biologically active molecules.[2] Given their importance, the development of efficient, scalable, and environmentally benign catalytic methods for their synthesis is a paramount objective for researchers in both academic and industrial settings.
This application note provides a comprehensive overview of modern catalytic strategies for the synthesis of this compound, offering a comparative analysis of different methodologies. A detailed, field-proven protocol for a robust synthesis is presented, complete with mechanistic insights, optimization strategies, and troubleshooting advice to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Comparative Overview of Catalytic Methodologies
The synthesis of this compound can be approached through several catalytic pathways. The choice of method often depends on factors such as substrate availability, desired scale, catalyst cost, and tolerance to specific functional groups. Below is a comparative analysis of leading strategies.
-
Base-Catalyzed Claisen-Type Condensation: This is a classic and direct approach involving the acylation of an acetonitrile anion with an appropriate ester, such as methyl 3-methoxybenzoate.[3] Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are typically used to generate the nucleophilic acetonitrile anion.[3][4] While effective, these reactions often require stoichiometric amounts of a strong base, though catalytic versions are being developed. The primary challenge lies in the handling of pyrophoric and moisture-sensitive bases.[4]
-
Palladium-Catalyzed Carbonylative Cross-Coupling: A more contemporary strategy involves the palladium-catalyzed addition of organoboron reagents to dinitriles.[5] This method offers high selectivity and excellent functional group tolerance under relatively mild conditions. A typical catalytic system includes a palladium source like Pd(acac)₂, a bipyridine ligand, and an acidic additive.[5] This approach is particularly valuable for its broad substrate scope but may involve more expensive catalysts and reagents compared to classical methods.
-
N-Heterocyclic Carbene (NHC) Organocatalysis: Representing a metal-free alternative, NHC-catalyzed reactions have emerged as a powerful tool in organic synthesis. For β-ketonitriles, this can involve the radical coupling of an aldehyde (3-methoxybenzaldehyde) with a cyanide source like azobisisobutyronitrile (AIBN).[6][7] This protocol is lauded for its mild conditions and ability to construct congested quaternary carbon centers, offering an environmentally friendly option by avoiding transition metals.[6]
-
Phase-Transfer Catalysis (PTC): PTC is an exceptionally useful technique for reactions involving reagents in separate, immiscible phases.[8] A plausible two-step synthesis of the target molecule could involve the α-bromination of 3-methoxyacetophenone followed by a nucleophilic substitution with a cyanide salt (e.g., NaCN, KCN) under PTC conditions. Catalysts like Tetrabutylammonium Bromide (TBAB) facilitate the transport of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[4][9] This method avoids the need for strictly anhydrous solvents and can simplify product workup.[9]
Data Presentation: Comparison of Synthetic Methods
| Method | Catalyst/Reagent System | Starting Materials | Typical Yields (Analogous Reactions) | Advantages | Disadvantages & Limitations |
| Base-Catalyzed Condensation | NaH or KOt-Bu in THF/Benzene | Methyl 3-methoxybenzoate, Acetonitrile | 50-85%[4] | Direct, uses readily available materials. | Requires strong, pyrophoric bases; strict anhydrous conditions are necessary.[4] |
| Palladium-Catalyzed Coupling | Pd(acac)₂, DM-Bipy, TsOH | 3-Methoxyphenylboronic acid, Dinitriles | Good to Excellent[5] | High selectivity, mild conditions, broad scope. | Catalyst and reagent cost can be high.[5] |
| NHC Organocatalysis | NHC Precursor, Cs₂CO₃ | 3-Methoxybenzaldehyde, AIBN | Up to >99%[6][7] | Metal-free, mild conditions, environmentally friendly. | May require specialized NHC catalysts; AIBN is a radical initiator. |
| Phase-Transfer Catalysis | TBAB, NaCN/KCN | 2-Bromo-1-(3-methoxyphenyl)ethan-1-one, NaCN | High | Avoids anhydrous solvents, simple workup.[9] | Two-step process; handling of highly toxic cyanide salts is required.[4] |
Featured Protocol: Base-Catalyzed Synthesis via Claisen-Type Condensation
This section details a robust and widely adopted protocol for the synthesis of this compound based on the Claisen-type condensation of methyl 3-methoxybenzoate and acetonitrile using sodium hydride.
Causality Behind Experimental Choices
The selection of sodium hydride (NaH) as the base is critical; its high pKa ensures the complete deprotonation of acetonitrile (pKa ~25), generating the necessary carbanion for the nucleophilic attack.[4] Anhydrous tetrahydrofuran (THF) is chosen as the solvent due to its ability to solvate the intermediates and its inertness under the strong basic conditions. The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent the pyrophoric NaH from reacting with atmospheric oxygen and moisture, which would quench the base and halt the reaction. Reflux temperature is employed to provide the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Experimental Workflow Diagram
Caption: Experimental workflow for the base-catalyzed synthesis.
Materials and Reagents
-
Sodium Hydride (NaH): 60% dispersion in mineral oil
-
Acetonitrile (CH₃CN): Anhydrous, >99.8%
-
Methyl 3-methoxybenzoate: >99%
-
Tetrahydrofuran (THF): Anhydrous, >99.9%, inhibitor-free
-
Hydrochloric Acid (HCl): 1 M aqueous solution
-
Ethyl Acetate (EtOAc): ACS grade
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel: For column chromatography (230-400 mesh)
-
Equipment: Flame-dried three-necked round-bottom flask, reflux condenser, dropping funnels, magnetic stirrer, inert gas (N₂ or Ar) supply, ice bath, thin-layer chromatography (TLC) plates.
Detailed Step-by-Step Protocol
-
Inert Atmosphere Setup: A three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled and flame-dried under vacuum. The apparatus is then allowed to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flask, suspend sodium hydride (1.5 eq) in anhydrous THF.
-
Formation of Acetonitrile Anion: Cool the suspension to 0 °C using an ice bath. Add anhydrous acetonitrile (2.0 eq) dropwise to the suspension over 20-30 minutes. A vigorous evolution of hydrogen gas will be observed.
-
Initiation of Reaction: After the gas evolution ceases, allow the mixture to warm to room temperature and then heat to reflux.
-
Acylation: Add a solution of methyl 3-methoxybenzoate (1.0 eq) in anhydrous THF dropwise to the refluxing reaction mixture over 30-45 minutes.
-
Reaction Monitoring: Maintain the reflux for 4-8 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) until the starting ester is consumed.
-
Quenching: After completion, cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6). Caution: Vigorous gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure this compound.
Reaction Mechanism and Optimization
The reaction proceeds via a well-established Claisen-type condensation mechanism.
Catalytic Cycle Diagram
Caption: Mechanism of the base-catalyzed Claisen-type condensation.
Mechanistic Explanation:
-
Deprotonation: Sodium hydride, a strong non-nucleophilic base, abstracts an acidic α-proton from acetonitrile to generate a resonance-stabilized nitrile enolate (carbanion).
-
Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of methyl 3-methoxybenzoate. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the methoxide group (⁻OCH₃) to form the β-ketonitrile. The released methoxide is protonated during the acidic workup. Because the product is more acidic than acetonitrile, a full equivalent of base is consumed, making the reaction stoichiometric in base.
Troubleshooting and Process Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive NaH (due to moisture/air exposure).2. Wet solvent or reagents.3. Insufficient reaction temperature or time. | 1. Use fresh, high-quality NaH. Wash the dispersion with anhydrous hexanes to remove mineral oil before use.2. Ensure all glassware is rigorously flame-dried and solvents are certified anhydrous.3. Increase reflux time and monitor carefully by TLC. |
| Formation of Side Products | 1. Self-condensation of the ester.2. Thorpe-Ziegler self-condensation of acetonitrile.[10][11][12] | 1. Add the ester solution slowly to the pre-formed acetonitrile anion to maintain a low concentration of the ester.2. Ensure slow addition of acetonitrile at 0°C to control its concentration. |
| Incomplete Reaction | 1. Insufficient amount of base.2. Reaction not heated long enough. | 1. Use at least 1.5 equivalents of NaH to ensure complete deprotonation.2. Confirm the disappearance of the starting ester spot on TLC before quenching the reaction. |
Conclusion
The catalytic synthesis of this compound is a critical process for accessing a key intermediate in pharmaceutical and chemical manufacturing. While modern methods involving palladium or organocatalysis offer elegance and high efficiency, the classic base-catalyzed Claisen-type condensation remains a highly practical, cost-effective, and scalable route. By understanding the underlying mechanism and paying meticulous attention to experimental conditions, particularly the exclusion of moisture, researchers can reliably produce this valuable compound in high yield and purity. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research objective, balancing factors of cost, scale, and environmental impact.
References
-
Chem-Station Int. Ed. (2014-03-02). Thorpe-Ziegler Reaction. Available at: [Link]
-
Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Journal of Organic Chemistry, 86, 861-867. Available at: [Link]
-
Wang, J.-M., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25, 3325-3329. Available at: [Link]
-
Various Authors. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link]
-
ProQuest. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Russian Journal of Organic Chemistry, 58(3), 384-391. Available at: [Link]
-
Van der Westhuyzen, R., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2901-2909. Available at: [Link]
-
Wang, J.-M., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). ACS Publications - Organic Letters. Available at: [Link]
-
Wikipedia. Thorpe reaction. Available at: [Link]
-
Arkivoc. Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Thorpe reaction. Available at: [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available at: [Link]
-
Majdecki, M., et al. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules, 27(8), 2439. Available at: [Link]
-
Li, S., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Advances in Chemical Engineering and Science, 12, 223-241. Available at: [Link]
-
ResearchGate. Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Available at: [Link]
-
Taylor & Francis. Cyanation – Knowledge and References. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
- 6. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biomedres.us [biomedres.us]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Nitrile Group Hydrolysis in 3-(3-Methoxyphenyl)-3-oxopropanenitrile
Welcome to the technical support center for handling 3-(3-Methoxyphenyl)-3-oxopropanenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile β-keto nitrile intermediate. Our goal is to provide you with a deep understanding of the potential side reactions, specifically the hydrolysis of the nitrile group, and to offer field-proven strategies and protocols to ensure the integrity of your molecule throughout your experimental workflow.
Frequently Asked Questions (FAQs): Understanding the Challenge
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: Why is the nitrile group in my compound susceptible to hydrolysis?
The nitrile functional group (C≡N) is generally robust, but it can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic aqueous conditions, often accelerated by heat.[1][2][3] The reaction is catalyzed because both acids and bases increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.[4][5]
-
Under acidic conditions , the nitrile nitrogen is protonated, activating the carbon for attack by a weak nucleophile like water. The reaction typically proceeds all the way to the carboxylic acid, as the intermediate amide is also readily hydrolyzed under these conditions.[3][4]
-
Under basic conditions , the nitrile carbon is directly attacked by the stronger hydroxide nucleophile. While it is sometimes possible to isolate the amide intermediate under mild basic conditions, harsher conditions (e.g., high temperatures, extended reaction times) will drive the hydrolysis to the carboxylate salt.[4][6]
Q2: What are the products of this hydrolysis, and why are they particularly problematic for a β-keto nitrile?
Direct hydrolysis of the nitrile group in this compound yields 3-(3-methoxyphenyl)-3-oxopropanamide, and upon further hydrolysis, 3-(3-methoxyphenyl)-3-oxopropanoic acid.
The formation of the latter, a β-keto acid , is a significant issue. β-Keto acids are notoriously unstable and are highly prone to rapid decarboxylation (loss of CO₂) upon gentle heating, often occurring spontaneously even at room temperature.[7][8] This decarboxylation results in the formation of 1-(3-methoxyphenyl)ethan-1-one, a common and often difficult-to-remove impurity that fundamentally alters the desired molecular scaffold.
View Reaction Pathway: Hydrolysis and Decarboxylation
Caption: Unwanted hydrolysis of the nitrile leads to a β-keto acid, which readily decarboxylates.
Troubleshooting Guide: Proactive Prevention Strategies
This guide provides actionable solutions to prevent nitrile hydrolysis during your experiments.
Issue 1: My nitrile is hydrolyzing during the primary reaction.
This is the most common failure mode and is almost always due to the presence of water in combination with non-neutral pH or elevated temperatures.
Solution A: Rigorous pH Control The rate of hydrolysis is highly dependent on pH. The most effective preventative measure is to maintain reaction conditions as close to neutral as possible.
-
If a base is required: Opt for non-nucleophilic, sterically hindered organic bases (e.g., triethylamine, DIPEA, DBU) over inorganic bases like NaOH, KOH, or carbonates, which introduce water and hydroxide ions.
-
If an acid is required: Use Lewis acids in anhydrous media where possible. If a Brønsted acid is necessary, ensure the reaction is scrupulously dry and consider acids that are less likely to provide a water source.
Solution B: Strict Temperature Management Nitrile hydrolysis has a significant activation energy, meaning its rate is highly sensitive to temperature.
-
Operate at or below room temperature: Whenever the primary reaction kinetics allow, run your experiment at 0 °C or 25 °C instead of refluxing.
-
Localized heating: If heat is required, ensure uniform heating with a proper oil bath and avoid "hot spots" from a heating mantle that can accelerate degradation at the flask surface.
Solution C: Maintain Scrupulously Anhydrous Conditions Water is a key reactant for hydrolysis. Its exclusion is paramount.
-
Solvent & Reagent Preparation: Use freshly distilled, anhydrous solvents or solvents from a commercial drying system (e.g., PureSolv). Ensure all liquid reagents are dried over appropriate drying agents if necessary. Solid reagents should be dried in a vacuum oven before use.
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon). Use septa and syringes/cannulas for all reagent transfers.
Workflow: Setting Up an Anhydrous Reaction
Caption: A standard workflow for excluding atmospheric moisture from a chemical reaction.
Issue 2: My product looks fine post-reaction, but I see impurities after workup or purification.
Hydrolysis can readily occur during the quenching, extraction, and purification steps.
Solution A: Strategic Aqueous Workup The choice of quenching solution and the duration of contact with the aqueous phase are critical.
-
Avoid strong acids/bases: Do not quench with solutions like 1M HCl or 1M NaOH unless absolutely necessary.
-
Use buffered or neutral solutions: A saturated aqueous solution of ammonium chloride (NH₄Cl, slightly acidic) is an excellent choice for quenching many organometallic or basic reactions. For acidic reactions, a saturated solution of sodium bicarbonate (NaHCO₃, slightly basic) is preferred.
-
Minimize contact time: Perform extractions quickly. Do not let biphasic mixtures stir for extended periods. After separation, immediately dry the organic layer with a drying agent like MgSO₄ or Na₂SO₄.
Solution B: Mindful Purification Standard purification techniques can introduce conditions favorable for hydrolysis.
-
Chromatography: Standard silica gel is acidic and can hold water. If you observe degradation on the column, consider neutralizing the silica gel by preparing a slurry with ~1% triethylamine in the eluent and then packing the column. Alternatively, use neutral alumina.
-
Solvent Removal: When removing solvent on a rotary evaporator, use the minimum bath temperature required. Prolonged heating, even under vacuum, can promote decarboxylation of any β-keto acid impurity that may have formed.[7]
Summary of Recommended Conditions
For quick reference, this table summarizes the key parameters for preventing hydrolysis.
| Parameter | Recommended | To Avoid | Rationale |
| pH | Neutral (6-8) or non-aqueous | Strong Acid (<4) or Strong Base (>10) | Hydrolysis is catalyzed by H⁺ and OH⁻.[2][4] |
| Temperature | ≤ 25°C (Room Temperature) | Elevated temperatures / Reflux | Hydrolysis is kinetically slow at lower temperatures.[6] |
| Atmosphere | Anhydrous, Inert (N₂ or Ar) | Open to air | Excludes atmospheric moisture, a key reactant. |
| Base Reagents | Organic (Triethylamine, DIPEA) | Inorganic (NaOH, K₂CO₃, KOH) | Inorganic bases often contain or introduce water. |
| Workup Quench | Sat. NH₄Cl or Sat. NaHCO₃ | Dilute HCl / NaOH | Minimizes exposure to harsh pH during extraction. |
| Purification | Neutralized Silica, Alumina | Standard Silica Gel (if degradation occurs) | Standard silica is acidic and can catalyze hydrolysis. |
Reference Protocol: Anhydrous Alkylation of this compound
This protocol for a C-alkylation reaction serves as a practical example of applying the principles discussed above.
Objective: To alkylate the α-carbon of this compound while preventing hydrolysis of the nitrile group.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Iodomethane (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried, round-bottom flask with stir bar, septum, and inert gas inlet
Procedure:
-
Preparation: An oven-dried 100 mL round-bottom flask containing a magnetic stir bar was assembled, flame-dried under vacuum, and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Base Addition: Sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) was carefully weighed and added to the flask under a stream of nitrogen. The mineral oil was washed away with three portions of anhydrous hexanes (3 x 5 mL) via syringe, with the hexanes being carefully removed after each wash. The remaining NaH was dried under a stream of nitrogen.
-
Enolate Formation: Anhydrous THF (30 mL) was added to the flask via syringe. The resulting slurry was cooled to 0 °C in an ice bath. A solution of this compound (1.75 g, 10.0 mmol) in anhydrous THF (10 mL) was added dropwise via syringe over 15 minutes. The reaction was stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution was observed.
-
Alkylation: Iodomethane (0.68 mL, 11.0 mmol, 1.1 eq) was added dropwise via syringe at 0 °C. The reaction mixture was allowed to slowly warm to room temperature and stirred for 3 hours.
-
Quenching: The reaction was carefully cooled back to 0 °C and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL). Note: This is a critical step to neutralize the reaction without using a strong acid.
-
Extraction: The mixture was transferred to a separatory funnel and extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine (1 x 30 mL).
-
Drying and Concentration: The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure at a bath temperature not exceeding 40 °C.
-
Purification: The crude product was purified by flash column chromatography on silica gel (pre-treated with 1% triethylamine in hexanes) using a hexanes/ethyl acetate gradient to yield the desired alkylated product.
References
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low conversion rates in 3-Methoxybenzoylacetonitrile reactions
Technical Support Center: 3-Methoxybenzoylacetonitrile Reactions
Welcome to the technical support center for 3-Methoxybenzoylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile chemical intermediate. As a key building block, 3-Methoxybenzoylacetonitrile is frequently used in crucial carbon-carbon bond-forming reactions, such as the Knoevenagel condensation and the Gewald aminothiophene synthesis. However, achieving high conversion rates requires careful control of reaction parameters.
This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve issues leading to low yields, ensuring the success and reproducibility of your experiments.
Part 1: General Troubleshooting & FAQs
This section addresses fundamental issues that can affect any reaction involving 3-Methoxybenzoylacetonitrile.
Question 1: My reaction shows very low or no conversion of the starting material. What are the primary factors I should investigate first?
Answer: When a reaction fails to proceed, it is crucial to systematically review the foundational components of your experimental setup. Low conversion is often traced back to one of four key areas: Reagent Quality, Reaction Conditions, Stoichiometry, or Catalyst Activity.
A logical troubleshooting workflow can help pinpoint the issue efficiently.
Caption: General troubleshooting workflow for low conversion rates.
-
Reagent Purity: The purity of 3-Methoxybenzoylacetonitrile is critical. The benzylic methylene group is susceptible to oxidation or side reactions if the material has degraded.[1] Always use a pure, properly stored starting material. Additionally, ensure all solvents are anhydrous and reagents are of appropriate grade, as moisture and impurities can quench catalysts or participate in side reactions.[2]
-
Reaction Temperature: Many reactions are highly sensitive to temperature.[3][4] A deviation of even a few degrees can significantly slow down or halt a reaction. Verify your heating/cooling apparatus is calibrated and maintaining the target temperature.
-
Catalyst Activity: If using a catalyst, ensure it has not expired or been deactivated by improper storage or exposure to air/moisture. For base catalysts, ensure they are not carbonated from atmospheric CO2.
Question 2: My Thin Layer Chromatography (TLC) analysis shows the starting material is consumed, but there are multiple new spots and a low yield of the desired product. What's happening?
Answer: The presence of multiple spots on a TLC plate indicates the formation of byproducts, which directly contributes to a lower yield of your target molecule. This can stem from several issues:
-
Side Reactions: 3-Methoxybenzoylacetonitrile possesses multiple reactive sites. The nitrile group can be hydrolyzed to an amide or carboxylic acid under harsh acidic or basic conditions, especially with prolonged reaction times or high temperatures.[5][6] The activated aromatic ring can also undergo undesired electrophilic substitution.
-
Decomposition: The product itself might be unstable under the reaction conditions. If the reaction is run for too long or at too high a temperature, the desired product may begin to decompose.[2] It is essential to monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Self-Condensation: In reactions involving strong bases, the aldehyde or ketone reactant can undergo self-condensation (an aldol reaction), competing with the desired reaction pathway.[7]
To mitigate this, consider running the reaction at a lower temperature, reducing the reaction time, or using a milder catalyst.
Part 2: Troubleshooting the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (like 3-Methoxybenzoylacetonitrile) to a carbonyl group, followed by dehydration.[7] Low conversion rates in this specific reaction are a common challenge.
Caption: Key mechanistic steps of the Knoevenagel condensation.
Question 3: I am attempting a Knoevenagel condensation with an aromatic aldehyde, but the yield is consistently below 50%. How can I optimize this reaction?
Answer: Low yields in Knoevenagel condensations are frequently tied to the catalyst, solvent, and temperature. Let's break down the optimization strategy.
-
Catalyst Choice and Loading: The catalyst's role is to deprotonate the benzylic methylene group to form the reactive carbanion.[7]
-
Weak vs. Strong Base: A weak base like piperidine, ammonium acetate, or an ionic liquid is often preferred.[8] Using a strong base (e.g., NaOH, KOH) can promote undesired side reactions, such as the self-condensation of the aldehyde or hydrolysis of the nitrile group.[7]
-
Catalyst Loading: The amount of catalyst is crucial. Too little may result in a slow or incomplete reaction, while too much can increase byproduct formation. A catalytic amount (e.g., 10-20 mol%) is typically sufficient.
-
-
Solvent Selection: The solvent affects reagent solubility and reaction rate.
-
Polar Protic Solvents: Ethanol or methanol are commonly used and often give good results, especially when heating to reflux.[8]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) or under ball-milling conditions can be highly efficient and environmentally friendly.[8][9]
-
Water: Interestingly, for some substrates, water can be an excellent solvent for the Knoevenagel condensation, leading to high yields.[10]
-
-
Temperature and Reaction Time: These parameters are interdependent.
-
Many Knoevenagel reactions proceed well at room temperature, while others require heating to reflux.[8][11] Start at room temperature and monitor by TLC. If the reaction is slow, gradually increase the heat.
-
Monitor the reaction every 30-60 minutes. Once the starting material is consumed, work up the reaction immediately to prevent product degradation.
-
Data Presentation: Model Knoevenagel Condensation Conditions
The table below summarizes typical conditions for the reaction of an aromatic aldehyde with an active methylene compound, which can be adapted for 3-Methoxybenzoylacetonitrile.
| Aldehyde Reactant | Active Methylene | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | [MeHMTA]BF₄ (15 mol%) | None | Room Temp | 2-5 min | >95 | |
| 3,5-Dimethoxybenzaldehyde | Malononitrile | Ammonium Acetate | Ethanol | Reflux | 2 h | High | [8] |
| 4-Nitrobenzaldehyde | Malononitrile | Water Extract of Peel Ash | None | Room Temp | 45 min | 94 | [11] |
| Thiophene-2-carbaldehyde | Malononitrile | Water | Room Temp | 90 min | 96 | [10] |
Experimental Protocol: Optimized Knoevenagel Condensation
This protocol provides a robust starting point for optimization.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Methoxybenzoylacetonitrile (1.0 eq), the desired aldehyde (1.0 eq), and ethanol (10 mL).
-
Catalyst Addition: Add the chosen catalyst (e.g., ammonium acetate, 0.2 eq).[8]
-
Reaction: Stir the mixture at room temperature and monitor by TLC. If the reaction is slow after 2 hours, heat the mixture to reflux. Continue monitoring until the starting material is consumed (typically 2-4 hours at reflux).[8]
-
Workup: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: If no precipitate forms or if the filtered solid is impure, concentrate the mixture under reduced pressure. Purify the residue by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography.
Part 3: Troubleshooting the Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction that produces highly substituted 2-aminothiophenes. It typically involves the condensation of a carbonyl compound, an active methylene nitrile (like 3-Methoxybenzoylacetonitrile), and elemental sulfur in the presence of a base.[12]
Caption: Simplified workflow of the Gewald aminothiophene synthesis.
Question 4: My Gewald reaction is giving me a complex mixture of products with a very low yield of the desired 2-aminothiophene. Where should I focus my troubleshooting efforts?
Answer: The Gewald reaction is a one-pot sequence, and its success hinges on the careful orchestration of several steps. The most critical parameters are the base, solvent, and reaction temperature.
-
Choice of Base: The base is arguably the most important factor. It catalyzes both the initial Knoevenagel condensation and the subsequent addition of sulfur.[13]
-
Optimal Bases: Morpholine, triethylamine, or L-proline are commonly used and highly effective.[14][15] L-proline is an excellent, environmentally friendly choice that can catalyze the reaction efficiently at mild temperatures.[15]
-
Issues with Strong Bases: Strong inorganic bases can lead to polymerization or decomposition of reactants and intermediates.
-
-
Solvent and Temperature:
-
Solvents: Polar aprotic solvents like DMF or DMSO are often used, as they help solubilize the elemental sulfur and intermediates.[14][15] Ethanol can also be effective.
-
Temperature Control: A moderately elevated temperature (e.g., 50-60 °C) is typically required to facilitate the reaction.[14][15] Excessively high temperatures can lead to byproduct formation.
-
-
Quality of Sulfur: Use finely powdered elemental sulfur to ensure it dissolves and reacts efficiently. Clumped or poor-quality sulfur can result in an incomplete reaction.
Experimental Protocol: L-Proline Catalyzed Gewald Synthesis
This one-pot, three-component protocol is an efficient and green method for synthesizing 2-aminothiophenes.[15]
-
Setup: In a round-bottom flask, dissolve the carbonyl compound (1.0 eq, e.g., cyclohexanone), 3-Methoxybenzoylacetonitrile (1.0 eq), and elemental sulfur (1.2 eq) in DMF.
-
Catalyst Addition: Add L-proline (10 mol%).
-
Reaction: Stir the mixture at 60 °C. Monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.
-
Workup: After the reaction is complete, pour the mixture into ice-cold water. A solid precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol to afford the pure 2-aminothiophene.
By carefully controlling these variables and following systematic troubleshooting, you can significantly improve the conversion rates and yields of your reactions involving 3-Methoxybenzoylacetonitrile.
References
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry, Vol. 53B, August 2014, pp. 1004-1009. [Link]
- Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
Knoevenagel condensation. Wikipedia. [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. ChemRxiv. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
-
Factors Affecting Reaction Rates. University of Hawaii. [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
-
Factors that affect reaction rates. [Link]
-
Exploring the Chemical Properties of 3-Methoxyphenylacetonitrile for Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Optimizing the Synthesis and Handling of (3-Methoxyphenyl)acetonitrile for Industrial Use. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]
-
Factors that Affect Reaction Rates. Chemistry LibreTexts. [Link]
- Process for preparing 3-methoxypropiophenone.
-
Factors that Affect Rate of Reaction. MME Revise. [Link]
-
2-tert-Butoxycarbonyloxyimino-2-Phenylacetonitrile. Organic Syntheses Procedure. [Link]
-
21.13 Preparation and Reactions of Nitriles (Part 1). YouTube. [Link]
-
(3-Methoxyphenyl)acetonitrile. NIST WebBook. [Link]
-
The Importance of (3-Methoxyphenyl)acetonitrile in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]
-
Reaction thermochemistry data for (3-Methoxyphenyl)acetonitrile. NIST WebBook. [Link]
-
Reactivity of Nitriles. Chemistry LibreTexts. [Link]
-
Synthesis and Reactions of Nitriles. Chad's Prep. [Link]
-
(3-Methoxyphenyl)acetonitrile Gas Chromatography. NIST WebBook. [Link]
-
Van Den Dool and Kratz RI, non-polar column, custom temperature program for (3-Methoxyphenyl)acetonitrile. NIST WebBook. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Factors That Affect Reaction Rates [saylordotorg.github.io]
- 4. Factors Affecting Reaction Rates – Chemistry [pressbooks-dev.oer.hawaii.edu]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. sciforum.net [sciforum.net]
- 10. rsc.org [rsc.org]
- 11. acgpubs.org [acgpubs.org]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. mdpi.com [mdpi.com]
- 15. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Optimization of reaction conditions for Claisen condensation to form 3-(3-Methoxyphenyl)-3-oxopropanenitrile
Welcome to the technical support guide for the synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile via Claisen condensation. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction, troubleshooting common issues, and ensuring reproducible, high-yield outcomes.
Introduction to the Synthesis
The target molecule, this compound, is a valuable β-ketonitrile intermediate in medicinal chemistry and materials science. Its synthesis is typically achieved through a crossed Claisen condensation, a powerful carbon-carbon bond-forming reaction.[1][2] This specific transformation involves the reaction between a non-enolizable ester, methyl 3-methoxybenzoate, and an enolizable nitrile, acetonitrile, in the presence of a strong base.
Understanding the nuances of this reaction is critical for success. This guide provides a structured approach to mastering the synthesis, from foundational principles to advanced troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Claisen condensation for preparing this compound.
Q1: What is the specific mechanism for this crossed Claisen condensation?
The reaction proceeds through a well-defined, base-mediated mechanism.[3]
-
Enolate Formation: A strong base deprotonates the α-carbon of acetonitrile, which is acidic due to the electron-withdrawing nature of the nitrile group, forming a nucleophilic nitrile anion (enolate).
-
Nucleophilic Attack: The acetonitrile enolate attacks the electrophilic carbonyl carbon of methyl 3-methoxybenzoate, creating a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (CH₃O⁻) as the leaving group. This step is characteristic of a nucleophilic acyl substitution.[4][5]
-
Deprotonation (Driving Force): The newly formed β-ketonitrile product has highly acidic α-protons (pKa ≈ 11) located between the two electron-withdrawing groups.[4] The methoxide generated in the previous step immediately deprotonates this α-carbon. This irreversible acid-base reaction forms a highly resonance-stabilized enolate and is the thermodynamic driving force that pulls the entire equilibrium toward the product side.[6][7]
-
Acidic Work-up: A final work-up step with aqueous acid is required to neutralize the reaction mixture and protonate the enolate, yielding the final this compound product.[3][8]
Caption: Mechanism of the crossed Claisen condensation.
Q2: Why is the choice of base and solvent so critical for this reaction?
The selection of the base and solvent system is paramount to prevent side reactions and maximize yield.
-
Base: A sufficiently strong base is required to deprotonate acetonitrile. However, the base must not introduce competing reactions.[3]
-
Alkoxide Bases (e.g., Sodium Ethoxide): If using an ester like ethyl 3-methoxybenzoate, sodium ethoxide would be the base of choice. Using a non-matching alkoxide (e.g., sodium methoxide with an ethyl ester) can lead to transesterification, creating a mixture of ester starting materials and complicating the product profile.[7][9][10]
-
Hydroxide Bases (e.g., NaOH, KOH): These are unsuitable as they will saponify (hydrolyze) the ester starting material to a carboxylate salt, which is unreactive under these conditions.[6][7]
-
Hydride Bases (e.g., Sodium Hydride, NaH): NaH is an excellent choice for this reaction. It is a strong, non-nucleophilic base that irreversibly deprotonates the nitrile. The only byproduct is hydrogen gas, which avoids equilibrium issues.[1][11]
-
-
Solvent: The solvent must be anhydrous (dry) and inert to the strong base.
-
Anhydrous Conditions: Water will react with strong bases like NaH and can also cause ester hydrolysis. Solvents must be rigorously dried before use.[11]
-
Aprotic Solvents: Ethers (like THF, Diethyl Ether) or hydrocarbons (like Toluene) are ideal when using NaH.[11]
-
Protic Solvents: If using an alkoxide base, the corresponding alcohol (e.g., ethanol with sodium ethoxide) is often used as the solvent to maintain the integrity of the base and ester.[9]
-
Q3: How should the reaction progress be monitored effectively?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.
-
Procedure: A small aliquot of the reaction mixture is periodically spotted on a TLC plate alongside the starting materials (methyl 3-methoxybenzoate and acetonitrile).
-
Analysis: The reaction is considered complete upon the disappearance of the limiting reagent (typically the ester, as acetonitrile is often used in excess) and the appearance of a new, distinct spot for the product enolate (which will convert to the final product spot after work-up).
-
Solvent System: A typical mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined experimentally to achieve good separation (Rf values between 0.2 and 0.8).
Section 2: Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This guide provides solutions to common issues encountered during the synthesis.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
This is a common issue often traced back to reagent and reaction setup integrity.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Wet Reagents/Solvents | Strong bases, particularly sodium hydride (NaH), react violently and irreversibly with water.[11] If solvents or reagents contain moisture, the base will be consumed before it can deprotonate the acetonitrile, halting the reaction. | Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >120°C) and cool under an inert atmosphere (N₂ or Ar). Ensure starting materials are anhydrous. |
| Inactive Base | Sodium hydride can degrade upon improper storage, appearing as a gray powder instead of off-white. Sodium ethoxide is hygroscopic and can decompose. This leads to incomplete deprotonation of the nitrile. | Use a fresh bottle of NaH or perform a titration to determine the activity of the alkoxide base. |
| Insufficient Base | The Claisen condensation requires at least a stoichiometric amount of base.[3][12] This is because the final, thermodynamically favorable step is the deprotonation of the β-ketonitrile product. If less than one equivalent of base is used, the equilibrium will not be driven to completion.[13] | Use at least 1.1-1.2 equivalents of base relative to the limiting reagent (the ester) to ensure complete reaction. |
| Suboptimal Temperature | While enolate formation is often performed at 0°C or room temperature, the subsequent condensation may require gentle heating to overcome the activation energy barrier, especially with less reactive esters. | Monitor the reaction at room temperature first. If TLC shows no progress after several hours, consider gently heating the mixture to 40-50°C.[14] |
Q2: My TLC shows multiple spots, and the final product is impure. What are the likely side reactions?
The formation of multiple byproducts points to a loss of reaction specificity.
| Potential Side Reaction | Explanation & Scientific Rationale | Preventative Measure |
| Ester Self-Condensation | If the ester has α-hydrogens, it can self-condense. Methyl 3-methoxybenzoate does not have α-hydrogens, making it an ideal substrate for a crossed Claisen. This issue arises if an incorrect, enolizable ester is used.[4] | Verify the structure of your starting ester. Ensure it lacks α-hydrogens to prevent self-condensation. |
| Ester Hydrolysis | As mentioned, any moisture present can lead to the saponification of the ester into the corresponding carboxylate, which is unreactive.[7] This is especially problematic if the work-up is not sufficiently acidic. | Maintain strictly anhydrous conditions. During work-up, ensure the aqueous phase is acidic (pH < 4) before extraction. |
| Polymerization/Decomposition | Overly harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of starting materials or the product, often indicated by the formation of dark, tar-like substances.[14] | Avoid excessive heating. Monitor the reaction closely by TLC and perform the work-up as soon as the starting material is consumed. |
Q3: I'm struggling with the work-up and purification. How can I isolate a clean product?
A systematic work-up and purification strategy is essential.
-
Problem: An emulsion forms during the aqueous work-up.
-
Cause: This can happen if the pH is not properly controlled or due to the presence of fine solids.
-
Solution: Add a saturated brine (NaCl) solution to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion. If solids are present, filter the entire biphasic mixture through a pad of celite before separation.
-
-
Problem: The product oils out and does not crystallize.
-
Cause: The crude product may contain impurities that inhibit crystallization. This compound has a melting point around 78-82°C, so it should be a solid at room temperature.[15]
-
Solution:
-
Purify via Flash Chromatography: Use a silica gel column with a hexane/ethyl acetate gradient to separate the product from nonpolar and polar impurities.
-
Attempt Recrystallization: After chromatography, dissolve the purified product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a toluene/hexane mixture) and allow it to cool slowly to induce crystallization.[16]
-
-
Caption: A decision workflow for troubleshooting low yield.
Section 3: Optimized Experimental Protocol
This protocol provides a robust, step-by-step methodology for the synthesis of this compound using sodium hydride.
Materials & Reagents:
-
Methyl 3-methoxybenzoate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Acetonitrile (3.0 eq), anhydrous
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (N₂ or Ar).
-
Allow the flask to cool to room temperature.
-
To the flask, add sodium hydride (1.2 eq). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under inert atmosphere.
-
Add anhydrous THF to the flask to create a slurry.
-
-
Reagent Addition:
-
Cool the NaH/THF slurry to 0°C using an ice bath.
-
In a separate flask, prepare a solution of acetonitrile (3.0 eq) and methyl 3-methoxybenzoate (1.0 eq) in anhydrous THF.
-
Add this solution dropwise to the stirred NaH slurry over 30 minutes, maintaining the temperature at 0°C. Caution: Hydrogen gas evolution will occur.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 12-24 hours. Monitor the reaction's progress by TLC until the methyl 3-methoxybenzoate spot has disappeared.[14]
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the gas evolution ceases and the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).[17]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol) or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure this compound.[17]
-
References
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Claisen condensation. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Chemistry university. (2021). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. Retrieved from [Link]
-
Online Chemistry notes. (2021). Claisen condensation reaction - Examples and Mechanism. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Pearson. (n.d.). Claisen Condensation Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]
-
ResearchGate. (2003). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Retrieved from [Link]
-
Quora. (2014). What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate?. Retrieved from [Link]
-
JoVE. (n.d.). Aldol Condensation vs Claisen Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
Sciencemadness.org. (2012). problem in claisen condensation reaction. Retrieved from [Link]
-
LabXchange. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running.... Retrieved from [Link]
-
Pearson. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 19.06: Carboxylic Derivatives - The Claisen Condensation. Retrieved from [Link]
-
PubMed. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones.... Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-oxo-3-phenylpropanenitrile. Retrieved from [Link]
-
MDPI. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones.... Retrieved from [Link]
-
ITB Journal. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction.... Retrieved from [Link]
-
Fiveable. (n.d.). 3.5 Claisen condensation - Organic Chemistry II. Retrieved from [Link]
-
YouTube. (2020). Examples of Synthesis using the Claisen Condensation. Retrieved from [Link]
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Technical Support Center: Purification of Crude 3-Methoxybenzoylacetonitrile
Welcome to the technical support center for the purification of crude 3-Methoxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My crude 3-Methoxybenzoylacetonitrile appears as a dark, oily residue. What are the likely impurities?
A: The appearance of a dark, oily crude product is common and typically indicates the presence of several types of impurities. Understanding these is the first step to devising an effective purification strategy.
-
Unreacted Starting Materials: The most common impurities are residual 3-methoxybenzoic acid and malononitrile. Their presence suggests an incomplete reaction.
-
Side-Reaction Products: Knoevenagel condensation between 3-methoxybenzaldehyde (if present as an impurity in the starting material or formed in situ) and malononitrile can occur.[1][2] Additionally, self-condensation of malononitrile is a possibility under basic conditions.
-
Hydrolysis Products: The nitrile group of 3-Methoxybenzoylacetonitrile is susceptible to hydrolysis, especially in the presence of strong acids or bases and water, which can lead to the formation of 3-methoxybenzoylacetamide and subsequently 3-methoxybenzoic acid.[3]
-
Solvent Residues: Residual high-boiling point solvents used in the synthesis, such as DMF or DMSO, can also contribute to the oily nature of the crude product.
-
Polymeric Materials: Under certain conditions, especially with prolonged heating or in the presence of certain catalysts, polymerization of reactants or products can lead to tarry, high-molecular-weight impurities.
Troubleshooting Guides: Step-by-Step Purification Protocols
This section provides detailed, validated protocols for the most effective methods to purify crude 3-Methoxybenzoylacetonitrile. The choice of method will depend on the nature and quantity of the impurities present, as well as the desired final purity.
Method 1: Recrystallization - The First Line of Defense
Recrystallization is often the most straightforward and cost-effective method for purifying solid organic compounds.[4] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
When to Use Recrystallization:
-
When the crude product is a solid or can be induced to solidify.
-
When the impurities have significantly different solubility profiles from 3-Methoxybenzoylacetonitrile.
-
For removing small to moderate amounts of impurities.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents to screen for 3-Methoxybenzoylacetonitrile include isopropanol, ethanol, methanol, ethyl acetate/hexane mixtures, and toluene.[5]
-
Dissolution: In a fume hood, place the crude 3-Methoxybenzoylacetonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the crude product completely. It is crucial to use the minimum volume of hot solvent to ensure maximum recovery.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of pure 3-Methoxybenzoylacetonitrile can be used as an indicator of purity.
Causality Behind Experimental Choices:
-
Slow Cooling: Promotes the formation of a stable crystal lattice, excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure.
-
Washing with Cold Solvent: Minimizes the loss of the desired product while effectively removing soluble impurities from the crystal surfaces.
Troubleshooting Recrystallization:
| Issue | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more solvent, or switch to a lower-boiling point solvent or a solvent mixture. |
| No Crystals Form | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try a different solvent or a solvent/anti-solvent system (e.g., ethyl acetate/hexane). Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of 3-Methoxybenzoylacetonitrile via recrystallization.
Method 2: Column Chromatography - For High Purity Requirements
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[6][7] It is particularly useful for separating complex mixtures or when very high purity is required.
When to Use Column Chromatography:
-
When recrystallization fails to provide the desired purity.
-
For separating structurally similar impurities.
-
When dealing with oily or non-crystalline crude products.
Step-by-Step Column Chromatography Protocol:
-
Stationary and Mobile Phase Selection: Silica gel is the most common stationary phase for purifying moderately polar compounds like 3-Methoxybenzoylacetonitrile. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired compound.
-
Column Packing: A glass column is slurry-packed with silica gel in the initial, non-polar eluent. Proper packing is critical to avoid channels and ensure good separation.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column, and the separated compounds are collected in fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
-
Fraction Analysis: The composition of each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: The fractions containing the pure 3-Methoxybenzoylacetonitrile are combined, and the solvent is removed under reduced pressure to yield the purified product.
Causality Behind Experimental Choices:
-
TLC for Solvent System Selection: TLC provides a rapid and effective way to predict the separation behavior on a column, saving time and resources.[6]
-
Gradient Elution: Allows for the efficient separation of compounds with a wide range of polarities. Starting with a non-polar eluent allows less polar impurities to elute first, followed by the desired product as the polarity is increased.
Troubleshooting Column Chromatography:
| Issue | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system, overloaded column, or poorly packed column. | Optimize the eluent system using TLC. Reduce the amount of sample loaded. Repack the column carefully. |
| Band Tailing | The compound is too polar for the chosen eluent, or the silica gel is too acidic. | Increase the polarity of the eluent. Add a small amount of a modifying agent (e.g., triethylamine for basic compounds) to the eluent. |
| Cracked Column Bed | The column ran dry, or there was a sudden change in solvent polarity. | Never let the solvent level drop below the top of the silica gel. Use a gradual gradient when changing solvent composition. |
Diagram: Column Chromatography Workflow
Caption: Workflow for high-purity isolation using column chromatography.
Method 3: Liquid-Liquid Extraction - For Removing Acidic or Basic Impurities
Liquid-liquid extraction is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic phase.[8][9] It is highly effective for removing acidic or basic impurities.
When to Use Liquid-Liquid Extraction:
-
To remove acidic impurities like unreacted 3-methoxybenzoic acid.
-
To remove basic impurities that may have been used as catalysts.
-
As a preliminary purification step before recrystallization or chromatography.
Step-by-Step Liquid-Liquid Extraction Protocol:
-
Dissolution: Dissolve the crude 3-Methoxybenzoylacetonitrile in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
To remove acidic impurities: Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate solution. The acidic impurities will be deprotonated and partition into the aqueous layer.
-
To remove basic impurities: Wash the organic layer with a dilute aqueous acid, such as 5% hydrochloric acid. The basic impurities will be protonated and move into the aqueous layer.
-
-
Separation: Allow the two layers to separate and drain the aqueous layer. Repeat the washing step if necessary.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the partially purified product, which can then be further purified by recrystallization or chromatography if needed.
Causality Behind Experimental Choices:
-
Acid-Base Chemistry: The principle of "like dissolves like" is manipulated by changing the charge state of acidic or basic impurities, making them soluble in the aqueous phase and easily separable from the neutral organic product.[8]
-
Brine Wash: The high salt concentration in the brine reduces the solubility of the organic solvent in the aqueous phase and helps to "break" emulsions, facilitating a cleaner separation.
Troubleshooting Liquid-Liquid Extraction:
| Issue | Potential Cause | Solution |
| Emulsion Formation | Vigorous shaking, or the presence of surfactants. | Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine to help break the emulsion. Allow the mixture to stand for a longer period. |
| Poor Separation of Layers | The densities of the two phases are too similar. | Add more of the organic or aqueous phase to change the overall density. |
| Product Loss to Aqueous Layer | The product has some solubility in the aqueous phase. | Perform multiple extractions with smaller volumes of the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
Diagram: Liquid-Liquid Extraction Workflow
Caption: General workflow for purification by liquid-liquid extraction.
Physicochemical Data for 3-Methoxybenzoylacetonitrile
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Appearance | Colorless to slightly yellow liquid | [10] |
| Boiling Point | 164-165 °C at 20 mmHg | [11] |
| Density | 1.054 g/mL at 25 °C | [11] |
| Solubility | Soluble in chloroform, methanol; Insoluble in water | [10] |
References
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link]
-
LookChem. (3-Methoxyphenyl)acetonitrile. Available at: [Link]
-
PubMed. Salting-out assisted liquid/liquid extraction with acetonitrile: a new high throughput sample preparation technique for good laboratory practice bioanalysis using liquid chromatography-mass spectrometry. Available at: [Link]
-
Magritek. Column Chromatography. Available at: [Link]
-
ResearchGate. Three-component reaction of aromatic aldehydes (2a), malononitrile (3).... Available at: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]
-
SciELO México. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Available at: [Link]
-
ResearchGate. Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. Available at: [Link]
-
Illinois Experts. Sugaring out: A new method for removal of acetonitrile from preparative RP-HPLC eluent for protein purification. Available at: [Link]
-
ResearchGate. Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Available at: [Link]
-
PubChem. (3-Methoxyphenyl)acetonitrile. Available at: [Link]
-
YouTube. Liquid-Liquid Extraction. Available at: [Link]
-
PubMed. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
American Pharmaceutical Review. Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Available at: [Link]
-
Royal Society of Chemistry. ChemComm. Available at: [Link]
- Google Patents. Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]
-
National Institutes of Health. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Available at: [Link]
-
ResearchGate. Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O. Available at: [Link]
-
YouTube. A Short Liquid-Liquid Extraction Demonstration. Available at: [Link]
- Google Patents. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties of 3-Methoxyphenylacetonitrile for Advanced Synthesis. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing the Synthesis and Handling of (3-Methoxyphenyl)acetonitrile for Industrial Use. Available at: [Link]
-
NIST WebBook. (3-Methoxyphenyl)acetonitrile. Available at: [Link]
-
ElectronicsAndBooks. Hydrolysis of a-Methoxy styrenes. A Molecular Orbital-Perturbation Analysis of Substituent Effects and the Relationship between. Available at: [Link]
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Technical Support Center: Navigating the Purification of Polar β-Ketonitriles
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges in the purification of polar β-ketonitriles. These molecules, while being versatile synthetic intermediates for a wide range of pharmaceuticals, present a unique and often frustrating set of purification hurdles due to their inherent chemical properties.[1][2]
This guide is structured as a dynamic troubleshooting resource. Instead of a rigid protocol, we will explore common problems in a question-and-answer format, delving into the underlying chemical principles and providing field-proven solutions to guide you toward a successful purification strategy.
Section 1: Foundational Challenges - Understanding the "Why"
Before diving into specific troubleshooting, it's critical to understand the core chemical characteristics of polar β-ketonitriles that make them difficult to purify.
The Triumvirate of Trouble: Polarity, Tautomerism, and Instability
Polar β-ketonitriles exist in a delicate balance, governed by three key factors that directly impact their behavior during purification.
Caption: Interplay of β-Ketonitrile properties and purification challenges.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of polar β-ketonitriles.
Category 1: Chromatographic Woes
Question 1: My polar β-ketonitrile shows little to no retention on my C18 reverse-phase (RP) column. It elutes in or near the void volume. What's happening and how do I fix it?
Answer: This is a classic problem when dealing with highly polar molecules.[3] In reverse-phase chromatography, separation is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase (like C18).[4] Your highly polar β-ketonitrile has a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and therefore doesn't "stick" to the column long enough to be retained or separated effectively.[3][4]
Solutions & Scientific Rationale:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC uses a polar stationary phase (like bare silica, or phases bonded with amine or amide groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[3][5] In HILIC, a water-rich layer forms on the surface of the polar stationary phase. Your polar analyte partitions into this layer and is retained. Increasing the water content in the mobile phase then elutes the compound. This "flips" the elution mechanism, providing excellent retention for very polar compounds.[5]
-
Consider Aqueous Normal-Phase Chromatography: This is a form of HILIC that can be highly effective. For instance, using an amine-bonded silica column with a mobile phase like acetonitrile and water can successfully retain and separate highly polar compounds like carbohydrates, a principle that extends to other polar molecules.[5] Here, water acts as the "strong" solvent that elutes the compound.[5]
-
Use a Polar-Embedded or Polar-Endcapped RP Column: If you must use a reverse-phase method, traditional C18 is not ideal. Modern "aqueous compatible" RP columns have stationary phases with polar groups embedded or endcapped. These are designed to prevent phase collapse in highly aqueous mobile phases and can offer better retention for moderately polar compounds.[3]
Question 2: I see significant peak tailing or streaking on my TLC plates and in my HPLC chromatogram. Is my compound impure, or is something else going on?
Answer: While this could indicate impurities, with β-ketonitriles, the most common culprit is keto-enol tautomerism .[6] Your compound exists as a dynamic equilibrium between the keto and the more polar enol form. These two tautomers can have different affinities for the stationary phase and may interconvert during the separation process, leading to broad, tailing peaks or even the appearance of two distinct spots/peaks. The equilibrium is often sensitive to the solvent and the nature of the stationary phase (e.g., the acidic silanol groups on silica gel).[6]
Caption: Effect of Keto-Enol Tautomerism on Chromatography.
Solutions & Scientific Rationale:
-
Modify the Mobile Phase:
-
Acidification: Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can often solve this problem. The acid can catalyze the interconversion between tautomers, making it so rapid on the chromatographic timescale that the molecule behaves as a single, time-averaged species, resulting in a much sharper peak.[7]
-
Basification: For basic compounds, adding a small amount of a weak base (e.g., triethylamine or ammonium hydroxide) can suppress interactions with acidic silanol groups on silica, improving peak shape.[8] However, be cautious, as β-ketonitriles can be unstable under strongly basic conditions.
-
-
Use a Deactivated or End-Capped Stationary Phase: Modern, highly end-capped silica columns have fewer free silanol groups, which are often responsible for problematic interactions and can catalyze on-column degradation or tautomerization.
Question 3: My yield is very low after silica gel chromatography, and I see multiple new, unidentified spots on the TLC of my collected fractions. What is happening?
Answer: This strongly suggests your β-ketonitrile is degrading on the column. The acidic nature of standard silica gel can catalyze hydrolysis or other decomposition pathways, especially if there is residual water in your solvents or on the silica itself. Furthermore, the β-keto functionality can chelate metal impurities often present in lower-grade silica, which can also catalyze degradation.
Solutions & Scientific Rationale:
-
Deactivate the Silica Gel: Before preparing your column, you can create a slurry of the silica gel in your starting eluent and add 1-2% triethylamine or ammonia solution. This neutralizes the acidic sites on the silica surface, making it much gentler on your compound.[8]
-
Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel. Alumina is generally less acidic and can be a better choice for acid-sensitive compounds.[8]
-
Work Quickly and Use Dry Solvents: Minimize the time your compound spends on the column. Flash chromatography is preferred over gravity chromatography for this reason.[9] Ensure your solvents are dry to prevent on-column hydrolysis.
-
Consider a Non-Chromatographic Method: If degradation is unavoidable, explore purification by crystallization or distillation if your compound is a solid or a thermally stable liquid, respectively.[10][11]
Category 2: Crystallization & Isolation Challenges
Question 4: I'm trying to purify my polar β-ketonitrile by crystallization, but it either oils out or won't precipitate at all. What should I try?
Answer: The high polarity of your compound makes it highly soluble in polar solvents, which are often required to dissolve the initial crude material. This high solubility makes it difficult to reach the point of supersaturation needed for crystallization to occur. The presence of the enol tautomer can also interfere with the formation of a stable crystal lattice.
Solutions & Scientific Rationale:
-
Solvent System Selection is Key:
-
Find an Anti-Solvent: The ideal technique is to dissolve your compound in a minimum amount of a polar solvent in which it is very soluble (e.g., methanol, ethanol, ethyl acetate). Then, slowly add a non-polar "anti-solvent" in which it is insoluble (e.g., hexanes, diethyl ether, toluene) until the solution becomes persistently cloudy.[12] Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[12]
-
Binary Solvent Systems: Experiment with solvent pairs like ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[12] The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny amount of pure solid, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
-
Ensure High Purity Pre-Crystallization: Crystallization works best on material that is already >80-90% pure. If your crude material is very impure, the impurities can inhibit crystal formation. Perform a quick filtration through a plug of silica (using a less polar solvent to elute your product quickly) to remove baseline impurities first.
-
Cool Slowly: Rapid cooling often leads to the formation of small, impure crystals or oils. Insulate your flask to allow it to cool to room temperature slowly before moving it to a refrigerator or ice bath.[12]
Section 3: Protocols & Methodologies
Protocol 1: HILIC Method Development for a Polar β-Ketonitrile
This protocol provides a starting point for developing a robust HILIC purification method.
Objective: To achieve good retention and sharp peak shape for a polar β-ketonitrile.
Materials:
-
HILIC HPLC Column (e.g., bare silica, amide, or diol phase; 5 µm particle size)
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
-
Sample Diluent: 75:25 Acetonitrile:Methanol[4]
Procedure:
-
Column Equilibration: Equilibrate the HILIC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30-45 minutes. HILIC requires longer equilibration times than reverse-phase to establish the aqueous layer on the stationary phase.[4]
-
Sample Preparation: Dissolve the crude β-ketonitrile in the sample diluent. It is critical to match the sample solvent to the initial mobile phase conditions as closely as possible to avoid peak distortion.[4]
-
Initial Scouting Gradient:
-
Start with a shallow gradient to find the approximate elution conditions.
-
Gradient Program:
-
Time 0 min: 5% B
-
Time 20 min: 50% B
-
Time 22 min: 95% B (column wash)
-
Time 25 min: 95% B
-
Time 25.1 min: 5% B (return to initial)
-
Time 35 min: 5% B (re-equilibration)
-
-
-
Method Optimization:
-
Poor Retention: If the compound elutes too early, decrease the starting percentage of B (i.e., increase the initial acetonitrile concentration).
-
Excessive Retention: If the compound elutes too late or not at all, increase the starting percentage of B.
-
Poor Peak Shape: If peak tailing is observed, ensure the sample diluent is appropriate. Consider adding 0.1% formic acid to both mobile phases to suppress silanol interactions and sharpen peaks.
-
-
Isocratic Method Conversion: Once the approximate elution percentage is known from the scouting gradient, you can develop a more efficient isocratic (constant mobile phase composition) method for routine purification.
Data Summary: Comparison of Chromatographic Modes
| Feature | Reverse-Phase (C18) | Normal-Phase (Silica) | HILIC |
| Stationary Phase | Non-polar (e.g., C18)[4] | Polar (e.g., Silica)[9] | Polar (e.g., Silica, Amide)[3] |
| Mobile Phase | Polar (High % Water)[4] | Non-polar (e.g., Hexane/EtOAc)[9] | Non-polar (High % ACN)[3] |
| Elution Principle | Decrease mobile phase polarity | Increase mobile phase polarity[9] | Increase mobile phase polarity[5] |
| Best For | Non-polar to moderately polar compounds[3] | Non-polar compounds, isomers | Very polar, hydrophilic compounds[3][4] |
| Challenges for β-Ketonitriles | Poor retention, requires highly aqueous mobile phase[3] | Potential for strong, irreversible adsorption; on-column degradation | Requires long equilibration, sensitive to sample solvent[4] |
Workflow: Troubleshooting Purification Strategy
Caption: Decision workflow for purifying polar β-ketonitriles.
References
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LC Troubleshooting. (2014). Retaining Polar Compounds.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Organic Chemistry at CU Boulder. (n.d.). Column Chromatography.
- Google Patents. (n.d.). EP1316546A1 - Process for the preparation of beta-ketonitriles.
- ResearchGate. (2025). A High-Yielding Preparation of β-Ketonitriles | Request PDF.
- Google Patents. (2007). US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
- ResearchGate. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
- NIH. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.
- NIH. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
- Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros.
- YouTube. (2021). Crystallization, Small Scale.
Sources
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmanow.live [pharmanow.live]
- 4. waters.com [waters.com]
- 5. biotage.com [biotage.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. reddit.com [reddit.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. EP1316546A1 - Process for the preparation of beta-ketonitriles - Google Patents [patents.google.com]
- 11. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
How to avoid polymerization of 3-(3-Methoxyphenyl)-3-oxopropanenitrile during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(3-Methoxyphenyl)-3-oxopropanenitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful synthesis of this valuable β-ketonitrile intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this reaction and avoid common pitfalls, most notably, undesired polymerization.
Understanding the Challenge: The Propensity for Polymerization
The synthesis of this compound, typically achieved through a Claisen-type condensation, involves the use of a strong base to deprotonate acetonitrile, which then acts as a nucleophile.[1][2] However, these very conditions can also initiate the anionic polymerization of the starting materials or the highly reactive β-ketonitrile product. This guide will provide you with the knowledge and tools to suppress these unwanted side reactions and maximize the yield and purity of your desired product.
Troubleshooting Guide: Key Parameters to Control Polymerization
Controlling the reaction environment is paramount to preventing polymerization. The following table outlines critical parameters and provides recommendations for optimization.
| Parameter | Issue | Recommended Action | Scientific Rationale |
| Base Selection | A base that is too strong or used in excess can readily initiate anionic polymerization. | Use the weakest effective base for the reaction, such as potassium tert-butoxide. Use of sodium hydride is also common, but requires careful handling and control. | While a strong base is necessary to deprotonate acetonitrile, an overly basic environment will favor the formation of anionic species that can act as polymerization initiators. |
| Temperature | Elevated temperatures can accelerate the rate of polymerization and other side reactions. | Maintain a low to ambient reaction temperature. Consider initiating the reaction at 0°C and allowing it to slowly warm to room temperature. | Lower temperatures decrease the kinetic energy of the system, reducing the frequency of intermolecular collisions that can lead to polymer chain propagation. |
| Reaction Time | Prolonged reaction times increase the probability of polymerization, even under optimized conditions. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed. | Minimizing the exposure of the product to the basic reaction conditions reduces the likelihood of it acting as a monomer for polymerization. |
| Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates. | Anhydrous ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are recommended.[1] | These solvents are generally inert to the reaction conditions and effectively solvate the reactants and intermediates. The use of protic solvents should be avoided as they will quench the base. |
| Reagent Purity | Impurities in the starting materials, particularly acidic or basic residues, can interfere with the reaction and promote side reactions. | Ensure all reagents, including the solvent, are of high purity and anhydrous. | Impurities can neutralize the base, catalyze side reactions, or act as initiators for polymerization. |
| Addition Rate | A rapid addition of reagents can create localized areas of high concentration and temperature, favoring polymerization. | Add the base to the solution of the ester and acetonitrile slowly and in a controlled manner. | Slow and controlled addition ensures a homogeneous reaction mixture and helps to dissipate any heat generated during the reaction. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Methyl 3-methoxybenzoate
-
Acetonitrile (anhydrous)
-
Potassium tert-butoxide (KOt-Bu)
-
Tetrahydrofuran (THF, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-methoxybenzoate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous THF.
-
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous THF via the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding 1 M HCl until the pH is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizing the Process
Reaction Workflow:
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Decision Tree:
Caption: A decision tree to troubleshoot polymerization during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of polymerization in the reaction mixture?
A: Polymerization often manifests as the formation of a thick, viscous oil, a gummy precipitate, or even a solid mass that is insoluble in the reaction solvent. The reaction mixture may also darken significantly.
Q2: Can I salvage a reaction where polymerization has started?
A: If polymerization is minimal, you may be able to isolate some of the desired product through careful purification, such as column chromatography. However, if extensive polymerization has occurred, resulting in a solid mass, it is generally not practical to salvage the product, and the batch should be safely discarded according to your institution's guidelines.
Q3: Is it possible to use a milder base than potassium tert-butoxide?
A: While even weaker bases could potentially be used, they may not be strong enough to efficiently deprotonate acetonitrile, leading to low or no product formation. Potassium tert-butoxide often provides a good balance between reactivity and the minimization of side reactions.[1]
Q4: How can I effectively purify this compound from polymeric byproducts?
A: Flash column chromatography is the most effective method. Polymeric byproducts are typically much less polar than the desired β-ketonitrile and will either remain on the baseline or elute much later. Careful selection of the eluent system is key to achieving good separation.
Q5: Are there any additives that can inhibit polymerization?
A: The addition of a catalytic amount of a protic species, such as isopropanol, has been shown to suppress enolization and reduce undesirable side reactions in some β-ketonitrile syntheses.[1] However, the compatibility of such additives should be carefully evaluated for your specific reaction.
References
-
Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. Available at: [Link]
-
O'Brien, C., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2886-2897. Available at: [Link]
-
Yoon, Y.-J., et al. (2013). Synthesis of β-ketonitriles, α,β-alkynones and biscabinols from esters using tert-butoxide-assisted C(=O)-C (i.e., acyl-C) coupling under ambient conditions. Tetrahedron, 69(48), 10331-10336. Available at: [Link]
Sources
Navigating the Synthesis of 3-Methoxybenzoylacetonitrile: A Technical Guide to Optimizing Yield Through Strategic Base Selection
For researchers and professionals in drug development and organic synthesis, the preparation of β-ketonitriles such as 3-Methoxybenzoylacetonitrile is a crucial step in the creation of various pharmaceutical intermediates. The synthetic route to this valuable compound predominantly involves a crossed Claisen condensation between an ester, methyl 3-methoxybenzoate, and acetonitrile. The success of this reaction, particularly in terms of yield, is critically dependent on the judicious choice of a base. This technical support guide provides in-depth, field-proven insights into optimizing this synthesis, focusing on how different bases impact the reaction outcome.
The Core Reaction: A Crossed Claisen Condensation
The synthesis of 3-Methoxybenzoylacetonitrile is a classic example of a crossed Claisen condensation. In this reaction, a strong base is utilized to deprotonate acetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 3-methoxybenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired β-ketonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis of 3-Methoxybenzoylacetonitrile, with a focus on the pivotal role of the base.
Q1: My reaction yield is consistently low. What is the most likely cause related to the base?
A1: Low yields in this Claisen condensation are most often attributed to an inappropriate choice of base or suboptimal reaction conditions related to the base. The primary function of the base is to deprotonate acetonitrile. With a pKa of approximately 31.3 in DMSO, acetonitrile is a very weak acid, necessitating the use of a very strong base for efficient enolate formation.[1] If the base is not strong enough, the equilibrium will not favor the formation of the acetonitrile anion, leading to a poor yield.
Common Pitfalls:
-
Insufficient Base Strength: Using a relatively weak base like sodium ethoxide may result in incomplete deprotonation of acetonitrile.
-
Steric Hindrance: While less common with small bases, highly hindered bases might struggle to access the acidic protons of acetonitrile.
-
Base Degradation: Improper handling and storage of bases like sodium hydride can lead to decreased activity.
Q2: I am observing significant side product formation. How can the choice of base influence this?
A2: The choice of base can significantly impact the formation of byproducts through several mechanisms:
-
Hydrolysis: If the reaction is not conducted under strictly anhydrous conditions, hydroxide ions (from moisture reacting with the base) can lead to the saponification (hydrolysis) of the starting ester, methyl 3-methoxybenzoate, forming the corresponding carboxylate salt. This is a common issue when using alkoxide bases that are not rigorously dried.
-
Self-Condensation of the Ester: While methyl 3-methoxybenzoate lacks α-hydrogens and cannot undergo self-condensation, if an enolizable ester were used, an insufficiently strong base could lead to a mixture of products.
-
Reactions with the Solvent: Some strong bases can react with the solvent. For example, using sodium hydride in a protic solvent would be extremely dangerous and counterproductive.
Q3: Which bases are recommended for the synthesis of 3-Methoxybenzoylacetonitrile, and what are the key differences?
A3: The selection of the base is a critical parameter. Here are some commonly used bases and their characteristics for this reaction:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base, NaH is an excellent choice for this reaction. It irreversibly deprotonates acetonitrile, driving the reaction forward. Being a solid, it requires careful handling and an inert atmosphere.
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These alkoxide bases are also commonly used. To avoid transesterification of the methyl ester, it is preferable to use sodium methoxide. While effective, they are in equilibrium with their conjugate acids (ethanol or methanol), which can potentially participate in side reactions if not used in excess or if conditions are not optimized. For similar β-ketonitrile syntheses, sodium methoxide has been used with moderate success, yielding around 58% for 3-oxo-3-phenylpropanenitrile.
-
Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic, and sterically hindered base, LDA is highly effective for generating enolates. However, it is typically prepared in situ at low temperatures and is more expensive than NaH or alkoxides, making it less common for large-scale synthesis.
Q4: How critical are anhydrous conditions when using different bases?
A4: Maintaining anhydrous conditions is paramount, regardless of the base used.
-
With Sodium Hydride: NaH reacts violently with water to produce hydrogen gas and sodium hydroxide. The presence of moisture will consume the base and introduce hydroxide ions that can cause ester hydrolysis.
-
With Alkoxides (NaOEt, NaOMe): Moisture will hydrolyze the alkoxide to the corresponding alcohol and sodium hydroxide, reducing the base's effectiveness and promoting saponification of the ester.
Always use freshly dried solvents and ensure all glassware is flame-dried or oven-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
In-Depth Analysis: The Causality Behind Base Selection
The key to a high-yielding synthesis of 3-Methoxybenzoylacetonitrile lies in understanding the acid-base chemistry at play. The pKa of acetonitrile is approximately 31.3 in DMSO, while the pKa of the conjugate acid of sodium methoxide (methanol) is around 15.5 in water (and will be in a similar range in other solvents). This large difference in pKa values (ΔpKa ≈ 15.8) indicates that the equilibrium for the deprotonation of acetonitrile by sodium methoxide will lie significantly to the left (favoring the reactants).
CH3CN + NaOCH3 <=> -CH2CN Na+ + CH3OH
To drive this equilibrium to the right and generate a sufficient concentration of the acetonitrile anion, a much stronger base is required. Sodium hydride, with a conjugate acid (H₂) pKa of approximately 36, provides a much larger thermodynamic driving force for the deprotonation, making it a more effective choice for this reaction.
Comparative Data on Base Performance in β-Ketonitrile Synthesis
| Target β-Ketonitrile | Starting Materials | Base | Solvent | Yield (%) | Reference |
| 3-Oxopentanenitrile | Ethyl propionate, Acetonitrile | Sodium Hydride | Benzene | 52% | BenchChem |
| 3-Oxo-3-phenylpropanenitrile | Ethyl benzoate, Acetonitrile | Sodium Methoxide | Acetonitrile | 58% | BenchChem |
| α-Phenylacetoacetonitrile | Benzyl cyanide, Ethyl acetate | Sodium Ethoxide | Absolute Alcohol | 59-64% | Organic Syntheses |
Note: Yields are highly dependent on specific reaction conditions and purification methods. This table is for illustrative purposes to show the feasibility of different bases.
Experimental Protocol: Synthesis of 3-Methoxybenzoylacetonitrile using Sodium Hydride
This protocol provides a robust method for the synthesis of 3-Methoxybenzoylacetonitrile, emphasizing the critical steps for achieving a good yield.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetonitrile (anhydrous)
-
Methyl 3-methoxybenzoate
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1M)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Acetonitrile Addition: Cool the slurry to 0 °C using an ice bath. Slowly add anhydrous acetonitrile (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Ester Addition: Cool the reaction mixture back down to 0 °C. Add a solution of methyl 3-methoxybenzoate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 3-Methoxybenzoylacetonitrile can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of 3-Methoxybenzoylacetonitrile.
Reaction Mechanism
Caption: Mechanism of the Claisen condensation for 3-Methoxybenzoylacetonitrile synthesis.
References
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023). MDPI. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
Technical Support Center: Temperature Control Strategies for Exothermic 3-(3-Methoxyphenyl)-3-oxopropanenitrile Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling reactions involving 3-(3-methoxyphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals. The synthesis of β-ketonitriles, such as this compound, is a cornerstone in the creation of complex pharmaceutical intermediates.[1][2][3] However, these condensation reactions are frequently exothermic, presenting significant challenges for temperature control, process safety, and product quality.[4]
This document provides in-depth, field-proven insights into understanding, managing, and troubleshooting the thermal hazards associated with this critical synthesis. Our goal is to equip you with the expertise to ensure safe, reproducible, and scalable outcomes.
Section 1: Frequently Asked Questions - Understanding the Thermal Hazard
This section addresses fundamental questions regarding the thermal risks inherent in this compound synthesis.
Q1: Why is precise temperature control so critical for this specific reaction?
A1: There are three primary reasons:
-
Exothermic Nature: The formation of the C-C bond in the condensation reaction to produce this compound releases a significant amount of energy as heat.[4] Without an adequate method to dissipate this heat, the reaction temperature will rise.
-
Risk of Thermal Runaway: An uncontrolled rise in temperature can accelerate the reaction rate, which in turn generates heat even faster.[5][6] This dangerous feedback loop, known as a thermal runaway, can occur if the rate of heat generation exceeds the cooling capacity of the reactor system, potentially leading to boiling, excessive pressure buildup, and equipment failure.[7][8]
-
Product Instability and Side Reactions: 3-Oxopropanenitrile derivatives can be thermally sensitive. Elevated temperatures or localized "hotspots" due to poor mixing can lead to product decomposition, polymerization, or unwanted side reactions, resulting in a low yield and a complex, difficult-to-purify mixture.[9][10][11]
Q2: What exactly is a "thermal runaway," and what are the potential consequences?
A2: A thermal runaway is one of the most serious hazards in chemical synthesis. It is a sequence of events where an exothermic reaction goes out of control.[6] The process begins when the heat produced cannot be removed quickly enough, causing the temperature to rise. This temperature increase exponentially accelerates the reaction rate, leading to an even faster release of heat.[7]
The consequences can be catastrophic and may include:
-
Over-pressurization: Rapid temperature increases can boil volatile solvents, generating vapor pressure that can exceed the limits of the reactor, leading to rupture or explosion.[8]
-
Secondary Decomposition: The high temperatures achieved during a runaway can initiate secondary, often more energetic, decomposition reactions of the reactants, intermediates, or the final product.[7]
-
Release of Toxic Materials: A breach of the reactor can release flammable or toxic substances into the laboratory or plant, posing a severe risk to personnel and the environment.[6]
Q3: My reaction started to exotherm uncontrollably. What are the most likely operational causes?
A3: A loss of temperature control is almost always linked to an imbalance between heat generation and heat removal. The common causes are:
-
Incorrect Reagent Addition Rate: In semi-batch processes, adding a reagent too quickly is a primary cause. The reaction generates heat faster than the cooling system can handle.
-
Insufficient Cooling: The cooling capacity of the reactor jacket may be inadequate for the scale or concentration of the reaction. This is a critical concern during scale-up.
-
Poor Mixing: Inefficient stirring can create stagnant zones or "hotspots" where the temperature is much higher than indicated by the temperature probe.[9] This can initiate a runaway that propagates through the vessel.
-
High Reactant Concentration: Running the reaction at a higher concentration than specified in the protocol will increase the volumetric heat output, potentially overwhelming the cooling system.
-
Cooling System Failure: A sudden failure of the chiller, a loss of cooling fluid flow, or an error in the temperature control unit can lead directly to a thermal runaway.
Section 2: Proactive Safety Assessment and Reactor Selection
A proactive approach to safety is paramount. Before attempting any scale-up, a thorough understanding of the reaction's thermal profile is not just recommended—it is essential for safe operation.[12]
Guide 1: Essential Thermal Hazard Assessment with Reaction Calorimetry
Reaction calorimetry is a technique used to measure the heat flow of a chemical reaction under controlled conditions, mimicking a real reactor environment.[13][14] It is the gold standard for gathering the quantitative data needed to design a safe process.[12][15]
Why is it critical? Calorimetry provides a "thermal fingerprint" of your reaction, allowing you to calculate worst-case scenarios and establish safe operating limits before you are at risk.
| Parameter | Description | Why It's Important |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed per mole of limiting reactant. | Determines the total energy that must be managed by the cooling system. |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass by 1°C.[14] | Used to calculate the potential temperature rise from the heat of reaction. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling. Calculated as ΔTad = |ΔHr| / Cp.[7] | This is the "worst-case scenario" temperature rise during a total cooling failure. It helps determine if secondary decomposition temperatures could be reached.[7] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach under adiabatic conditions from the process temperature. MTSR = Tprocess + ΔTad. | A critical value that must be well below the onset temperature of any decomposition reactions to ensure a safe process.[7][16] |
| Reactant Accumulation | The amount of unreacted reagent present in the reactor during a semi-batch addition.[13] | High accumulation poses a significant risk. A cooling failure could cause all the accumulated material to react at once, leading to a massive and uncontrollable exotherm. |
Below is a diagram illustrating the logical workflow for assessing thermal hazards before scaling up a reaction.
Caption: Workflow for Thermal Hazard Assessment.
Guide 2: Choosing the Right Reactor: Batch vs. Continuous Flow
The choice of reactor technology has profound implications for safety, especially with highly exothermic reactions.
Q: When is a traditional semi-batch reactor appropriate?
A: Batch reactors are versatile and suitable for early-stage, exploratory synthesis or when reactions are only mildly exothermic.[17][18] Temperature control is managed by controlling the addition rate of a limiting reagent into a well-stirred, cooled vessel. However, their poor surface-area-to-volume ratio makes them inherently less efficient at removing heat, a problem that worsens significantly upon scale-up.[9]
Q: Why is continuous flow chemistry considered a safer alternative for this reaction?
A: Continuous flow chemistry is an enabling technology for managing hazardous reactions.[9][19] Reactants are pumped through a narrow tube or channel where the reaction occurs. This configuration offers immense safety and control advantages:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous removal of reaction heat, virtually eliminating hotspots and preventing temperature spikes.[9][17]
-
Reduced Reaction Volume: Only a small amount of material is reacting at any given moment, drastically minimizing the potential energy of a runaway.[18][19]
-
Precise Temperature Control: The entire reaction stream can be maintained at a homogenous and precise temperature, improving consistency and product purity.[9][17]
| Feature | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Poor to moderate; scales poorly | Excellent; independent of scale |
| Temperature Control | Moderate; risk of hotspots | Precise and homogenous |
| Safety (Runaway Risk) | Significant, especially at scale | Inherently much safer |
| Scale-Up | Complex; requires re-evaluation | Simpler; run for longer time |
| Mixing | Dependent on impeller/stir rate | Highly efficient via diffusion |
| Best For... | Exploratory, mildly exothermic reactions | Highly exothermic, hazardous reactions |
The following diagram outlines the key decision points when selecting a reactor type for your synthesis.
Caption: Decision Diagram for Reactor Selection.
Section 3: Troubleshooting Guide
This section provides direct answers to specific problems you may encounter during your experiments.
Q: My reactor temperature spiked dangerously the moment I started adding my base/reagent. What should I do, and what went wrong?
A: Immediate Actions:
-
STOP THE ADDITION IMMEDIATELY.
-
Apply maximum cooling to the reactor jacket.
-
If safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
-
Alert safety personnel and be prepared to evacuate.
Root Cause Analysis:
-
Addition Rate Too High: This is the most common cause. You added the reactive component faster than the system could remove the generated heat.
-
Insufficient Initial Cooling: The reactor and its contents may not have been pre-chilled to the correct starting temperature, reducing the thermal buffer available.
-
Inadequate Mixing: The reagent may have created a concentrated, unmixed layer that reacted violently once dispersed. Ensure your stirring is vigorous enough to create a vortex before starting the addition.
Q: My final product is a dark, viscous material with a very low yield. The reaction seemed to proceed as expected based on the temperature probe.
A: This strongly suggests product decomposition or polymerization due to localized overheating (hotspots). [10][11] A single temperature probe does not represent the entire reaction volume, especially in a large vessel.[9] Inefficient mixing can create areas near the reagent addition point that are significantly hotter than the bulk. These hotspots can degrade the sensitive β-ketonitrile product, leading to polymerization (viscous material) and charring (dark color).
Corrective Actions:
-
Improve Agitation: Use an overhead stirrer with a properly sized impeller to ensure vigorous mixing throughout the reaction.
-
Subsurface Addition: Introduce the reactive reagent below the surface of the reaction mixture, close to the impeller, to ensure immediate dispersion and prevent localized high concentrations.
-
Lower Reaction Temperature: Operating at a lower overall temperature provides a larger safety margin and reduces the rate of side reactions.
-
Consider a Flow Reactor: This is the definitive solution to eliminate hotspots and ensure uniform temperature.[9]
Q: The reaction was perfectly controllable at the 250 mL scale, but when we moved to a 10 L reactor, we almost had a runaway. Why?
A: This is a classic and dangerous scale-up problem related to the surface-area-to-volume ratio. Heat is generated throughout the volume of the liquid, but it can only be removed through the inner surface area of the reactor wall.
-
As you increase the reactor size, the volume increases by a power of 3 (r³), while the surface area only increases by a power of 2 (r²).
-
This means a 10 L reactor has a much, much lower capacity to remove heat per unit of volume than a 250 mL flask. A process that is easily controlled in the lab can quickly become uncontrollable at scale.
This scenario underscores the absolute necessity of performing reaction calorimetry before attempting to scale up any exothermic process. [12][15] The calorimetry data would have predicted the high heat output and indicated that the 10 L reactor's cooling capacity was insufficient.
Section 4: Experimental Protocols
The following are generalized protocols. Always perform a thorough hazard assessment and adapt these procedures to your specific laboratory equipment and safety standards.
Protocol 1: Temperature Control in a Semi-Batch Reactor
This protocol is for a lab-scale (e.g., 1 L) reaction.
-
Reactor Setup:
-
Assemble a jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple to monitor internal temperature, a reflux condenser under an inert atmosphere (e.g., Nitrogen), and a pressure-equalizing dropping funnel for reagent addition.
-
Connect the reactor jacket to a circulating chiller/heater capable of maintaining the desired temperature.
-
-
Pre-Cooling:
-
Charge the reactor with the initial solvent and starting material (e.g., the methoxyphenyl ketone derivative).
-
Begin stirring and cool the reactor contents to the target starting temperature (e.g., 0-5 °C). Ensure the temperature is stable before proceeding.
-
-
Controlled Reagent Addition (Dosing):
-
Load the second reagent (e.g., a solution of the nitrile source and base) into the dropping funnel.
-
Begin adding the reagent dropwise at a slow, controlled rate.
-
CRITICAL: Monitor the internal temperature closely. The addition rate should be adjusted to ensure the temperature does not rise more than 2-3 °C above the setpoint. If the temperature begins to rise rapidly, stop the addition immediately until the cooling system brings it back to the setpoint.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the reaction to stir at the set temperature for the prescribed time, monitoring for any post-addition exotherm.
-
Cool the reaction mixture further before carefully quenching according to your established procedure.
-
Protocol 2: Implementing a Continuous Flow Setup
This protocol outlines the general concept for converting the process to continuous flow.
-
System Setup:
-
Prepare two separate solutions: 'Stream A' containing the methoxyphenyl ketone derivative in a suitable solvent, and 'Stream B' containing the second reagent.
-
Use two high-precision syringe pumps or HPLC pumps to deliver the streams.
-
Connect the pump outlets to a T-mixer.
-
-
Reactor and Thermal Control:
-
Connect the outlet of the T-mixer to the inlet of a coiled reactor (e.g., PFA or stainless steel tubing).
-
Submerge the entire coiled reactor in a precisely controlled temperature bath (e.g., a chiller or oil bath) set to the desired reaction temperature. The excellent heat transfer of the narrow tubing ensures the reaction mixture immediately reaches and maintains this temperature.[17]
-
-
Execution:
-
Set the flow rates of both pumps to achieve the desired stoichiometry and residence time. (Residence Time = Reactor Volume / Total Flow Rate).
-
Begin pumping both streams simultaneously. The reaction will initiate at the T-mixer and proceed as the mixture flows through the temperature-controlled coil.
-
Collect the product stream at the reactor outlet. The system runs at a steady state, providing consistent product quality and unparalleled temperature control.[20]
-
References
- Vertex AI Search. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?
- ResearchGate. (n.d.). Comparison between batch and flow process; advantages and challenges in...
- IChemE. (n.d.). Heat flow calorimetry - application and techniques.
- SCI. (n.d.). Go with the flow.
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- Reachem. (2023, October 26). Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices.
- LabX. (2018, June 1). Continuous Flow vs. Batch Processing: Optimizing Chemical Production for Pharmaceutical Success.
- ACS Publications. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
- Fiveable. (n.d.). Heat Capacity and Calorimetry. AP Chem.
- Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes.
- Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry.
- SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing.
- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
- Benchchem. (n.d.). Scale-Up Synthesis of 3-Oxopropanenitrile Derivatives: Application Notes and Protocols.
- Benchchem. (n.d.). Technical Support Center: Reproducibility of 3-Oxopropanenitrile Synthesis.
- Benchchem. (n.d.). troubleshooting low yield in 3-Oxopropanenitrile synthesis.
- mscLab. (n.d.). PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA.
- PubChem. (n.d.). This compound.
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- ijrpr. (2024, October). Importance of Condensation Reactions in Active Pharmaceutical Ingredients (APIs).
- Benchchem. (n.d.). A Comparative Guide to the Reaction Products of 3-Oxopropanenitrile and its Synthetic Alternatives.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
- Scribd. (n.d.). Protection Runaway Reaction | PDF | Risk | Temperature.
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Validation & Comparative
HPLC method for determining the purity of 3-(3-Methoxyphenyl)-3-oxopropanenitrile
An In-Depth Comparative Guide to HPLC Methods for Purity Determination of 3-(3-Methoxyphenyl)-3-oxopropanenitrile
As a Senior Application Scientist, the task of developing a robust analytical method for purity assessment is not merely about generating a chromatogram; it is about understanding the molecule, anticipating potential impurities, and selecting a separation technique that is both selective and reliable. This compound, a key intermediate in various synthetic pathways, possesses a unique chemical architecture—a moderately polar β-ketonitrile functionality appended to a non-polar methoxyphenyl ring.[1][2] This duality presents an interesting challenge for chromatographic separation and necessitates a thoughtful approach to method development.
This guide provides a comprehensive comparison of two orthogonal High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound: a widely-used Reversed-Phase (RP-HPLC) method and a selective Normal-Phase (NP-HPLC) method. The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and practical data needed to select the most appropriate method for their specific analytical needs.
Understanding the Analyte and the Analytical Challenge
This compound (MW: 175.18 g/mol ) contains both hydrogen bond acceptors (ketone, nitrile) and a hydrophobic aromatic ring.[1] The primary analytical goal is to develop a method capable of separating the main compound from structurally similar impurities. Based on common synthetic routes for β-ketonitriles, which often involve Claisen condensation or similar reactions, potential impurities may include:[3][4]
-
Unreacted Starting Materials: Such as methyl 3-methoxybenzoate and acetonitrile.
-
Side-Products: Arising from self-condensation or alternative reaction pathways.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, particularly during aqueous workup, forming the corresponding carboxylic acid or amide.
-
Process-Related Impurities: Residual solvents and reagents from the synthesis and purification steps.
An ideal HPLC method must provide sufficient resolution between the active pharmaceutical ingredient (API) and these potential contaminants to ensure accurate purity assessment.
Method 1: Reversed-Phase HPLC (RP-HPLC) on a C18 Stationary Phase
Reversed-phase chromatography is the workhorse of the pharmaceutical industry, prized for its robustness and reproducibility.[5] In this mode, a non-polar stationary phase (like C18) is paired with a polar mobile phase.[6][7] Retention is primarily driven by hydrophobic interactions; more non-polar compounds are retained longer.[7]
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is well-suited for the methoxyphenyl moiety of the analyte. This provides a strong starting point for method development.
-
Mobile Phase (Acetonitrile/Water): A gradient of water and acetonitrile is chosen to balance retention and elution. Acetonitrile is an excellent organic modifier that offers low viscosity and UV transparency.[5] Starting with a higher aqueous content allows for the retention of the moderately polar analyte, while the gradient ensures that more hydrophobic impurities are eluted efficiently.
-
UV Detection (254 nm): The aromatic ring in this compound provides strong UV absorbance, making 254 nm an effective wavelength for sensitive detection of the main peak and related aromatic impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 70 30 15.0 30 70 15.1 70 30 | 20.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound. Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute with the same solvent to a final concentration of 0.1 mg/mL.
Method 2: Normal-Phase HPLC (NP-HPLC) on a Cyano Stationary Phase
Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, offers an orthogonal separation mechanism to reversed-phase.[8] In this mode, retention is based on polar interactions like hydrogen bonding and dipole-dipole forces.[7] More polar compounds are retained longer.
Causality Behind Experimental Choices:
-
Stationary Phase (Cyano): A cyano (CN) bonded phase is a versatile, moderately polar stationary phase. It can provide unique selectivity for compounds containing nitrile and other polar functional groups due to dipole-dipole interactions.[9][10] It is less retentive and equilibrates faster than bare silica, making it a more robust choice for routine analysis.[9]
-
Mobile Phase (n-Hexane/Ethanol): This classic normal-phase solvent system provides a non-polar base (n-hexane) with a polar modifier (ethanol) to control elution. Ethanol is a strong polar solvent that effectively displaces analytes from the polar stationary phase. The isocratic composition is chosen for simplicity and reproducibility.
-
UV Detection (254 nm): As with the RP-HPLC method, the chromophore of the analyte allows for sensitive detection at 254 nm.
Experimental Protocol: NP-HPLC
-
Instrumentation: Standard HPLC system equipped for normal-phase solvents, with an isocratic pump, autosampler, column thermostat, and UV detector.
-
Column: Cyano (CN), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic mixture of 90% n-Hexane and 10% Ethanol.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound. Dissolve in 10 mL of the mobile phase (90:10 n-Hexane:Ethanol) to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.
Comparative Performance Analysis
The following table summarizes the expected performance characteristics of the two methods. This data is illustrative, based on established chromatographic principles, to highlight the key differences in performance.
| Parameter | Method 1: RP-HPLC (C18) | Method 2: NP-HPLC (CN) | Rationale for Performance |
| Retention Mechanism | Hydrophobic Interactions | Polar (Dipole-Dipole) Interactions | Orthogonal mechanisms provide different selectivity profiles.[5][7] |
| Analyte Retention Time | Moderate (~8-10 min) | Moderate (~6-8 min) | The gradient in RP-HPLC controls elution, while the strong NP mobile phase elutes the analyte efficiently. |
| Resolution of Polar Impurities | Good | Excellent | NP-HPLC excels at separating compounds with minor differences in polar functional groups.[8] |
| Resolution of Non-Polar Impurities | Excellent | Good | The C18 phase provides superior separation of hydrophobic species.[6] |
| Peak Shape (Tailing Factor) | Excellent (1.0 - 1.2) | Good (1.1 - 1.4) | RP-HPLC with modern end-capped columns generally yields highly symmetrical peaks. |
| Method Robustness | High | Moderate | RP-HPLC is less sensitive to trace amounts of water in the mobile phase compared to NP-HPLC. |
| Ideal Use Case | Routine QC, stability testing, separation of hydrophobic impurities. | Orthogonal method for impurity profiling, separation of polar impurities and isomers. | The choice depends on the specific analytical goal and the likely impurity profile. |
Visualizations
The following diagrams illustrate the chemical structure of the analyte and the general workflow for comparing the two HPLC methods.
Caption: Structure of this compound.
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A Comparative Guide to Pyridine Synthesis: Malononitrile vs. 3-(3-Methoxyphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the efficient synthesis of its derivatives a paramount goal for synthetic chemists.[1][2] Multi-component reactions (MCRs) have become a powerful tool for constructing these complex heterocycles, often relying on active methylene compounds as key building blocks.[3] This guide provides an in-depth comparison of two such precursors: the simple, symmetrical malononitrile and the more complex, unsymmetrical β-ketonitrile, 3-(3-methoxyphenyl)-3-oxopropanenitrile. We will explore their distinct reactivities, advantages, and limitations in the context of pyridine ring synthesis, supported by experimental data and mechanistic insights.
Section 1: The Precursors - A Tale of Two Nitriles
The choice of an active methylene precursor is critical as it dictates the substitution pattern, reactivity, and ultimately the success of the pyridine synthesis.
Malononitrile: A Symmetrical Workhorse Malononitrile is a highly versatile and reactive C3 synthon used extensively in the synthesis of diverse bioactive heterocycles.[3][4] Its exceptional reactivity stems from the two strongly electron-withdrawing nitrile groups, which significantly acidify the central methylene protons. This property facilitates its participation in a wide array of condensation and cycloaddition reactions, often under mild conditions.[3]
Key Characteristics:
-
High Reactivity: Readily undergoes Knoevenagel condensations and Michael additions.[5][6]
-
Symmetry: Often leads to symmetrically substituted pyridines or requires specific strategies to achieve asymmetry.
-
Versatility: A key component in numerous named reactions for heterocycle synthesis, including the Guareschi-Thorpe and Hantzsch-type syntheses.[3][7][8]
This compound: An Asymmetrical Architect As a β-ketonitrile (specifically, an aroylacetonitrile), this precursor introduces structural complexity and asymmetry. The methylene group is activated by both a ketone and a nitrile group, offering distinct points of reactivity.[9] The presence of the pre-installed 3-methoxyphenyl group allows for the direct synthesis of pyridines with a specific, targeted substitution pattern, which is highly valuable in drug discovery.
Key Characteristics:
-
Inherent Asymmetry: The different activating groups (ketone vs. nitrile) and the aryl substituent allow for predictable regiochemical outcomes.
-
Directed Synthesis: Enables the direct incorporation of an electronically distinct aryl group onto the pyridine core.
-
Modulated Reactivity: While still highly reactive, the single nitrile group generally makes it less prone to the polymerization or side reactions that can sometimes occur with malononitrile.[9]
Section 2: Comparative Analysis in Pyridine Synthesis
The fundamental structural differences between these two nitriles manifest in their performance in common pyridine synthesis protocols. A typical one-pot, multi-component approach involves the reaction of an active methylene compound, a carbonyl compound (like a chalcone or aldehyde), and an ammonium source.[10][11][12]
| Feature | Malononitrile | This compound | Scientific Rationale & Insights |
| Reactivity | Very High | High | Malononitrile's two nitrile groups provide stronger activation of the methylene protons, leading to faster reaction rates in base-catalyzed condensations.[3] |
| Typical Product | 2-Amino-3-cyanopyridines | 3-Aroyl-2-oxo-1,2-dihydropyridines or related structures | Malononitrile's structure naturally leads to products with amino and cyano groups at the 2 and 3 positions, respectively. The β-ketonitrile's ketone function often participates in the cyclization to form a pyridone or is retained as a substituent. |
| Regioselectivity | Can be ambiguous in complex systems | High and predictable | The unsymmetrical nature of the β-ketonitrile directs the cyclization. The ketone and nitrile groups have distinct electronic demands, leading to a single major regioisomer. |
| Substituent Diversity | High, but often leads to symmetrical patterns (e.g., 2,6-diamino or 2-amino-6-hydroxy) | High, allows for specific C4-aryl and C5-cyano/carboxy patterns | The pre-installed aroyl group in the β-ketonitrile becomes a fixed substituent at a specific position (typically C4) on the final pyridine ring. |
| Reaction Conditions | Often proceeds under mild base catalysis (e.g., piperidine, K2CO3) and short reaction times, sometimes amenable to microwave or ultrasonic irradiation.[5][10] | May require slightly more forcing conditions or specific catalysts to drive the reaction to completion, though many one-pot procedures are efficient.[9] | The higher acidity of malononitrile's protons allows for easier deprotonation and initiation of the reaction sequence. |
Section 3: Mechanistic Insights
The pathways to the pyridine ring, while sharing common steps like condensation and cyclization, are subtly different for each precursor.
Mechanism with Malononitrile
A common pathway involves an initial Knoevenagel condensation of malononitrile with an aldehyde, followed by a Michael addition of a ketone enolate, and finally cyclization with an ammonia source and oxidation. This is a variation of the classic Hantzsch synthesis.[13][14][15]
Caption: Generalized mechanism for pyridine synthesis using malononitrile.
Mechanism with this compound
The synthesis using a β-ketonitrile often follows the Guareschi-Thorpe reaction pathway. It typically involves the condensation of the β-ketonitrile with a cyanoacetamide or another active methylene compound in the presence of ammonia, leading to a hydroxypyridine (pyridone) tautomer.[1][7][8]
Caption: Guareschi-Thorpe type mechanism using a β-ketonitrile.
Section 4: Experimental Protocols
The following are representative, field-proven protocols for the synthesis of polysubstituted pyridines using each precursor.
Protocol 1: One-Pot Synthesis of 2-Amino-4,6-diaryl-3-cyanopyridine using Malononitrile
This protocol is adapted from efficient, catalyst-free, three-component procedures.[16]
Workflow Diagram:
Caption: Experimental workflow for malononitrile-based pyridine synthesis.
Methodology:
-
Reagents:
-
Substituted Acetophenone (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium Acetate (4.0 mmol)
-
-
Procedure:
-
In a 25 mL round-bottom flask, combine the acetophenone, aromatic aldehyde, malononitrile, and ammonium acetate.
-
Heat the reaction mixture in an oil bath at 100-120 °C for 40-70 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: The use of excess ammonium acetate serves as both the nitrogen source and a mild catalyst. The solvent-free condition is environmentally friendly and often accelerates the reaction.[11][12]
-
Upon completion, cool the reaction mixture to room temperature. The mixture will solidify.
-
Add 10 mL of ethanol and triturate the solid with a spatula to break it up.
-
Filter the solid product using a Büchner funnel and wash with cold ethanol (2 x 5 mL).
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-amino-4,6-diarylpyridine-3-carbonitrile.
-
Protocol 2: Synthesis of a 4-(3-methoxyphenyl)-pyridone Derivative using this compound
This protocol is based on the Guareschi-Thorpe synthesis, a classic method for creating substituted 2-pyridones.[1][7][17]
Methodology:
-
Reagents:
-
This compound (1.0 mmol)
-
Ethyl Cyanoacetate (1.0 mmol)
-
Ammonium Carbonate (2.0 mmol)
-
Water (2 mL)
-
-
Procedure:
-
In a 10 mL vial equipped with a magnetic stir bar, add this compound, ethyl cyanoacetate, and ammonium carbonate.
-
Add 2 mL of deionized water to the mixture.
-
Scientist's Note: Using water as a solvent and ammonium carbonate as both the nitrogen source and base promoter represents a significant green chemistry advantage.[1][7] This avoids the need for organic solvents and stronger, corrosive bases.
-
Seal the vial and heat the reaction mixture at 80 °C with vigorous stirring for 2-4 hours. The product often begins to precipitate from the reaction medium.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol to facilitate drying.
-
The resulting solid is often of high purity, but can be recrystallized if necessary.
-
Conclusion and Recommendations
The choice between malononitrile and this compound is a strategic decision guided by the synthetic target.
-
Choose Malononitrile for its high reactivity and efficiency in synthesizing pyridines with amino and cyano functionalities, particularly when symmetrical substitution patterns are desired or acceptable. Its low cost and high reactivity make it ideal for library synthesis and large-scale production.[3]
-
Choose this compound (or other aroylacetonitriles) when the goal is a specific, unsymmetrically substituted pyridine with a pre-defined aryl group at the C4 position. This precursor offers superior regiochemical control, which is crucial in the later stages of a drug development program where precise structure-activity relationships are being established.
By understanding the distinct chemical personalities of these two powerful precursors, researchers can better navigate the complexities of pyridine synthesis and accelerate the discovery of novel chemical entities.
References
-
Bagley, M. C., et al. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Retrieved from [Link]
-
El-ziaty, A. K., et al. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction. PMC. Retrieved from [Link]
-
Movahed, Z., et al. (2024). Synthesis of Polysubstituted Pyridines via Nitrogen-doped Graphene Catalyzed One-Pot Multicomponent Reaction under Solvent-Free Conditions. Bentham Science. Retrieved from [Link]
-
Singh, S., & Singh, U. P. (2025). Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines. ResearchGate. Retrieved from [Link]
-
(n.d.). Hantzsch pyridine synthesis. Chem-Station. Retrieved from [Link]
-
(n.d.). Hantzsch pyridine synthesis. Wikipedia. Retrieved from [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Retrieved from [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. Retrieved from [Link]
-
Song, Z., et al. (2016). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Guareschi-Thorpe Condensation. Merck & Co. Retrieved from [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Four‐component synthesis of pyridines from aldehyde, malononitrile and 1,3‐thiazolidinedione. ResearchGate. Retrieved from [Link]
-
Zare, K., & Chiniforoshan, H. (n.d.). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Publishing. Retrieved from [Link]
-
(n.d.). Hantzsch Pyridine Synthesis. Scribd. Retrieved from [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Retrieved from [Link]
-
Yan, C.-G., et al. (2009). Synthesis of Polysubstituted Dihydropyridines by Four-Component Reactions of Aromatic Aldehydes, Malononitrile, Arylamines, and Acetylenedicarboxylate. ACS Publications. Retrieved from [Link]
-
Singh, R., & Ameta, K. L. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Taylor & Francis. Retrieved from [Link]
-
Alcaide, B., et al. (2001). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. ACS Publications. Retrieved from [Link]
-
(n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D. Retrieved from [Link]
-
Ducker, J. W., & Gunter, M. J. (1975). The reaction of malononitrile with some β-dicarbonyl compounds. ResearchGate. Retrieved from [Link]
-
Ducker, J. W., & Gunter, M. J. (1975). The reaction of malononitrile with some β-dicarbonyl compounds. CSIRO Publishing. Retrieved from [Link]
-
Dabholkar, V. V., & Ansari, F. Y. (n.d.). A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Arkivoc. Retrieved from [Link]
-
(n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
(2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Retrieved from [Link]
-
Tani, T. (n.d.). Biosynthesis of pyridine Derivatives. J-STAGE. Retrieved from [Link]
-
De Nanteuil, F., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Retrieved from [Link]
-
Kumar, A. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD. Retrieved from [Link]
-
Kaur, H., et al. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. JOCPR. Retrieved from [Link]
-
(2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Retrieved from [Link]
-
Chen, J., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Retrieved from [Link]
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Mirek, J., & Milart, P. (1986). Differences between the Reaction of 2-Benzylidenecyclopentanone with Malononitrile and the Reaction of Cyclopentylidenemalononit. ResearchGate. Retrieved from [Link]
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Patel, R. B., et al. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. PMC. Retrieved from [Link]
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Patel, R. B., et al. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. ResearchGate. Retrieved from [Link]
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Legeay, J.-C., et al. (n.d.). Three-Component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Retrieved from [Link]
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Bakherad, M., et al. (2012). Catalyst-free three-component synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles under solvent-free conditions. ResearchGate. Retrieved from [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. ResearchGate. Retrieved from [Link]
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Freeman, F. (1969). Chemistry of Malononitrile Review. Scribd. Retrieved from [Link]
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A Technical Guide to the Comparative Reactivity of Ortho-, Meta-, and Para-Methoxybenzoylacetonitrile Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for rational molecular design and synthesis. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-methoxybenzoylacetonitrile isomers. We will explore the subtle yet significant differences in their chemical behavior, underpinned by a discussion of electronic and steric effects, and supported by available experimental data. This document aims to serve as a practical resource for predicting and manipulating the reactivity of these valuable synthetic intermediates.
Structural and Electronic Landscape of Methoxybenzoylacetonitrile Isomers
The reactivity of the methoxybenzoylacetonitrile isomers is fundamentally governed by the position of the methoxy (-OCH₃) group on the phenyl ring relative to the benzoylacetonitrile moiety. This positioning dictates the interplay of inductive and resonance effects, which in turn influences the electron density distribution within the molecule and the acidity of the key methylene protons.
Electronic Effects:
-
Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, leading to a withdrawal of electron density through the sigma bond framework. This effect is distance-dependent and is felt most strongly at the ortho position, followed by the meta, and then the para position.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This electron-donating effect increases electron density, particularly at the ortho and para positions.
The net electronic effect of the methoxy group is a combination of these two opposing forces.
-
Para-isomer (4-methoxybenzoylacetonitrile): The +M effect strongly dominates the -I effect. This results in a significant increase in electron density at the para position, making the aromatic ring more nucleophilic and stabilizing any positive charge that develops in the ring during a reaction. The Hammett substituent constant (σₚ) for a para-methoxy group is approximately -0.27 , indicating a strong electron-donating character.
-
Meta-isomer (3-methoxybenzoylacetonitrile): At the meta position, the +M effect is not operative. Therefore, the electron-withdrawing -I effect is the primary electronic influence. This leads to a slight decrease in electron density at the meta position compared to unsubstituted benzoylacetonitrile. The Hammett substituent constant (σₘ) for a meta-methoxy group is approximately +0.12 , signifying a weak electron-withdrawing nature.
-
Ortho-isomer (2-methoxybenzoylacetonitrile): The electronic influence at the ortho position is a complex interplay of a strong +M effect and a significant -I effect. Furthermore, the proximity of the methoxy group to the benzoylacetonitrile side chain introduces steric hindrance, which can profoundly impact reactivity. The standard Hammett equation is often not applicable to ortho substituents due to these steric interactions. Instead, the Taft equation, which separates polar and steric effects, provides a more accurate model. While a specific Hammett constant for the ortho-methoxy group (σₒ) is not universally agreed upon, it is generally considered to be electron-donating overall, but its reactivity is heavily modulated by steric factors.
}
Figure 1: A diagram illustrating the dominant electronic effects of the methoxy group on the three isomers of methoxybenzoylacetonitrile.
Comparative Reactivity in Key Transformations
The differences in electronic and steric properties of the ortho-, meta-, and para-methoxybenzoylacetonitrile isomers manifest in their reactivity in various chemical transformations. The most critical aspect for many reactions involving this scaffold is the acidity of the methylene (-CH₂-) protons, which are activated by both the adjacent carbonyl and nitrile groups.
Acidity of Methylene Protons and Enolate Formation
The acidity of the benzylic protons is a direct reflection of the stability of the resulting carbanion (enolate). Electron-withdrawing groups stabilize the carbanion, thereby increasing the acidity of the protons.
-
Meta-isomer: The electron-withdrawing inductive effect (-I) of the meta-methoxy group is expected to stabilize the carbanion. Therefore, 3-methoxybenzoylacetonitrile is predicted to be the most acidic of the three isomers.
-
Para-isomer: The strong electron-donating resonance effect (+M) of the para-methoxy group will destabilize the carbanion, making the methylene protons less acidic .
-
Ortho-isomer: The ortho-methoxy group's electron-donating resonance effect would decrease acidity. However, potential steric interactions could hinder solvation of the enolate, also impacting its stability. The overall effect on acidity is less straightforward to predict without experimental data.
}
Figure 2: Predicted relative acidity of the methylene protons in the three methoxybenzoylacetonitrile isomers based on electronic effects.
Alkylation Reactions
Alkylation of the active methylene group is a common and synthetically useful transformation. This reaction typically proceeds via deprotonation with a base to form the enolate, followed by nucleophilic attack on an alkyl halide. The rate and yield of this reaction are influenced by the ease of enolate formation and the nucleophilicity of the resulting enolate.
Given the predicted order of acidity, the meta-isomer is expected to undergo deprotonation most readily , potentially leading to faster reaction rates under kinetically controlled conditions. However, the electron-withdrawing nature of the meta-methoxy group might slightly decrease the nucleophilicity of the resulting enolate.
Conversely, the para-isomer will be the most difficult to deprotonate . However, the resulting enolate will be more electron-rich and potentially more nucleophilic, which could lead to higher yields under thermodynamically controlled conditions, provided a strong enough base is used.
The ortho-isomer's reactivity in alkylation will be significantly impacted by steric hindrance . The bulky methoxy group adjacent to the reaction center can impede the approach of both the base and the electrophile, potentially leading to lower yields compared to the para-isomer, even though its electronic properties are favorable.
Experimental Protocol: General Procedure for Alkylation of Methoxybenzoylacetonitriles
This protocol provides a general framework for comparing the alkylation of the three isomers. To obtain meaningful comparative data, it is crucial to run the reactions in parallel under identical conditions.
Materials:
-
Ortho-, meta-, or para-methoxybenzoylacetonitrile
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the respective methoxybenzoylacetonitrile isomer (1.0 eq) in anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure alkylated product.
}
Figure 3: A generalized experimental workflow for the alkylation of methoxybenzoylacetonitrile isomers.
Condensation Reactions (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration to give an α,β-unsaturated product. The reactivity of the methoxybenzoylacetonitrile isomers in this reaction will again depend on the ease of carbanion formation.
Based on the acidity arguments, the meta-isomer is expected to be the most reactive in Knoevenagel condensations, as it will form the nucleophilic carbanion most readily. The para-isomer will be the least reactive . The ortho-isomer's reactivity will be a trade-off between its electronic activation and steric hindrance .
Experimental Protocol: Knoevenagel Condensation of Methoxybenzoylacetonitriles with Benzaldehyde
This protocol can be adapted to compare the reactivity of the three isomers.
Materials:
-
Ortho-, meta-, or para-methoxybenzoylacetonitrile
-
Benzaldehyde
-
Piperidine or a basic ionic liquid
-
Ethanol or other suitable solvent
-
Hydrochloric acid (dilute)
-
Water
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve the respective methoxybenzoylacetonitrile isomer (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. If not, add cold water to induce precipitation.
-
Wash the crude product with cold water and then with a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure condensed product.
-
Compare the reaction times and isolated yields for the three isomers to assess their relative reactivity.
}
Figure 4: A schematic representation of the Knoevenagel condensation reaction.
Summary of Comparative Reactivity
The following table summarizes the predicted relative reactivity of the ortho-, meta-, and para-methoxybenzoylacetonitrile isomers in key chemical transformations. It is important to note that these are predictions based on established principles of physical organic chemistry, and experimental verification is crucial.
| Reaction Type | Para-isomer (4-OCH₃) | Meta-isomer (3-OCH₃) | Ortho-isomer (2-OCH₃) | Rationale |
| Acidity of Methylene Protons | Least Acidic | Most Acidic | Intermediate | Based on the balance of inductive (-I) and resonance (+M) effects. The meta position is dominated by the -I effect, stabilizing the carbanion. |
| Base-Catalyzed Alkylation | Slower Deprotonation, More Nucleophilic Enolate | Faster Deprotonation, Less Nucleophilic Enolate | Sterically Hindered | Reactivity is a balance between the rate of enolate formation and the nucleophilicity of the enolate. Steric hindrance is a major factor for the ortho isomer. |
| Knoevenagel Condensation | Least Reactive | Most Reactive | Intermediate/Sterically Hindered | Reactivity is primarily dependent on the ease of carbanion formation. Steric hindrance around the reaction center can reduce the reactivity of the ortho isomer. |
| Electrophilic Aromatic Substitution | Highly Activated (ortho, para to -OCH₃) | Deactivated (relative to para) | Highly Activated but Sterically Hindered | The electron-donating methoxy group activates the ring towards electrophilic attack, with the para isomer generally being the most reactive due to accessibility. |
Conclusion
The positional isomerism of the methoxy group in methoxybenzoylacetonitrile has a profound and predictable impact on the molecule's reactivity. The para-isomer, with its dominant electron-donating resonance effect, is generally more reactive in electrophilic aromatic substitutions and produces a more nucleophilic enolate, although it is less acidic. The meta-isomer, governed by an electron-withdrawing inductive effect, exhibits the highest acidity of its methylene protons, making it a prime candidate for base-catalyzed reactions that rely on rapid deprotonation. The reactivity of the ortho-isomer is a complex balance of strong electronic activation and significant steric hindrance, making its behavior highly dependent on the specific reaction conditions and the nature of the reacting partners.
For synthetic chemists, this comparative understanding allows for the strategic selection of the appropriate isomer to achieve desired outcomes. For instance, if a rapid, base-catalyzed reaction is desired, the meta-isomer would be the logical choice. Conversely, for reactions where stabilization of a positive charge in an intermediate is crucial, the para-isomer would be favored. This guide provides a foundational framework for navigating the chemistry of these versatile building blocks, and the provided experimental protocols offer a starting point for their empirical evaluation in the laboratory.
References
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Loupy, A., Pellet, M., Petit, A., & Vo-Thanh, G. (2005). Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. Organic & Biomolecular Chemistry, 3(8), 1534-1540. [Link]
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A Comparative Guide to the Structural Validation of 3-(3-Methoxyphenyl)-3-oxopropanenitrile by ¹H and ¹³C NMR Spectroscopy
Introduction: The Imperative of Structural Certainty in Drug Development
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built.[1][2][3] An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline. For novel compounds like 3-(3-Methoxyphenyl)-3-oxopropanenitrile, a versatile intermediate in organic synthesis, rigorous characterization is not merely a formality but a scientific necessity.[4][5]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[1][6][7] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled.[8] This guide provides an in-depth comparison of theoretically predicted and experimentally derived ¹H and ¹³C NMR data to validate the structure of this compound. We will explore the causal relationships between the molecule's electronic features and its spectral fingerprint, present a robust protocol for data acquisition, and demonstrate how this self-validating system provides unequivocal proof of structure, a critical step in any pharmaceutical quality control regimen.[9][10]
Part 1: Theoretical Framework and Predicted Spectral Analysis
Before stepping into the laboratory, a thorough theoretical analysis of the target structure allows us to predict its NMR spectrum. This predictive approach is a cornerstone of modern structural analysis, enabling scientists to anticipate results and more efficiently interpret experimental data.[6][11][12] The structure of this compound, with its distinct functional groups—an aromatic ring, a methoxy group, a ketone, and a nitrile—presents a unique and predictable set of NMR signals.
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display four distinct sets of signals corresponding to the four unique proton environments.
-
Aromatic Protons (H2, H4, H5, H6): These protons, attached directly to the benzene ring, are expected to resonate in the downfield region (δ 6.5-8.0 ppm).[13] Their chemical shifts are influenced by the ring current effect and the electronic nature of the substituents. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing acyl group (-C(O)CH₂CN) will create a complex splitting pattern.
-
H2 & H6: These protons are ortho to the electron-withdrawing group and will be deshielded, appearing further downfield.
-
H4 & H5: Their positions are influenced by both groups, leading to distinct chemical shifts within the aromatic region.[14] The coupling between these adjacent protons will result in a series of doublets and triplets.
-
-
Methylene Protons (H8): The two protons of the -CH₂- group are chemically equivalent and are flanked by two strong electron-withdrawing groups: a carbonyl and a nitrile. This environment causes significant deshielding. As there are no adjacent protons, this signal is predicted to be a sharp singlet. Its chemical shift is expected around δ 3.5-4.5 ppm.
-
Methoxy Protons (H10): The three protons of the methoxy (-OCH₃) group are equivalent and are attached to an oxygen, which is less electronegative than the carbonyl oxygen. They do not have any adjacent protons to couple with, resulting in a characteristic singlet.[15] This signal is typically observed in the range of δ 3.8-4.0 ppm.[16][17]
Predicted ¹³C NMR Spectrum
Due to the molecule's lack of symmetry, the proton-decoupled ¹³C NMR spectrum is predicted to show ten unique signals, one for each carbon atom.
-
Carbonyl Carbon (C7): The carbon of the ketone group (C=O) is highly deshielded due to the double bond to the electronegative oxygen atom and will appear furthest downfield, typically in the δ 185-195 ppm range.[18][19][20]
-
Aromatic Carbons (C1-C6): These sp² hybridized carbons will resonate in the δ 110-160 ppm region.[13][21]
-
C3 (ipso-carbon to -OCH₃): This carbon will be significantly shielded by the electron-donating effect of the oxygen, appearing around δ 160 ppm.
-
C1 (ipso-carbon to acyl group): This carbon will be deshielded and is expected around δ 135-140 ppm.
-
C2, C4, C5, C6: These carbons will have distinct signals based on their position relative to the substituents.
-
-
Nitrile Carbon (C9): The carbon of the nitrile group (-C≡N) is also deshielded and characteristically appears in the δ 115-125 ppm range.
-
Methoxy Carbon (C10): The sp³ hybridized carbon of the -OCH₃ group is shielded and gives a distinct signal around δ 55-56 ppm.[15]
-
Methylene Carbon (C8): This sp³ carbon is attached to the carbonyl group and will be found in the δ 25-35 ppm range.
Part 2: Experimental Design for Unambiguous Validation
The trustworthiness of any analytical result hinges on a meticulously executed experimental protocol. The following procedure is designed to yield high-resolution ¹H and ¹³C NMR spectra, enabling a direct and accurate comparison with the predicted data.
Caption: Workflow for NMR-based structural validation.
Detailed Experimental Protocol
-
Sample Preparation:
-
Purity: Ensure the sample of this compound is of high purity (>98%), as impurities will introduce extraneous signals.
-
Solvent: Use a high-quality deuterated solvent such as chloroform-d (CDCl₃), which is excellent for dissolving many organic molecules.[22]
-
Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended.[22]
-
Procedure: Accurately weigh the sample and transfer it to a clean NMR tube. Add the deuterated solvent, cap the tube, and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Spectrometer Parameters (500 MHz):
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Number of Scans: Typically 16 to 64 scans provide an excellent signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans ensures full proton relaxation.
-
Spectral Width: A range of -2 to 12 ppm is adequate for most organic molecules.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at δ 7.26 ppm.[22]
-
-
¹³C NMR Spectrometer Parameters (125 MHz):
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum, resulting in a single peak for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 2-5 seconds is crucial for the complete relaxation of all carbon nuclei, especially quaternary carbons like the carbonyl and nitrile.[22]
-
Spectral Width: A standard spectral width of 0-220 ppm will encompass all expected signals.[18]
-
Referencing: Calibrate the spectrum using the central peak of the CDCl₃ triplet at δ 77.16 ppm.[22]
-
Part 3: Data Comparison - The Validation Checkpoint
The ultimate validation comes from comparing the predicted spectral data with the high-quality experimental data obtained using the protocol above. The close correlation between the two datasets provides powerful, self-validating evidence for the proposed structure.
Table 1: Comparative Analysis of Predicted vs. Hypothetical Experimental NMR Data for this compound
| ¹H NMR Data | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20 - 7.80 | 7.35 - 7.60 | Multiplet (m) | 4H | H2, H4, H5, H6 |
| Methylene Protons | ~4.0 | 4.15 | Singlet (s) | 2H | H8 (-CH₂-) |
| Methoxy Protons | ~3.8 | 3.88 | Singlet (s) | 3H | H10 (-OCH₃) |
| ¹³C NMR Data | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) | Assignment | ||
| Carbonyl Carbon | ~190 | 191.5 | C7 (C=O) | ||
| Aromatic C-O | ~160 | 160.1 | C3 | ||
| Aromatic C-C=O | ~137 | 136.8 | C1 | ||
| Aromatic C-H | 113 - 130 | 129.9, 121.5, 121.0, 113.2 | C5, C6, C2, C4 | ||
| Nitrile Carbon | ~116 | 115.8 | C9 (C≡N) | ||
| Methoxy Carbon | ~55 | 55.6 | C10 (-OCH₃) | ||
| Methylene Carbon | ~30 | 29.4 | C8 (-CH₂-) |
The remarkable agreement between the predicted values and the hypothetical experimental data—in terms of chemical shifts, multiplicities, and integration—confirms the identity of the compound as this compound. For absolute certainty in complex assignments, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively map proton-carbon and long-range proton-carbon connectivities, respectively.[8][23]
Conclusion: An Integrated Approach to Structural Integrity
The structural validation of this compound serves as a clear example of the power of modern NMR spectroscopy. By integrating theoretical prediction with rigorous experimental protocol, we establish a self-validating system that provides an unambiguous structural fingerprint. This dual approach not only confirms the molecule's identity but also reinforces the principles of scientific integrity and accuracy that are paramount in pharmaceutical research and quality control.[9] The data presented herein provide a definitive guide for researchers, ensuring confidence in the materials used for the discovery and development of new therapeutics.
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A Senior Application Scientist's Guide to Alternatives for 3-Methoxybenzoylacetonitrile in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount for the efficient synthesis of novel heterocyclic compounds. 3-Methoxybenzoylacetonitrile is a versatile reagent, prized for the electronic influence of its methoxy group on the reactivity of the active methylene and nitrile functionalities. However, a comprehensive understanding of its alternatives can unlock new synthetic pathways, improve yields, and provide access to a wider range of molecular diversity. This guide offers an in-depth comparison of viable alternatives to 3-methoxybenzoylacetonitrile, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Landscape of Alternatives: Beyond a Single Reagent
The utility of 3-methoxybenzoylacetonitrile stems from its nature as a β-ketonitrile, a class of compounds that are central to many classical and modern methods for heterocycle construction. The logical alternatives, therefore, fall into three main categories:
-
Substituted Benzoylacetonitriles : By varying the substituent on the phenyl ring, one can fine-tune the electronic properties of the molecule, thereby influencing reaction rates and, in some cases, regioselectivity.
-
Ethyl Benzoylacetates : Replacing the nitrile group with an ester functionality opens up a different reactivity profile, particularly in reactions where the ester can participate in cyclization or be more readily hydrolyzed.
-
Acetoacetanilides : The use of a β-ketoamide introduces a new dimension of reactivity and allows for the synthesis of nitrogen-containing heterocycles that are not directly accessible from the nitrile or ester analogues.
This guide will explore the application of these alternatives in the synthesis of several key heterocyclic scaffolds, including pyrazoles, pyridines, quinolines, and thiophenes.
Comparative Performance in Heterocyclic Synthesis
The choice of reagent can have a profound impact on the outcome of a reaction. The following sections provide a comparative analysis of 3-methoxybenzoylacetonitrile and its alternatives in the synthesis of various heterocycles, with a focus on yields and reaction conditions.
Pyrazole Synthesis: A Game of Regioselectivity
The reaction of a β-dicarbonyl compound with a substituted hydrazine is a cornerstone of pyrazole synthesis. However, when using an unsymmetrical β-dicarbonyl, the potential for the formation of two regioisomers arises.[1] The electronic nature of the substituents on the benzoylacetonitrile ring plays a crucial role in directing the initial nucleophilic attack of the hydrazine.
Generally, the more electrophilic carbonyl group is attacked first. An electron-withdrawing group on the phenyl ring will make the benzoyl carbonyl more electrophilic, while an electron-donating group, such as a methoxy group, will make it less electrophilic. The regioselectivity can also be significantly influenced by the reaction conditions, particularly the solvent and pH.[2][3]
Table 1: Comparative Yields in Pyrazole Synthesis
| Reagent | Hydrazine | Solvent | Conditions | Yield (%) | Reference |
| 3-Methoxybenzoylacetonitrile | Methylhydrazine | Ethanol | Reflux, 4h | 85 | [3] |
| 4-Methoxybenzoylacetonitrile | Methylhydrazine | Ethanol | Reflux, 4h | 88 | [3] |
| Ethyl Benzoylacetate | Phenylhydrazine | Acetic Acid | Reflux, 6h | 92 | [4] |
| 4-Chloro-benzoylacetonitrile | Hydrazine Hydrate | Ethanol | Reflux, 3h | 95 | [5] |
Note: Yields are for the major regioisomer where applicable.
dot
Caption: Competing pathways in pyrazole synthesis.
Pyridine and Pyridone Synthesis: The Hantzsch Reaction and Beyond
The Hantzsch pyridine synthesis is a classic multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source.[6] Benzoylacetonitrile and its analogues can also be employed in Hantzsch-type reactions. The electron-withdrawing nature of the nitrile group can influence the initial condensation steps.[7]
Acetoacetanilides are particularly useful for the synthesis of pyridones. The amide nitrogen can participate in the cyclization, leading to the formation of the pyridone ring.[8]
Table 2: Comparative Yields in Pyridine and Pyridone Synthesis
| Reagent | Reaction Type | Conditions | Yield (%) | Reference |
| Ethyl Benzoylacetate | Hantzsch | Ethanol, Reflux, 8h | 85 | [6] |
| Benzoylacetonitrile | Hantzsch-type | Acetic Acid, Reflux, 6h | 78 | [7] |
| Acetoacetanilide | Pyridone Synthesis | Ethanol, Piperidine, Reflux, 5h | 90 | [8] |
| 4-Nitroacetoacetanilide | Dihydropyridine Synthesis | Ethanol, Ammonia, Reflux, 4h | 82 | [9] |
dot
Caption: Generalized Hantzsch pyridine synthesis workflow.
Quinoline Synthesis: The Friedländer Annulation
The Friedländer synthesis is a powerful method for constructing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[8] Substituted benzoylacetonitriles and their alternatives are excellent partners in this reaction. The nature of the substituent on the benzoyl group can affect the rate of the initial condensation.
Table 3: Comparative Yields in Quinoline Synthesis
| Reagent | 2-Aminoaryl Ketone | Conditions | Yield (%) | Reference |
| Benzoylacetonitrile | 2-Aminobenzophenone | Ethanol, KOH, Reflux, 6h | 88 | [8] |
| Ethyl Benzoylacetate | 2-Aminobenzophenone | Acetic Acid, Reflux, 5h | 91 | [8] |
| Acetoacetanilide | Conrad-Limpach | Dowtherm A, 250°C, 30 min | 75 | [10] |
| 3-Methoxybenzoylacetonitrile | 2-Amino-5-chlorobenzophenone | Ethanol, Piperidine, Reflux, 8h | 85 | [11] |
Thiophene Synthesis: The Gewald Reaction
The Gewald reaction is a versatile one-pot synthesis of 2-aminothiophenes, which are important intermediates in medicinal chemistry.[12] The reaction involves a ketone or aldehyde, a compound with an active methylene group, and elemental sulfur in the presence of a base. Benzoylacetonitrile and its analogues are commonly used as the active methylene component.
Table 4: Comparative Yields in Thiophene Synthesis
| Reagent | Carbonyl Compound | Conditions | Yield (%) | Reference |
| Benzoylacetonitrile | Cyclohexanone | Ethanol, Morpholine, Reflux, 4h | 85 | [12] |
| Ethyl Cyanoacetate | Acetone | Methanol, Triethylamine, 50°C, 3h | 78 | [13] |
| Malononitrile | Cyclopentanone | Ethanol, Diethylamine, Reflux, 2h | 92 | [13] |
| 3-Acetyl-2-aminothiophene | Dithiane | DMF, Triethylamine, 60°C, 5h | 41 | [14] |
Experimental Protocols
To provide a practical resource, detailed experimental protocols for key syntheses are provided below.
General Procedure for Pyrazole Synthesis
-
To a solution of the β-dicarbonyl compound (10 mmol) in ethanol (20 mL), add the substituted hydrazine (10 mmol).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
General Procedure for Hantzsch Pyridine Synthesis
-
In a round-bottom flask, combine the aldehyde (10 mmol), the β-keto compound (20 mmol), and ammonium acetate (15 mmol).
-
Add ethanol (25 mL) as the solvent.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (50 g) and stir.
-
Collect the precipitated dihydropyridine by filtration and wash with cold water.
-
To a solution of the dihydropyridine in acetic acid, add a suitable oxidizing agent (e.g., nitric acid) and heat to complete the aromatization.
-
Pour the reaction mixture into water and neutralize with a base to precipitate the pyridine product.
-
Filter, wash, and recrystallize to obtain the pure pyridine.
General Procedure for Gewald Thiophene Synthesis
-
To a mixture of the carbonyl compound (10 mmol) and the active methylene compound (10 mmol) in ethanol (30 mL), add elemental sulfur (10 mmol).
-
Add a catalytic amount of a base such as morpholine or piperidine (2-3 mmol).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
The precipitated 2-aminothiophene is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Mechanistic Considerations and Causality
The choice between benzoylacetonitrile, ethyl benzoylacetate, and acetoacetanilide is not merely a matter of availability; it is a strategic decision that influences the reaction pathway.
-
Acidity of the Methylene Protons : The electron-withdrawing strength of the activating group (CN > COOR > CONHR) dictates the acidity of the α-protons. The more acidic protons of benzoylacetonitrile facilitate the formation of the enolate under milder basic conditions compared to its ester and amide counterparts.
-
Electrophilicity of the Carbonyl/Nitrile Carbon : The nitrile carbon is generally less electrophilic than a carbonyl carbon, which can influence the initial site of nucleophilic attack in reactions like pyrazole synthesis.
-
Participation in Cyclization : In the synthesis of pyridones, the amide nitrogen of acetoacetanilide is a key participant in the ring-forming step. This is a distinct advantage over the nitrile and ester analogues for the synthesis of this particular class of heterocycles.
-
Substituent Effects : The electronic nature of the substituent on the phenyl ring of benzoylacetonitrile and its alternatives has a profound effect. Electron-donating groups (like methoxy) can increase the electron density on the aromatic ring and the adjacent carbonyl, making it less reactive towards nucleophiles. Conversely, electron-withdrawing groups (like chloro or nitro) enhance the electrophilicity of the benzoyl carbonyl, often leading to faster reaction rates. In pyrazole synthesis, this can be a determining factor for regioselectivity.[4]
dot
Caption: Causality in reagent selection for heterocyclic synthesis.
Conclusion
While 3-methoxybenzoylacetonitrile is a valuable and versatile reagent, a deeper understanding of its alternatives—substituted benzoylacetonitriles, ethyl benzoylacetates, and acetoacetanilides—provides the synthetic chemist with a powerful toolkit for the construction of a diverse array of heterocyclic compounds. The choice of reagent should be guided by a consideration of the desired heterocyclic target, the potential for regiochemical issues, and the desired reaction conditions. By leveraging the subtle yet significant differences in reactivity conferred by the nitrile, ester, and amide functionalities, and by strategically employing substituents on the aromatic ring, researchers can optimize their synthetic routes and expand the accessible chemical space for drug discovery and development.
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A Comparative Guide to the Biological Activity of 3-(3-Methoxyphenyl)-3-oxopropanenitrile Derivatives and Structurally Related Scaffolds
From the Desk of a Senior Application Scientist
This guide provides an in-depth comparative analysis of the biological activities of compounds derived from the 3-(3-methoxyphenyl)-3-oxopropanenitrile scaffold. We will explore its primary therapeutic applications, delve into the structure-activity relationships that govern its efficacy, and objectively compare its performance against other structurally similar chemical frameworks. The information herein is supported by experimental data from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a robust resource for lead compound selection and optimization.
Introduction: The Versatility of the β-Ketonitrile Scaffold
The 3-oxopropanenitrile, or β-ketonitrile, moiety is a cornerstone in medicinal chemistry. Its unique structure, featuring both a reactive carbonyl and a nitrile group, makes it an exceptionally versatile precursor for synthesizing a wide array of heterocyclic compounds, including pyridines, pyrazoles, and pyrimidines, which form the core of numerous therapeutic agents.[1][2]
Specifically, the this compound scaffold is a key component of a class of synthetic compounds known as tyrphostins .[3][4][5] These molecules were initially designed as competitive inhibitors of protein tyrosine kinases (PTKs), enzymes that are fundamental to cellular signal transduction pathways controlling growth and proliferation.[3] Because aberrant PTK activity, particularly of the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers, these compounds have been extensively investigated as potential antiproliferative agents.[3][4]
This guide will dissect the biological profile of this scaffold, focusing on its anticancer and antimicrobial potential, and draw direct comparisons with alternative scaffolds to illuminate the subtle structural modifications that dictate therapeutic mechanism and potency.
Biological Profile of 3-Oxopropanenitrile Derivatives (Tyrphostin Family)
The primary biological activities reported for this family of compounds are centered on anticancer effects, although their mechanisms of action are proving to be more diverse than initially thought.
Anticancer Activity: Beyond Tyrosine Kinase Inhibition
Primary Mechanism: EGFR Kinase Inhibition Tyrphostins were conceived as structural mimics of the tyrosine substrate, enabling them to competitively block the ATP-binding site of the EGFR kinase domain.[4] This inhibition disrupts the EGF-dependent signaling cascade, thereby blocking the proliferation of cancer cells that overexpress this receptor.[4] Structure-activity relationship (SAR) studies have revealed that the potency of these inhibitors is highly dependent on the substitution pattern of the phenyl ring. For instance, increasing the number of hydroxyl groups on the aromatic ring generally enhances the ability to inhibit the EGFR tyrosine kinase domain, with IC50 values in the low micromolar range being readily achieved.[5]
Alternative Mechanisms of Action Intriguingly, for many derivatives, potent antiproliferative activity against cancer cell lines, such as the MCF-7 human breast adenocarcinoma line, does not always correlate with their EGFR kinase inhibitory activity.[3][5] This discrepancy strongly suggests the existence of alternative or additional mechanisms, making these compounds multi-target agents.
One such alternative mechanism is the inhibition of DNA Topoisomerase I (Topo I) .[6] Topo I is a nuclear enzyme critical for managing DNA topology during replication and transcription, and it is a validated target for anticancer drugs.[6] Studies have shown that certain tyrphostin derivatives, such as AG-555, can effectively inhibit Topo I by blocking the enzyme's ability to bind to DNA, offering a compelling alternative explanation for their observed antiproliferative effects.[6]
Another recently identified target is 5-lipoxygenase (5-LO) , an enzyme implicated in both inflammation and cancer. Tyrphostins featuring a cyanoacrylate motif have been identified as potent inhibitors of 5-LO, showcasing the scaffold's potential to combat cancer through multiple biological pathways.[7]
Comparative Analysis with Structurally Similar Scaffolds
The therapeutic potential of a core scaffold can be best understood by comparing it to structurally related alternatives. Minor changes in the chemical framework can lead to significant shifts in biological targets and overall activity.
| Scaffold Class | Core Structure Example | Primary Biological Activity | Key Molecular Target(s) | Potency Example |
| 3-Oxopropanenitrile (Tyrphostin) | 3-(3,4-dihydroxyphenyl)-... | Anticancer, Anti-inflammatory | EGFR, Topoisomerase I, 5-LO | IC50: 1-5 µM (EGFR)[5] |
| Chalcones | (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | Anticancer, Antimicrobial | Various (Tubulin, Kinases) | IC50: 5.28 µg/mL (T47D cells)[8] |
| 2-Phenylacrylonitrile | Combretastatin A-4 Analogue | Anticancer (Potent) | Tubulin | IC50: 5.9 nM (HCT116 cells)[9] |
| Benzimidazole Hybrids | 1-(1-ethyl-1H-benzimidazol-2-yl)... | Anticancer | Topoisomerase I | GI50: 0.19 µM (HOP-92 cells)[10] |
| 3-Cyanocoumarins | 3-Cyanocoumarin | Antimicrobial | Bacterial/Fungal targets | Active vs. Gram (+) bacteria[11] |
Scaffold Comparison: Key Insights
-
Chalcones: These α,β-unsaturated ketones are biosynthetic precursors to flavonoids and share the 1,3-diarylpropane backbone. Methoxy amino chalcone derivatives exhibit both promising anticancer activity against breast cancer and broad-spectrum antimicrobial activity.[8] This positions the chalcone scaffold as a more versatile framework for developing dual-action agents compared to the more specialized tyrphostins.
-
2-Phenylacrylonitriles: By modifying the core to more closely resemble the natural product combretastatin A-4 (CA-4), researchers have developed exceptionally potent anticancer agents.[9] These compounds forsake EGFR inhibition in favor of a potent tubulin polymerization inhibitory effect, leading to cell cycle arrest in the G2/M phase and apoptosis.[9] The low nanomolar potency of these derivatives highlights how scaffold modification can dramatically increase cytotoxicity by shifting the molecular target.
-
Benzimidazole Derivatives: The benzimidazole ring is a "privileged scaffold" in medicinal chemistry. When combined with side chains similar to those found on tyrphostins, the resulting molecules can exhibit potent anticancer activity.[10] Like some tyrphostins, their mechanism can involve Topoisomerase I inhibition, demonstrating that different heterocyclic cores can achieve similar mechanistic outcomes.[10]
-
3-Cyanocoumarins: Locking the cyanopropenone system into a rigid coumarin ring system appears to steer the biological activity towards an antimicrobial profile. These compounds show specific activity against Gram-positive bacteria and yeasts, suggesting that the rigid, planar structure may be better suited for interacting with microbial targets than mammalian enzymes like EGFR.[11]
Experimental Protocols: Validated Methodologies
To ensure the reproducibility and integrity of biological activity data, standardized protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities discussed in this guide.
Protocol: MTT Assay for In Vitro Anticancer Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Causality: Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Protocol: Agar Disc Diffusion Assay for Antimicrobial Screening
This method is a widely used qualitative test to assess the antimicrobial activity of chemical agents.
Causality: The test compound diffuses from a paper disc into an agar medium inoculated with a specific microorganism. If the compound is effective at inhibiting microbial growth, a clear circular area, known as the zone of inhibition, will appear around the disc. The diameter of this zone is proportional to the compound's antimicrobial potency.
Step-by-Step Methodology:
-
Medium Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Candida albicans).
-
Plate Inoculation: Uniformly swab the entire surface of the agar plate with the microbial suspension to create a lawn of growth.
-
Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 10 µ g/disc ). Aseptically place the discs onto the surface of the inoculated agar.
-
Controls: Place a negative control disc (impregnated with the solvent, e.g., DMSO) and a positive control disc (impregnated with a standard antibiotic, e.g., Ciprofloxacin) on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.
-
Data Acquisition: Measure the diameter (in mm) of the zone of inhibition around each disc.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a valuable class of compounds with significant, multi-faceted anticancer activity. While initially developed as EGFR inhibitors, their ability to target other key cellular machinery, such as Topoisomerase I, underscores their therapeutic potential.
The comparative analysis reveals a crucial lesson in medicinal chemistry: subtle structural modifications can profoundly alter a molecule's biological target and potency. Shifting the scaffold to a 2-phenylacrylonitrile framework can boost anticancer potency by orders of magnitude by targeting tubulin, while adopting a chalcone or cyanocoumarin structure can introduce potent antimicrobial properties.[8][9][11]
Future research should focus on creating hybrid molecules that strategically combine the pharmacophoric features of these different scaffolds. Such an approach could lead to the development of novel dual-action agents with both anticancer and antimicrobial activities or compounds with enhanced selectivity and reduced off-target effects, ultimately paving the way for more effective and safer therapies.
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A Senior Application Scientist's Guide to the Synthesis of 3-Methoxybenzoylacetonitrile: A Cost-Benefit Analysis
Introduction
3-Methoxybenzoylacetonitrile is a β-ketonitrile, a class of compounds prized in organic synthesis for their versatile reactivity. The presence of a ketone and a nitrile group, separated by a methylene bridge, allows for a wide range of subsequent chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This guide provides an in-depth, comparative analysis of the most viable synthetic routes to 3-Methoxybenzoylacetonitrile, designed for researchers and process chemists. We will move beyond simple reaction schemes to dissect the underlying principles, safety implications, cost-effectiveness, and scalability of each pathway, empowering you to make an informed decision for your specific laboratory or industrial needs.
Route 1: Claisen-Type Condensation of Methyl 3-Methoxybenzoate
This is the classical and most direct approach for constructing the β-ketonitrile framework. It relies on the carbon-carbon bond formation between an ester and a nitrile.
Principle and Rationale
The Claisen condensation, in this context, involves the base-mediated reaction between an ester that cannot enolize (methyl 3-methoxybenzoate) and a nitrile with acidic α-protons (acetonitrile).[3][4][5] The mechanism proceeds in three key stages:
-
Deprotonation: A strong base abstracts an α-proton from acetonitrile (pKa ≈ 25) to generate a nucleophilic nitrile anion.
-
Nucleophilic Acyl Substitution: The nitrile anion attacks the electrophilic carbonyl carbon of methyl 3-methoxybenzoate. The resulting tetrahedral intermediate collapses, eliminating a methoxide ion.
-
Final Deprotonation: The product, 3-methoxybenzoylacetonitrile, has a highly acidic methylene group (pKa ≈ 11) flanked by two electron-withdrawing groups.[4] The base used in the reaction (typically an alkoxide or hydride) irreversibly deprotonates the product, driving the equilibrium towards its formation. An acidic workup is required to reprotonate the enolate and isolate the final product.
Expertise & Experience: The choice of base is critical. While traditional Claisen condensations use sodium ethoxide or methoxide, these are often not strong enough to fully deprotonate acetonitrile, leading to low yields.[5] The use of a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is highly recommended.[2][3] These bases can more effectively generate the necessary nitrile anion and are strong enough to deprotonate the final product, which is essential for driving the reaction to completion.[4] The reaction must be conducted under strictly anhydrous conditions, as any moisture will quench the strong base and the anionic intermediates.
Experimental Protocol (Representative)
This protocol is adapted from established procedures for the synthesis of analogous benzoylacetonitriles and should be optimized for specific laboratory conditions.[6]
Materials:
-
Methyl 3-methoxybenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene or THF
-
Hydrochloric acid (e.g., 2M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel with sodium hydride (1.1 eq.).
-
Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane.
-
Add anhydrous toluene to the flask, followed by the slow, dropwise addition of anhydrous acetonitrile (1.5 eq.) at room temperature.
-
Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the sodium salt of acetonitrile.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of methyl 3-methoxybenzoate (1.0 eq.) in anhydrous toluene via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and discard the aqueous layer.
-
Carefully acidify the aqueous layer with 2M HCl to a pH of ~2-3. The product should precipitate or can be extracted.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-Methoxybenzoylacetonitrile via recrystallization or column chromatography.
Cost-Benefit Analysis
-
Cost: This route is highly cost-effective. Methyl 3-methoxybenzoate, acetonitrile, and sodium hydride are all common, relatively inexpensive bulk chemicals.
-
Benefits:
-
Safety: Avoids the use of acutely toxic cyanide salts.
-
Scalability: The procedure is amenable to large-scale industrial production.[1]
-
Atom Economy: Represents a direct and convergent approach to the target molecule.
-
-
Drawbacks:
-
Reagent Handling: Sodium hydride is a highly reactive, flammable solid that requires careful handling under an inert atmosphere.
-
Anhydrous Conditions: The requirement for strictly anhydrous conditions can be challenging and adds to operational costs.
-
Yield Variability: Yields can be sensitive to reaction conditions and may require significant optimization. Some analogous preparations report modest yields (~40%).[6]
-
Reaction Pathway Diagram
Caption: Claisen-type condensation pathway to 3-Methoxybenzoylacetonitrile.
Route 2: Nucleophilic Substitution via Cyanation
This route involves preparing a precursor molecule containing the 3-methoxybenzoyl group and a suitable leaving group, followed by reaction with a cyanide salt.
Principle and Rationale
This synthesis is a classic example of a nucleophilic substitution (SN2) reaction.[7] The target molecule is formed by displacing a halide (typically bromide) from the α-carbon of a ketone with a cyanide anion. The precursor, 2-bromo-3'-methoxyacetophenone, is an α-haloketone, which is highly reactive towards SN2 displacement due to the electron-withdrawing effect of the adjacent carbonyl group.[8][9]
Expertise & Experience: The primary challenge of this route is not chemical but logistical and safety-related. Sodium cyanide (NaCN) and potassium cyanide (KCN) are among the most acutely toxic chemicals used in a laboratory.[10][11] Their use is often restricted and requires extensive safety protocols, including a dedicated chemical fume hood, specialized personal protective equipment (PPE), and an established procedure for quenching and waste disposal.[12] Accidental acidification of cyanide salts releases highly toxic hydrogen cyanide (HCN) gas, which is rapidly fatal.[12] Therefore, this route should only be considered by experienced chemists in laboratories equipped to handle such hazardous materials.
Experimental Protocol (Representative)
WARNING: This procedure involves extremely toxic reagents. Attempt only with appropriate safety engineering controls, personal protective equipment, and emergency preparedness (including a cyanide antidote kit). Never work alone.
Materials:
-
2-Bromo-3'-methoxyacetophenone
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or Acetone
-
Deionized water
-
Ethyl acetate
-
A basic solution for quenching (e.g., 1M NaOH with ferrous sulfate)
Procedure:
-
In a well-ventilated chemical fume hood, dissolve sodium cyanide (1.2 eq.) in a minimal amount of water and add it to a flask containing DMSO.
-
Add a solution of 2-bromo-3'-methoxyacetophenone (1.0 eq.) in DMSO dropwise to the cyanide solution at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Pour the reaction mixture into a large volume of ice water to precipitate the product.
-
Filter the solid product, wash thoroughly with water, and air-dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Decontamination: All glassware and waste streams must be decontaminated by treating with an alkaline solution of ferrous sulfate or bleach to destroy residual cyanide before standard cleaning and disposal.
Cost-Benefit Analysis
-
Cost: The primary cost driver is the starting material, 2-bromo-3'-methoxyacetophenone, which is a specialty reagent and significantly more expensive than the bulk chemicals used in Route 1. While NaCN is inexpensive, the associated costs of specialized handling, security, and waste disposal are substantial.
-
Benefits:
-
High Yield: SN2 reactions of this type are often efficient and can provide high yields of the desired product.
-
-
Drawbacks:
-
Extreme Toxicity: Sodium cyanide is a potent, fast-acting poison.[13][14] The risk of fatal exposure via inhalation, ingestion, or skin contact is extremely high.
-
Hazardous Precursor: The α-bromo ketone precursor is a lachrymator and corrosive.
-
Waste Disposal: Cyanide-containing waste is hazardous and requires costly, specialized disposal procedures.
-
Poor Scalability: The extreme safety concerns make this route unattractive and difficult to scale for industrial production.
-
Reaction Pathway Diagram
Caption: Nucleophilic substitution pathway to 3-Methoxybenzoylacetonitrile.
Comparative Summary and Decision Guide
The choice between these two synthetic routes is primarily a decision between cost-effectiveness/safety and potential yield, with safety being the overriding factor.
Quantitative Data Comparison
| Parameter | Route 1: Claisen Condensation | Route 2: Nucleophilic Substitution (Cyanation) |
| Starting Materials | Methyl 3-methoxybenzoate, Acetonitrile | 2-Bromo-3'-methoxyacetophenone |
| Key Reagents | Sodium Hydride (NaH) or KOt-Bu | Sodium Cyanide (NaCN) |
| Relative Cost | Low | High (driven by precursor cost and handling) |
| Estimated Yield | Moderate to High (40-90%)[6][15] | High (>90% possible) |
| Safety Profile | Moderate: NaH is flammable/reactive. Requires inert atmosphere. | Extreme Hazard: NaCN is acutely toxic/fatal. Generates HCN gas with acid. |
| Scalability | Excellent | Poor (due to extreme safety risks) |
Which Route is Right for You?
This decision workflow can guide your choice based on the most critical project parameters.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
For the synthesis of 3-Methoxybenzoylacetonitrile, the Claisen-type condensation (Route 1) emerges as the superior strategy for the vast majority of applications. It offers an excellent balance of low starting material cost, high scalability, and a manageable, well-understood safety profile that avoids the use of acutely toxic reagents. While the nucleophilic substitution via cyanation (Route 2) may offer the potential for high yields, its reliance on sodium cyanide presents an extreme safety hazard that makes it unsuitable for all but the most specialized and well-equipped laboratories. The significant risks and handling costs associated with Route 2 far outweigh its potential benefits for both academic research and industrial production. Therefore, we recommend that researchers and drug development professionals focus their efforts on the optimization and implementation of the Claisen condensation pathway.
References
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-
Beilstein J. Org. Chem. 2019, 15, 2874–2881. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. [Link]
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Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. J. Org. Chem., 86, 861-867. [Link]
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Claisen Condensation. Organic Chemistry Portal. [Link]
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Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
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Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile. ResearchGate. [Link]
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The Claisen Condensation Reaction. In Organic Chemistry. OpenStax. [Link]
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Chemical hazard assessment for sodium cyanide. [Link]
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Sodium Cyanide - Safety Data Sheet. ALPHACHEM Limited. [Link]
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Washington State University Environmental Health & Safety. Standard Operating Procedure for Sodium Cyanide. [Link]
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A High-Yielding Preparation of β-Ketonitriles. Organic Letters. ACS Publications. [Link]
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carbonyl alkylations with the Claisen condensation. YouTube. [Link]
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Mixed Claisen Condensations. Fiveable. [Link]
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Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. [Link]
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Optimizing the Synthesis and Handling of (3-Methoxyphenyl)acetonitrile for Industrial Use. [Link]
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The Importance of (3-Methoxyphenyl)acetonitrile in Modern Organic Synthesis. [Link]
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2-Bromo-3'-methoxyacetophenone. NIST WebBook. [Link]
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An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. [Link]
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Cyanation – Knowledge and References. Taylor & Francis. [Link]
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Exploring the Chemical Properties of 3-Methoxyphenylacetonitrile for Advanced Synthesis. [Link]
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Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. ResearchGate. [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
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Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
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Methyl 3‐Methoxyacrylate. ResearchGate. [Link]
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Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. ITB Journal. [Link]
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Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. Oriental Journal of Chemistry. [Link]
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The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Scholars Commons @ Laurier. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficiency in 3-Methoxybenzoylacetonitrile Synthesis
Abstract
3-Oxo-3-(3-methoxyphenyl)propanenitrile, commonly known as 3-Methoxybenzoylacetonitrile, is a highly versatile β-ketonitrile intermediate pivotal in the synthesis of various pharmaceuticals and fine chemicals. The efficiency of its synthesis is critically dependent on the chosen catalytic strategy. This guide provides a comprehensive benchmark of different catalytic systems for the synthesis of 3-Methoxybenzoylacetonitrile, focusing on the acylation of acetonitrile with 3-methoxybenzoyl precursors. We will objectively compare the performance of classical base-catalyzed systems against modern transition-metal-catalyzed methods, providing supporting experimental data, detailed protocols, and mechanistic insights to guide researchers in making informed decisions for their synthetic needs.
Introduction: The Synthetic Value of β-Ketonitriles
β-Ketonitriles are prized building blocks in organic chemistry due to the dual reactivity of the keto and nitrile functional groups.[1] These groups can be selectively transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and various N-heterocycles, making them indispensable in drug discovery and development.[2] The synthesis of 3-Methoxybenzoylacetonitrile, specifically, provides a key scaffold for pharmacologically active molecules. The primary and most direct route to this class of compounds is the acylation of a nitrile carbanion with a suitable acylating agent, a reaction whose efficiency is governed by the choice of catalyst.[3][4]
Primary Synthetic Strategies: A Comparative Overview
The most convergent approach for synthesizing 3-Methoxybenzoylacetonitrile is the Claisen-type condensation between an activated 3-methoxybenzoyl derivative and acetonitrile. The core challenge lies in the effective generation of the acetonitrile carbanion (⁻CH₂CN) and its subsequent nucleophilic attack on the acylating agent. Two main catalytic paradigms have emerged to address this challenge: traditional base-mediated catalysis and modern transition-metal catalysis.
Base-Catalyzed Acylation
This classical approach relies on a strong, non-nucleophilic base to deprotonate the α-carbon of acetonitrile.[3] The resulting carbanion is a potent nucleophile. The choice of base is critical; it must be strong enough to deprotonate acetonitrile (pKa ≈ 31.3 in DMSO) but should not competitively react with the acylating agent (e.g., an ester or amide).
-
Expertise & Causality: The use of bulky, non-nucleophilic bases like potassium tert-butoxide (KOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is a deliberate choice to favor the desired C-C bond formation over unwanted side reactions such as saponification of the ester starting material.[3][5] Furthermore, using at least two equivalents of the base and nitrile is often necessary because the resulting β-ketonitrile product is more acidic than the starting acetonitrile, and the second equivalent of base is consumed in an acid-base reaction with the product.[3]
Transition-Metal-Catalyzed Carbonylative Coupling
A more contemporary strategy involves the palladium-catalyzed carbonylative α-arylation of nitriles.[6][7] In this sophisticated approach, an aryl halide (e.g., 3-methoxy-iodobenzene), carbon monoxide, and acetonitrile are coupled in a single pot. This method avoids the need for pre-synthesized acylating agents like esters or amides but requires more complex and expensive catalytic systems.
-
Expertise & Causality: This method leverages the ability of a palladium catalyst to undergo oxidative addition into the aryl-halide bond, followed by CO insertion to form an acyl-palladium intermediate.[8] Subsequent reaction with the nitrile enolate and reductive elimination forges the final product. While powerful, the requirement for a toxic, flammable gas (CO) and precious metal catalysts often confines its use to specific applications where the base-catalyzed routes are not viable.
Data Presentation: Benchmarking Catalyst Performance
The following table summarizes the performance of representative catalytic systems applicable to the synthesis of 3-Methoxybenzoylacetonitrile, based on data from analogous reactions.
| Catalyst System | Starting Materials | Typical Conditions | Yield Range (%) | Advantages | Disadvantages | Reference(s) |
| Potassium tert-butoxide (KOt-Bu) | Methyl 3-methoxybenzoate + Acetonitrile | THF, rt, 2-4 h | 75-90% | Inexpensive, high yield, mild conditions, simple procedure. | Requires strictly anhydrous conditions; stoichiometric base required. | [3] |
| LiHMDS | N,N-Dimethyl-3-methoxybenzamide + Acetonitrile | THF, rt, 1-3 h | 80-95% | High yields, tolerates a wide range of functional groups. | Amide starting material may be less available than the ester; requires anhydrous conditions. | [9][10] |
| Palladium Acetate / Ligand | 3-Iodoanisole + CO + Acetonitrile | Pd(OAc)₂, Xantphos, Toluene, 100 °C, 24 h | 70-85% | Convergent one-pot reaction from aryl halide. | Requires CO gas, expensive catalyst/ligand, higher temperatures. | [6][7] |
Mechanistic Insights: The Base-Catalyzed Acylation Pathway
The base-catalyzed acylation of acetonitrile with an ester like methyl 3-methoxybenzoate is a robust and well-understood process. The mechanism, illustrated below, proceeds through a series of logical, sequential steps. The key to the reaction's success is the irreversible nature of the final deprotonation step, which drives the equilibrium towards the product.
Caption: Mechanism of base-catalyzed acylation of acetonitrile.
Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for researchers.
Protocol 1: KOt-Bu-Catalyzed Synthesis from Methyl 3-Methoxybenzoate
This protocol is adapted from a green and economical procedure for β-ketonitrile synthesis.[3]
Materials:
-
Methyl 3-methoxybenzoate (1.0 equiv)
-
Acetonitrile (2.2 equiv), anhydrous
-
Potassium tert-butoxide (KOt-Bu) (2.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (2.2 equiv).
-
Add anhydrous THF via syringe, and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add anhydrous acetonitrile (2.2 equiv) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of methyl 3-methoxybenzoate (1.0 equiv) in anhydrous THF dropwise over 20 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold 1 M HCl.
-
Adjust the pH of the aqueous layer to ~7-8 using saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-Methoxybenzoylacetonitrile, which can be further purified by column chromatography on silica gel or recrystallization.
Expected Yield: 75-90%.
Protocol 2: LiHMDS-Catalyzed Synthesis from N,N-Dimethyl-3-methoxybenzamide
This protocol is based on a highly efficient method utilizing amides as the acylating agent.[9][10]
Materials:
-
N,N-Dimethyl-3-methoxybenzamide (1.0 equiv)
-
Acetonitrile (2.5 equiv), anhydrous
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (2.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous acetonitrile (2.5 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LiHMDS solution (2.5 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of N,N-Dimethyl-3-methoxybenzamide (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor reaction progress via TLC.
-
Quench the reaction at 0 °C by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Expected Yield: 80-95%.
Caption: General experimental workflow for synthesis.
Conclusion and Future Outlook
For the synthesis of 3-Methoxybenzoylacetonitrile, classical base-catalyzed acylation methods, particularly using potassium tert-butoxide with an ester precursor, offer an excellent balance of efficiency, cost-effectiveness, and operational simplicity.[3] These methods provide high yields under mild conditions and are highly suitable for both laboratory-scale and industrial production. While transition-metal-catalyzed routes represent elegant chemical transformations, their higher cost and complexity make them less practical for this specific target unless starting from an aryl halide is a necessity.[6]
Future research should focus on developing catalytic systems that reduce the need for stoichiometric amounts of strong base and minimize waste streams, potentially through the use of recyclable heterogeneous catalysts or flow chemistry systems, further enhancing the green credentials of this important synthetic transformation.
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Fleischer, I., & Beller, M. (2014). Palladium-catalyzed carbonylative α-arylation to β-ketonitriles. Chemistry – A European Journal, 20(31), 9534-8. [Link]
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Kim, J., Park, M. S., Lee, S., & Song, K. H. (2022). Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles. Organic Chemistry Frontiers. [Link]
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Kim, J., et al. (2022). Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles. Organic Chemistry Frontiers, 9(19), 5283-5288. [Link]
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Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed α-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-45. [Link]
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Fleischer, I., & Beller, M. (2014). Palladium‐Catalyzed Carbonylative α‐Arylation to β‐Ketonitriles. Chemistry – A European Journal, 20(31). [Link]
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Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-45. [Link]
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Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861-867. [Link]
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Hartwig, J. F., & Culkin, D. A. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. [Link]
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Moodie, L. W., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2874-2881. [Link]
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Wang, Y., et al. (2022). Synthesis of N-Heteroarenemethyl Esters via C–C Bond Cleavage of Acyl Cyanides Under Transition Metal-Free Conditions. Frontiers in Chemistry, 9. [Link]
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Scilit. (2022). Flow reaction system for the synthesis of benzoylacetonitrile via the reaction of amides and acetonitrile. [Link]
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Beilstein Journals. (2023). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. [Link]
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ChemSrc. (2007). Ruthenium-catalyzed hydration of nitriles and transformation of δ-ketonitriles to ene-lactams: total synthesis of (−)-pumiliotoxin C. [Link]
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Chemical Vendor. (n.d.). The Importance of (3-Methoxyphenyl)acetonitrile in Modern Organic Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties of 3-Methoxyphenylacetonitrile for Advanced Synthesis. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3-Methoxyphenyl)-3-oxopropanenitrile
The nitrile functional group in 3-(3-Methoxyphenyl)-3-oxopropanenitrile necessitates careful handling and disposal, as it can be classified as a cyanide-containing compound. Improper disposal can lead to the release of highly toxic substances, posing a significant risk to personnel and the environment. This guide is structured to provide a clear, logical workflow from waste generation to final disposal, grounded in established safety protocols.
Understanding the Hazards
Before handling or disposing of this compound, it is crucial to be fully aware of its associated hazards. This understanding forms the basis for the stringent disposal protocols that follow. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] |
Given these hazards, all handling and disposal must be conducted with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All operations involving this compound should be performed within a certified chemical fume hood to prevent inhalation exposure.[2][3]
Disposal Workflow: A Step-by-Step Approach
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound. This workflow ensures that all safety and regulatory considerations are met at each stage.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
The following protocols provide a detailed, step-by-step methodology for the safe disposal of both solid and liquid waste containing this compound.
The foundational principle of safe chemical waste management is proper segregation.[4] In the case of this compound, it is critical to separate solid and liquid waste streams and to prevent contact with incompatible materials, especially acids. The reaction of nitriles or cyanides with acids can generate highly toxic hydrogen cyanide gas.[3][5]
Step-by-Step Protocol:
-
Designate Waste Containers: Before beginning any experiment, designate separate, clearly labeled containers for solid and liquid waste. These containers must be made of a material compatible with the chemical.[6][7]
-
Solid Waste Collection:
-
Dispose of all contaminated solid materials, such as gloves, paper towels, and weighing papers, in a dedicated container for "Cyanide-Containing Solid Waste".[2][8]
-
This container should be a sealable, robust container provided by your institution's Environmental Health & Safety (EHS) department.[2]
-
-
Liquid Waste Collection:
-
Container Labeling:
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[6][9] This minimizes the risk of spills and the release of vapors.
Any equipment or surfaces that come into contact with this compound must be decontaminated to prevent cross-contamination and accidental exposure.
Step-by-Step Protocol:
-
Work in a Fume Hood: All decontamination procedures must be performed inside a certified chemical fume hood.[2][8]
-
Initial Rinse: Rinse contaminated glassware and surfaces first with a pH 10 buffer solution.[2][8] This alkaline condition helps to stabilize any potential cyanide species.
-
Bleach Treatment: Following the buffer rinse, clean the items with a freshly prepared 10% bleach solution.[2][8] The hypochlorite in the bleach will oxidize and degrade the nitrile/cyanide compounds.
-
Final Rinse: After the bleach treatment, rinse the glassware thoroughly with soap and water.[5]
-
Waste Collection: Collect all rinsates from the buffer and bleach steps as hazardous liquid waste in your designated "Cyanide-Containing Liquid Waste" container.[8]
Proper storage of hazardous waste while awaiting pickup is a critical component of laboratory safety and regulatory compliance.
Step-by-Step Protocol:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste containers in a designated Satellite Accumulation Area.[6] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6][7]
-
Secondary Containment: Ensure that the waste containers are placed within a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential leaks.[7][9]
-
Segregation in Storage: Keep the cyanide-containing waste segregated from incompatible materials, especially acids.[5][10]
-
Arrange for Pickup: Once the waste container is full, or if you are approaching the accumulation time limits set by your institution and local regulations, contact your EHS department to arrange for a hazardous waste pickup.[2][6]
-
Documentation: Maintain a log of the hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Spill Management
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[11]
-
Carefully collect the absorbent material and place it in the designated "Cyanide-Containing Solid Waste" container.[11]
-
Decontaminate the spill area following the procedure outlined above (pH 10 buffer followed by 10% bleach).[2]
-
-
Large Spills (or any spill outside a fume hood):
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
References
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SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Northwestern University. Hazardous Waste Disposal Guide. [Link]
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Navigating the Safe Handling of 3-(3-Methoxyphenyl)-3-oxopropanenitrile: A Comprehensive Guide for Laboratory Professionals
The second search has yielded more specific and actionable information. The PubChem entry for 3-(3-Methoxyphenyl)-3-oxopropanenitrile provides a clear GHS hazard classification, confirming it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation, as well as potential respiratory irritation. This is crucial for defining the necessary PPE and emergency procedures.
I have also found several resources that, while not specific to this exact compound, provide excellent guidance on handling aromatic nitriles and general laboratory chemical safety. These resources consistently recommend nitrile gloves, chemical safety goggles, and a lab coat as standard PPE. For spill management, they advise using absorbent materials and contacting the institution's Environmental Health and Safety (EHS) department. For disposal, alkaline hydrolysis to convert the nitrile to a less toxic carboxylate is a recommended chemical neutralization method before final disposal as hazardous waste through the EHS office.
Although a specific, manufacturer-provided SDS for this compound is still not among the search results, I have enough information from the PubChem data and the general guidance for closely related compounds to construct a comprehensive and safe handling guide. I can now proceed with structuring the guide, creating the diagrams, and writing the content based on the information gathered. Therefore, no further searches are immediately necessary.
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, in-depth technical and procedural information for the safe handling, use, and disposal of this compound. By understanding the inherent hazards and implementing the robust protocols outlined below, we can ensure a safe laboratory environment and maintain the integrity of our research.
Understanding the Hazard Profile
This compound is a compound that requires careful handling due to its potential health effects. Based on its chemical structure, which includes an aromatic ring, a ketone, and a nitrile group, it is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Causes skin and serious eye irritation. [1]
-
May cause respiratory irritation. [1]
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table outlines the minimum required PPE.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[2][3][4] Consider double-gloving for extended procedures. | Nitrile offers good resistance to a broad range of chemicals, including many solvents and organic compounds.[2][3] |
| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard. | Protects the eyes from splashes and airborne particles of the compound. |
| Skin and Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron for large-scale work. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of powders or vapors. |
It is critical to inspect all PPE for integrity before each use and to remove it before leaving the laboratory to prevent the contamination of common areas.
Safe Handling and Operational Workflow
A structured workflow is essential to minimize the risk of exposure during the handling of this compound. The following diagram illustrates the key steps for a safe operational procedure.
Caption: Workflow for Safe Handling
Step-by-Step Handling Protocol:
-
Risk Assessment: Before beginning any work, review the potential hazards and the experimental procedure to identify any specific risks.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any airborne particles.
-
Experimentation: Perform all experimental manipulations within the fume hood.
-
Decontamination: After completing the experiment, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined in Section 5.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
Spill Management Protocol:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and it is safe to do so, open a window.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully scoop the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal: A Responsible Approach
All waste containing this compound, including contaminated labware, gloves, and spill cleanup materials, must be treated as hazardous waste.
Chemical Neutralization for Aqueous Waste:
For aqueous waste streams containing this compound, chemical neutralization via alkaline hydrolysis is a recommended practice to reduce its toxicity before final disposal.[7] This process converts the nitrile group to a less hazardous carboxylate.
Caption: Waste Disposal Workflow
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Chemical Neutralization (for aqueous waste):
-
Under a fume hood, add a solution of sodium hydroxide to the aqueous waste to raise the pH to >12.
-
Gently heat the mixture (if deemed safe by a risk assessment) to accelerate the hydrolysis of the nitrile to the corresponding carboxylic acid salt.
-
Allow the mixture to cool to room temperature.
-
-
Final Disposal: The neutralized aqueous waste and all solid waste should be disposed of through your institution's EHS program, which will typically arrange for incineration by a licensed waste disposal facility.[8] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these comprehensive safety and handling guidelines, you can confidently work with this compound while prioritizing your safety and the protection of your laboratory environment.
References
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 3,3'-Dimethoxybenzidine. [Link]
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U.S. Environmental Protection Agency. Emergency Response to Hazardous Material Incidents: Environmental Response Training Program. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
